molecular formula C15H10ClF3N2O6S B1673529 Fomesafen CAS No. 72178-02-0

Fomesafen

カタログ番号: B1673529
CAS番号: 72178-02-0
分子量: 438.8 g/mol
InChIキー: BGZZWXTVIYUUEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fomesafen is a white crystalline solid. Used as an herbicide.
This compound is an N-sulfonylcarboxamide that is N-(methylsulfonyl)benzamide in which the phenyl ring is substituted by a nitro group at position 2 and a 2-chloro-4-(trifluoromethyl)phenoxy group at position 5. A protoporphyrinogen oxidase inhibitor, it was specially developed for use (generally as the corresponding sodium salt, this compound-sodium) for post-emergence control of broad-leaf weeds in soya. It has a role as a herbicide, an agrochemical and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is an aromatic ether, a N-sulfonylcarboxamide, a C-nitro compound, an organofluorine compound, a member of monochlorobenzenes and a member of phenols. It is a conjugate acid of a this compound(1-).
a protoporphyrinogen oxidase-inhibiting herbicide

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide
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InChI

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22)
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InChI Key

BGZZWXTVIYUUEY-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
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Molecular Formula

C15H10ClF3N2O6S
Record name FOMESAFEN
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Related CAS

108731-70-0 (sodium)
Record name Fomesafen [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID7024112
Record name Fomesafen
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Molecular Weight

438.8 g/mol
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Physical Description

Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB]
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Boiling Point

Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/
Record name FOMESAFEN
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Solubility

Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C
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Density

1.28 g/cu cm at 20 °C
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Vapor Pressure

0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C
Record name Fomesafen
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Color/Form

White crystalline solid

CAS No.

72178-02-0
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Melting Point

220 °C
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Foundational & Exploratory

Fomesafen: A Technical Guide to Synthesis Pathways and Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen is a selective herbicide widely used for the post-emergence control of broadleaf weeds in various crops, particularly soybeans and other legumes.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll biosynthesis in plants.[2][3][4] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes rapid cell membrane damage and desiccation.[3] This technical guide provides an in-depth analysis of the primary synthesis pathways for this compound, a detailed profile of its process-related and degradation impurities, and the analytical methodologies required for their characterization.

This compound Synthesis Pathways

The commercial synthesis of this compound is a multi-step process. The most common routes start from either m-hydroxybenzoic acid or the key intermediate, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (also known as acifluorfen).

Route 1: Synthesis from m-Hydroxybenzoic Acid

This pathway involves three main stages: etherification, nitration, and the final amidation/sulfonamide formation.

  • Etherification: m-Hydroxybenzoic acid is reacted with 3,4-dichlorobenzotrifluoride to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.[1]

  • Nitration: The resulting benzoic acid derivative is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[1][5] The selectivity of this step is critical to maximize the yield of the desired isomer.

  • Amidation: The purified nitrobenzoic acid is converted to this compound. This is typically achieved by first converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride.[3][6][7] The resulting acid chloride is then reacted with methanesulfonamide to form the final this compound product.[3][6][7]

This compound Synthesis Pathway 1 A m-Hydroxybenzoic Acid C 3-[2-Chloro-4-(trifluoromethyl) phenoxy]benzoic Acid A->C Etherification B 3,4-Dichlorobenzotrifluoride B->C Etherification E 5-[2-Chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoic Acid (Acifluorfen) C->E Nitration D Nitrating Mixture (HNO3 + H2SO4) D->E Nitration G Acid Chloride Intermediate E->G Chlorination F Thionyl Chloride (SOCl2) F->G Chlorination I This compound G->I Amidation H Methanesulfonamide H->I Amidation

Caption: General Synthesis Route for this compound from m-Hydroxybenzoic Acid.

Route 2: Synthesis from Acifluorfen Intermediate

This pathway represents the final stage of the manufacturing process, starting with the key intermediate acifluorfen.

  • Acid Chloride Formation: 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride.[6][7]

  • Sulfonamide Coupling: The acid chloride intermediate is then reacted with methanesulfonamide, typically in the presence of a base like pyridine, to yield this compound.[3][6][7] The crude product is then purified, often through recrystallization.[6]

This compound Final Synthesis Step A 5-[2-Chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoic Acid (Acifluorfen) C Acid Chloride Intermediate A->C Reflux B Thionyl Chloride B->C Reflux F This compound C->F Stir at RT D Methanesulfonamide D->F Stir at RT E Pyridine (Solvent/Base) E->F Stir at RT

Caption: Final Stage of this compound Synthesis from the Acifluorfen Intermediate.

Impurity Profiling

The impurity profile of this compound can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. Controlling these impurities is essential for ensuring product quality, safety, and regulatory compliance. The minimum purity for the active substance is typically around 95%.[6]

Process-Related Impurities

These impurities arise during the synthesis process.

Impurity NameCAS NumberPotential Origin
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid63734-62-3Unreacted intermediate from the etherification step.[8]
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen)50594-66-6Unreacted key intermediate before the final amidation step.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide116493-45-9Isomer of this compound, potentially from incomplete nitration selectivity.[9]
3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-4-nitrobenzamide116493-44-8Isomer of this compound, potentially from incomplete nitration selectivity.[9]
Degradation Products

This compound can degrade in the environment, primarily through microbial activity.[2][10][11] Understanding these degradation pathways is crucial for environmental fate studies and for identifying potential impurities that may form during storage.

  • Nitro Group Reduction: The primary degradation pathway involves the reduction of the nitro group to an amino group.[10][11]

  • Further Transformations: This amino derivative can undergo further reactions such as acetylation, dechlorination, and cleavage of the S-N bond.[10][11]

Experimental Protocols

Synthesis Protocol: Final Amidation Step

This protocol is adapted from published patent literature and illustrates the conversion of the key intermediate to this compound.[6][7]

  • Acid Chloride Formation:

    • Charge a reaction vessel with 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (1.58 g).

    • Add an excess of thionyl chloride (20 ml).

    • Heat the mixture under reflux for 90 minutes.

    • Remove the excess thionyl chloride under vacuum.

  • Amidation:

    • Dissolve the resulting oil (the acid chloride intermediate) in dry pyridine (20 ml).

    • Add methanesulfonamide (0.45 g) to the solution.

    • Stir the mixture at room temperature overnight.

  • Work-up and Purification:

    • Remove the pyridine under vacuum.

    • Treat the remaining oil with 2-molar hydrochloric acid.

    • Extract the product into diethyl ether (2 x 100 ml).

    • Wash the combined ether extracts with water (100 ml), dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent in a vacuum.

    • Recrystallize the residual solid from a suitable solvent like isopropanol to yield purified this compound.[7]

Analytical Protocol: Impurity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound and its impurities.[12][13][14] LC-MS/MS can be used for confirmation and identification.[15]

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Extraction (e.g., Acetone, Acetonitrile) B Liquid-Liquid Partition (e.g., Dichloromethane) A->B C Solid Phase Extraction (SPE) (e.g., Florisil or C18) B->C D HPLC-UV Analysis (Quantification) C->D E LC-MS/MS Analysis (Confirmation/Identification) D->E Suspected Residue F Peak Integration & Comparison to Reference Standards E->F G Impurity Profiling & Quantification Report F->G

Caption: General Workflow for this compound Impurity Analysis.

Sample Preparation (QuEChERS method adaptation): [14][16][17]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Vortex for 2 minutes.

  • Add NaCl (e.g., 1 g) and anhydrous MgSO4 (e.g., 4 g) for phase separation and water removal.

  • Vortex again and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup (d-SPE), transfer the aliquot to a tube containing a sorbent mixture (e.g., C18 and PSA) to remove interferences.

  • Vortex and centrifuge. The final extract is ready for HPLC analysis.

HPLC Conditions:

The following table summarizes typical HPLC conditions for this compound analysis, compiled from various methods.

ParameterCondition 1Condition 2
Column C18 (e.g., Shiseido CAPCELL-PAK UG)C18 (e.g., Agilent Eclipse Plus)
Mobile Phase A Acetonitrile:Water (30:70) with 0.700 g/L potassium nitrate, pH adjusted to 3 with phosphoric acid.[12][18]0.1% Formic acid in water.[19]
Mobile Phase B Acetonitrile:Water (90:10) with 1.01 g/L potassium nitrate, pH adjusted to 3 with phosphoric acid.[12][18]Methanol.[19]
Flow Rate 1.0 mL/min0.3 mL/min[19]
Detection UV at 290 nm[12] or 220 nm[16][17]MS/MS (for confirmation)[19]
Injection Volume 20 µLNot specified
Column Temp 30°C[19]30°C[19]
Elution Time ~7.2 minutes[12]Not specified

Note: The specific gradient, mobile phase composition, and run time should be optimized for the specific separation required. The use of certified reference standards for both this compound and its impurities is essential for accurate identification and quantification.

References

Environmental Fate and Degradation of Fomesafen in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide fomesafen in the soil environment. This compound, a member of the diphenyl ether class of herbicides, is utilized for the control of broadleaf weeds in various agricultural settings.[1] Understanding its behavior in soil is critical for assessing its environmental impact, ensuring food safety, and developing effective weed management strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to support research and development in this field.

Physicochemical Properties and Mobility

This compound's environmental behavior is influenced by its chemical and physical properties. It is a weak acid with a pKa of approximately 2.83, meaning it will exist predominantly in its anionic form in most agricultural soils.[2][3] This characteristic significantly affects its adsorption and mobility in the soil matrix.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₀ClF₃N₂O₆S[4]
Molecular Weight438.76 g/mol
Water Solubility~50 mg/L (distilled water)[3]
Vapor Pressure<3.0 x 10⁻⁸ mm Hg at 20 °C[1]
pKa2.83 - 2.9[2][3]
Log Kow (n-octanol/water partition coefficient)3.4 at pH 4[2]

The mobility of this compound in soil is considered to be moderate to high, largely dependent on soil composition.[5][6] Its anionic nature at typical soil pH values leads to repulsion from negatively charged soil colloids like clay and organic matter, thus increasing its potential for leaching.[7] However, adsorption can be influenced by factors such as soil pH, organic matter content, and clay content.[5]

Soil Adsorption and Desorption

The adsorption of this compound to soil particles is a key process governing its concentration in the soil solution and, consequently, its bioavailability and potential for leaching. The strength of this adsorption is quantified by various coefficients, as summarized in the tables below.

Table 2: this compound Soil Adsorption Coefficients

Soil TypeKd (mL/g)Koc (mL/g)Kf ((µg¹⁻¹/ⁿ g⁻¹ mL¹/ⁿ)/n)Reference(s)
Various US Soils (7 types)1.11 - 12.7658 - 14671.30 - 9.28[8]
Various Brazilian SoilsNot ReportedNot ReportedNot Reported[1]

Table 3: this compound Desorption Data

Soil TypeDesorption (%)Reference(s)
Various US Soils (7 types)11.06 - 81.31[8]

Dissipation and Degradation in Soil

The primary mechanism for this compound dissipation from soil is microbial degradation.[7][9] Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be minor contributors to its overall breakdown.

Biotic Degradation

Microorganisms in the soil play a crucial role in the breakdown of this compound. Several studies have demonstrated that its degradation rate is significantly influenced by microbial activity. The half-life of this compound in soil can vary widely depending on environmental conditions and soil properties that affect microbial populations.

Table 4: this compound Soil Half-Life (DT₅₀)

ConditionHalf-Life (days)Reference(s)
Aerobic Soil63 - 527[2][9]
Anaerobic Soil< 20[2]
No-Till System60 - 71[5]
Conventional Tillage System99 - 114[5]
Cecil Sandy Loam (Field)34 - 47[8]
Tifton Loamy Sand (Field)4 - 6[8]
Laboratory Aerobic Incubation~100[10]
Abiotic Degradation

This compound is stable to hydrolysis under environmentally relevant pH conditions.[2] While it can undergo slow photodegradation in water, its photolysis on soil surfaces is not considered a major dissipation pathway.[2]

This compound Degradation Pathway

Research has identified a microbial degradation pathway for this compound, primarily investigated using the bacterium Pseudomonas zeshuii BY-1.[5][9][11] This pathway involves a series of biotransformations, beginning with the reduction of the nitro group.

G This compound This compound C₁₅H₁₀ClF₃N₂O₆S Metabolite1 Amino-fomesafen (Nitro group reduction) This compound->Metabolite1 Microbial Reduction Metabolite2 Acetylated Amino-fomesafen (Acetylation) Metabolite1->Metabolite2 Acetylation Metabolite3 Dechlorinated Metabolite (Dechlorination) Metabolite2->Metabolite3 Dechlorination Metabolite4 S-N Bond Cleavage Product Metabolite3->Metabolite4 S-N Bond Cleavage

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of this compound in soil, based on OECD guidelines and published research.

Soil Dissipation Study (Aerobic and Anaerobic Transformation - based on OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

  • Test System: Fresh surface soil is collected, sieved (e.g., <2 mm), and characterized (pH, organic carbon, texture, etc.).

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) or non-labeled this compound is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil samples are maintained at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.[12][13]

    • Anaerobic: Soil is flooded with water to create anaerobic conditions and incubated in the dark at a constant temperature.[14]

  • Sampling: Soil samples are collected at various time intervals over the study period (typically up to 120 days).[12][15]

  • Extraction: this compound and its degradation products are extracted from the soil using an appropriate organic solvent or solvent mixture.

  • Analysis: The concentrations of this compound and its metabolites in the extracts are quantified using analytical techniques such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: The dissipation kinetics of this compound are determined, and the half-life (DT₅₀) is calculated. Degradation products are identified and quantified to elucidate the degradation pathway.

Caption: Experimental workflow for a this compound soil dissipation study.

Adsorption-Desorption Study (Batch Equilibrium Method - based on OECD 106)

This study quantifies the adsorption of this compound to soil and its subsequent desorption, providing insights into its mobility.

  • Test System: Several different soil types with varying properties (organic carbon, pH, clay content) are used.[18][19]

  • Adsorption Phase:

    • A known mass of soil is equilibrated with a this compound solution of known concentration in a centrifuge tube. A background electrolyte solution (e.g., 0.01 M CaCl₂) is typically used.

    • The tubes are agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[8]

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of this compound remaining in the supernatant is measured.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase:

    • The supernatant from the adsorption phase is replaced with a this compound-free background electrolyte solution.

    • The tubes are agitated again for the same equilibration period.

    • The solid and liquid phases are separated, and the concentration of this compound in the supernatant is measured to determine the amount desorbed.[8]

  • Analysis: The concentration of this compound in the aqueous phase is determined by HPLC-DAD or LC-MS/MS.

  • Data Analysis: Adsorption and desorption isotherms are plotted, and the distribution coefficient (Kd), organic carbon-normalized adsorption coefficient (Koc), and Freundlich adsorption coefficient (Kf) are calculated.[18]

G cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase Mix Mix Soil & This compound Solution Equilibrate_Ad Equilibrate (e.g., 24h) Mix->Equilibrate_Ad Centrifuge_Ad Centrifuge Equilibrate_Ad->Centrifuge_Ad Analyze_Ad Analyze Supernatant Centrifuge_Ad->Analyze_Ad Replace Replace Supernatant with Blank Solution Analyze_Ad->Replace Equilibrate_De Equilibrate Replace->Equilibrate_De Centrifuge_De Centrifuge Equilibrate_De->Centrifuge_De Analyze_De Analyze Supernatant Centrifuge_De->Analyze_De

References

Fomesafen Metabolism in Susceptible and Resistant Weed Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen is a selective herbicide widely used for the control of broadleaf weeds in various crops, particularly soybeans. It belongs to the diphenyl ether class of herbicides and acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme (Group 14).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to weed death.

The evolution of herbicide resistance in weed populations poses a significant threat to sustainable agriculture. In the case of this compound, resistance can be conferred through two primary mechanisms: target-site resistance (TSR), involving mutations in the gene encoding the PPO enzyme, and non-target-site resistance (NTSR). This guide focuses on NTSR, specifically the enhanced metabolism of this compound in resistant weed species compared to their susceptible counterparts. Understanding the metabolic pathways and the enzymes involved is crucial for developing effective weed management strategies and for the discovery of new herbicide chemistries.

Core Concepts in this compound Metabolism and Resistance

The primary mechanism of NTSR to this compound in weeds is the rapid metabolic detoxification of the herbicide into non-phytotoxic compounds. This enhanced metabolism is primarily carried out by two major enzyme superfamilies: Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).

Cytochrome P450 Monooxygenases (P450s): P450s are a diverse group of enzymes that catalyze a wide range of oxidative reactions. In the context of herbicide metabolism, they are key players in Phase I detoxification, where they introduce or expose functional groups on the herbicide molecule, typically making it more water-soluble and susceptible to further enzymatic reactions. In this compound-resistant weeds, the overexpression of specific P450 genes has been linked to enhanced herbicide detoxification.[2][3][4][5]

Glutathione S-Transferases (GSTs): GSTs are crucial for Phase II detoxification. They catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule or its P450-derived metabolites. This conjugation reaction significantly increases the water solubility of the compound and tags it for sequestration into the vacuole or apoplast, effectively neutralizing its phytotoxic activity. Elevated GST activity is a well-documented mechanism of this compound resistance in several weed species.[2][3][4][5]

The differential metabolic capacity between resistant and susceptible weed biotypes is the cornerstone of metabolic resistance. Resistant plants can metabolize this compound at a much faster rate, preventing the herbicide from reaching its target site (the PPO enzyme) at a lethal concentration.

This compound Metabolic Pathways

The metabolism of this compound in plants proceeds through a series of enzymatic reactions designed to detoxify and eliminate the xenobiotic compound. The primary pathways involve oxidation by P450s followed by conjugation with glutathione, catalyzed by GSTs.

One identified metabolite of this compound involves the reduction of the nitro group and subsequent acetylation of the resulting amino group, forming N-(4-(4-(trifluoromethyl)phenoxy)-2-methanamidephenyl)acetamide.[3]

Fomesafen_Metabolism This compound This compound Phase1 Phase I Metabolism (Oxidation, Reduction) This compound->Phase1 Metabolite1 Oxidized/Reduced This compound Metabolites Phase1->Metabolite1 P450 Cytochrome P450s P450->Phase1 Catalyzes Phase2 Phase II Metabolism (Conjugation) Metabolite1->Phase2 Fomesafen_GSH_conjugate This compound-Glutathione Conjugate Phase2->Fomesafen_GSH_conjugate GST Glutathione S-Transferases (GSTs) GST->Phase2 Catalyzes Glutathione Glutathione (GSH) Glutathione->Phase2 Phase3 Phase III Metabolism (Sequestration) Fomesafen_GSH_conjugate->Phase3 Vacuole Vacuolar Sequestration Phase3->Vacuole

Caption: Generalized metabolic pathway of this compound in plants.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from various studies, highlighting the differences in this compound metabolism between susceptible (S) and resistant (R) weed biotypes.

Table 1: Whole-Plant Dose-Response to this compound

Weed SpeciesBiotypeGR50 (g ai/ha)Resistance Index (RI)Reference
Amaranthus palmeriSusceptible4.3-[6]
Amaranthus palmeriResistant77.818.0[6]
Amaranthus retroflexusSusceptible9.86-[4]
Amaranthus retroflexusResistant (R1)583.0559.0[4]
Amaranthus retroflexusResistant (R2)496.7350.0[4]

GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index (GR50 of resistant population / GR50 of susceptible population).

Table 2: Effect of Enzyme Inhibitors on this compound Efficacy in Amaranthus retroflexus

BiotypeTreatmentGR50 (g ai/ha)Fold Reduction in GR50Reference
Resistant (R1)This compound alone529.51-[4]
Resistant (R1)This compound + Malathion (P450 inhibitor)349.481.51[4]
Resistant (R1)This compound + PBO (P450 inhibitor)317.711.67[4]
Resistant (R1)This compound + NBD-Cl (GST inhibitor)291.231.82[4]
Resistant (R2)This compound alone360.44-[4]
Resistant (R2)This compound + Malathion (P450 inhibitor)237.891.52[4]
Resistant (R2)This compound + PBO (P450 inhibitor)216.261.67[4]
Resistant (R2)This compound + NBD-Cl (GST inhibitor)198.241.82[4]

PBO: Piperonyl butoxide; NBD-Cl: 4-chloro-7-nitrobenzofurazan.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism and resistance. The following sections outline the key experimental protocols.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance in a weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • This compound herbicide formulation.

  • Cabinet sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha).

Procedure:

  • Plant Growth: Sow seeds of both resistant and susceptible populations in pots. After emergence, thin the seedlings to a uniform number per pot (e.g., 3-4 plants). Grow the plants until they reach the 3-4 leaf stage.

  • Herbicide Application: Prepare a series of this compound dilutions to cover a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate). Apply the different herbicide doses to the plants using a cabinet sprayer. Include a non-treated control for comparison.

  • Evaluation: At a set time after treatment (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.

  • Data Analysis: Express the dry weight of treated plants as a percentage of the non-treated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value for each population. Calculate the resistance index (RI) by dividing the GR50 of the resistant population by that of the susceptible population.

Dose_Response_Workflow Start Start Plant_Growth Plant Growth (Susceptible & Resistant Biotypes) Start->Plant_Growth Application Herbicide Application (Cabinet Sprayer) Plant_Growth->Application Herbicide_Prep Prepare this compound Dose Range Herbicide_Prep->Application Incubation Incubation (14-21 days) Application->Incubation Evaluation Data Collection (Visual Injury & Dry Weight) Incubation->Evaluation Analysis Data Analysis (Log-logistic Regression) Evaluation->Analysis End Determine GR50 & RI Analysis->End

Caption: Workflow for a whole-plant dose-response bioassay.

Enzyme Inhibitor Bioassays

These assays are conducted to determine the involvement of P450s and GSTs in this compound resistance. The principle is to see if the application of an inhibitor of these enzyme families can restore the susceptibility of the resistant plants to this compound.

Materials:

  • Resistant and susceptible weed plants at the 3-4 leaf stage.

  • This compound herbicide.

  • P450 inhibitors (e.g., malathion, piperonyl butoxide - PBO).

  • GST inhibitor (e.g., 4-chloro-7-nitrobenzofurazan - NBD-Cl).

  • Cabinet sprayer.

Procedure:

  • Inhibitor Application: Apply the P450 or GST inhibitor to the plants at a pre-determined, non-phytotoxic rate. The timing of inhibitor application relative to the herbicide treatment is critical (e.g., P450 inhibitors are often applied 1-2 hours before the herbicide, while GST inhibitors may require a longer pre-treatment of 24-48 hours).

  • Herbicide Application: Apply this compound at a dose that is sub-lethal to the resistant population but lethal to the susceptible population.

  • Control Groups: Include control groups treated with only the inhibitor, only this compound, and a non-treated control.

  • Evaluation and Analysis: Assess plant injury and biomass reduction as described in the whole-plant dose-response bioassay. A significant increase in this compound efficacy in the presence of an inhibitor suggests the involvement of the corresponding enzyme family in the resistance mechanism.

This compound Metabolism Analysis using HPLC-MS/MS

This method is used to identify and quantify this compound and its metabolites in plant tissues, allowing for a direct comparison of metabolic rates between resistant and susceptible plants.

Materials:

  • Resistant and susceptible weed plants.

  • This compound.

  • Liquid nitrogen.

  • Extraction solvent (e.g., acetonitrile:water:acetic acid).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Procedure:

  • Herbicide Treatment and Sampling: Treat plants with a known amount of this compound. At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder and extract the herbicide and its metabolites using a suitable solvent. Centrifuge the mixture to pellet the plant debris.

  • Cleanup: Pass the supernatant through an SPE cartridge to remove interfering compounds. Elute the analytes of interest.

  • HPLC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute it in a suitable mobile phase. Inject the sample into the HPLC-MS/MS system.

    • HPLC Separation: Use a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its metabolites.

    • MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its predicted metabolites. Use multiple reaction monitoring (MRM) for accurate quantification.

  • Data Analysis: Compare the rate of this compound disappearance and the appearance of metabolites in resistant versus susceptible plants.

Table 3: Example HPLC-MS/MS Parameters for this compound Analysis

ParameterSetting
HPLC System
ColumnC18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Desolvation Temperature350°C
This compound MRM Transitione.g., m/z 437 -> 393

Transcriptional Regulation of Metabolic Genes

The enhanced metabolism of this compound in resistant weeds is often due to the overexpression of P450 and GST genes. The regulation of these genes is complex and can involve various transcription factors (TFs) and signaling pathways that are activated in response to herbicide stress.

Gene_Regulation Herbicide_Stress Herbicide Stress (this compound) ROS Reactive Oxygen Species (ROS) Herbicide_Stress->ROS Signaling_Cascade Signaling Cascade ROS->Signaling_Cascade TFs Transcription Factors (e.g., WRKY, bZIP, MYB) Signaling_Cascade->TFs Activates Promoter_P450 P450 Gene Promoter TFs->Promoter_P450 Binds to Promoter_GST GST Gene Promoter TFs->Promoter_GST Binds to P450_Gene P450 Gene GST_Gene GST Gene P450_mRNA P450 mRNA P450_Gene->P450_mRNA Transcription GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription P450_Protein P450 Enzyme P450_mRNA->P450_Protein Translation GST_Protein GST Enzyme GST_mRNA->GST_Protein Translation Detoxification Enhanced this compound Detoxification P450_Protein->Detoxification GST_Protein->Detoxification

Caption: Putative signaling pathway for the induction of P450 and GST genes.

Conclusion and Future Directions

Metabolic resistance to this compound in weed species is a complex and evolving challenge. The enhanced detoxification of the herbicide, primarily through the actions of cytochrome P450s and glutathione S-transferases, is a key mechanism of non-target-site resistance. This technical guide has provided an overview of the core concepts, metabolic pathways, quantitative data, and experimental protocols relevant to the study of this compound metabolism in susceptible and resistant weeds.

Future research should focus on:

  • Identification of specific P450 and GST isoforms: Elucidating the exact enzymes responsible for this compound metabolism in different weed species will enable the development of more targeted management strategies.

  • Understanding the regulatory networks: A deeper understanding of the signaling pathways and transcription factors that control the expression of metabolic genes will be crucial for developing novel approaches to overcome resistance.

  • Development of diagnostic tools: Rapid and accurate diagnostic tools to detect metabolic resistance in the field will allow for more timely and effective weed management decisions.

By continuing to investigate the intricacies of this compound metabolism, the scientific community can contribute to the development of sustainable solutions to combat herbicide resistance and ensure global food security.

References

Toxicological effects of fomesafen on non-target aquatic organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the toxicological effects of the herbicide fomesafen on non-target aquatic organisms. This compound, a diphenyl ether herbicide, is increasingly used in agriculture to control broadleaf weeds. Its persistence in soil and high mobility create a potential risk for contamination of adjacent aquatic ecosystems, necessitating a thorough understanding of its impact on aquatic life. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current research, detailed experimental protocols, and quantitative toxicity data.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial for the synthesis of both chlorophyll in photosynthetic organisms and heme.[3]

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), within the cell. This excess PPGIX leaks from its normal pathway in the chloroplast into the cytoplasm, where it is oxidized to form protoporphyrin IX (PPIX).[4] In the presence of light and oxygen, PPIX acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS).[4][5] This surge in ROS leads to rapid lipid peroxidation, causing severe damage to cell membranes and ultimately leading to cell death.[2]

Fomesafen_MoA This compound's Primary Mechanism of Action cluster_pathway Chlorophyll & Heme Synthesis Pathway cluster_toxicity Toxicological Pathway Glutamate Glutamate PPGIX Protoporphyrinogen IX (PPGIX) Glutamate->PPGIX Multiple Steps PPIX Protoporphyrin IX (PPIX) PPGIX->PPIX PPO Enzyme PPGIX_Accumulation PPGIX Accumulation & Cytoplasmic Leakage PPGIX->PPGIX_Accumulation Pathway Blocked Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll This compound This compound PPO_Inhibition PPO Inhibition This compound->PPO_Inhibition PPIX_Autooxidation Auto-oxidation to PPIX PPGIX_Accumulation->PPIX_Autooxidation ROS_Generation Reactive Oxygen Species (ROS) Generation (¹O₂) PPIX_Autooxidation->ROS_Generation + Light, O₂ Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Damage ROS_Generation->Lipid_Peroxidation

This compound's mechanism via PPO inhibition and ROS generation.

Toxicological Effects on Phytoplankton

Phytoplankton, as primary producers, are particularly vulnerable to PPO-inhibiting herbicides. Effects vary significantly among species.

A study on three freshwater phytoplankton species revealed that the green alga Raphidocelis subcapitata was significantly more sensitive to a this compound-based herbicide than the green alga Chlamydomonas snowii and the cyanobacterium Microcystis aeruginosa. For R. subcapitata, exposure led to growth inhibition, reduced chlorophyll a content, and impaired photosynthesis. At a concentration of 320 µg/L, this compound caused a 54% decrease in growth and a 178% increase in intracellular ROS.[6]

Table 1: Effects of this compound on Algae and Cyanobacteria

Species Endpoint Concentration (µg/L) Effect Citation
Raphidocelis subcapitata Growth Rate 40 15% decrease [6]
320 54% decrease [6]
EC₅₀ (Biomass) 92 -
NOAEC (Biomass) 10 -
Photosynthesis (ϕ'M) 320 21% decrease [6]
Chlorophyll a 40 18% decrease [6]
320 27% decrease [6]
ROS Content 320 178% increase [6]
Chlamydomonas snowii Growth Rate 320 No significant effect [6]
Chlorophyll a 10 15% decrease [6]
320 18% decrease [6]
Microcystis aeruginosa Growth Rate 320 No significant effect [6]
Selenastrum capricornutum EC₅₀ (Biomass) 120 - [7]
NOAEC 20 - [7]

| Cyanobacteria (unspecified) | LC₅₀ (Biomass) | 71,000 | - | |

Toxicological Effects on Aquatic Invertebrates

This compound is generally considered slightly toxic to moderately toxic to aquatic invertebrates.[2][8] Standard acute toxicity tests show a relatively high tolerance in some species, though sublethal and chronic effects remain an area for further investigation.

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

Species Duration Endpoint Value Citation
Daphnia magna (Water Flea) 48-hour EC₅₀ 330 mg/L
Daphnia magna (Water Flea) 21-day NOEC > 100 mg/L [2]
Mysid Shrimp 96-hour LC₅₀ 22.1 mg/L

| Pacific Oyster | 96-hour | EC₅₀ | > 96.6 mg/L | |

Toxicological Effects on Fish

On an acute basis, this compound exhibits low toxicity to fish.[3] However, studies on embryonic development have revealed significant sublethal effects, indicating that early life stages may be more vulnerable.

Exposure of zebrafish (Danio rerio) embryos to this compound at concentrations of 5, 10, and 20 mg/L from 6 to 72 hours post-fertilization resulted in developmental toxicity.[9] Observed effects included pericardial and yolk sac edema, reduced heart rate, and decreased body length.[9] Furthermore, this compound exposure induced an oxidative stress response, increased apoptosis (programmed cell death), and disrupted the activity of enzymes related to nerve development, which in turn affected embryo motility.[9]

Table 3: Acute and Developmental Toxicity of this compound to Fish

Species Duration Endpoint Value Observed Effects Citation
Oncorhynchus mykiss (Rainbow Trout) 96-hour LC₅₀ 126 - 170 mg/L - [10]
Lepomis macrochirus (Bluegill Sunfish) 96-hour LC₅₀ 6030 mg/L -
Cyprinodon variegatus (Sheepshead Minnow) 96-hour LC₅₀ > 163 mg/L -

| Danio rerio (Zebrafish) Embryo | 6-72 hpf | - | 5 - 20 mg/L | Pericardial & yolk sac edema, reduced heart rate, shorter body length, induced oxidative stress & apoptosis. |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the protocols used in key studies cited in this guide.

Phytoplankton Toxicity Assay Protocol

This protocol is based on the methodology used to assess the effects of this compound on R. subcapitata, C. snowii, and M. aeruginosa.[6]

Phytoplankton_Workflow Workflow for Phytoplankton Ecotoxicology Assay cluster_measurements Endpoint Analysis start Start: Prepare Axenic Cultures (R. subcapitata, C. snowii, M. aeruginosa) exposure Inoculate cultures into media with This compound concentrations (0, 5, 10, 40, 320 µg/L) start->exposure incubation Incubate for 72 hours (20°C, 16:8h light:dark cycle, ~100 µmol photons m⁻²s⁻¹) exposure->incubation growth Growth Rate: Cell counts via flow cytometry incubation->growth photosynthesis Photosynthesis: PSII quantum yield via PAM fluorometry incubation->photosynthesis pigments Pigment Content: Chlorophyll a extraction and spectrophotometry incubation->pigments ros Oxidative Stress: Intracellular ROS using DCFH-DA assay & flow cytometry incubation->ros end End: Data Analysis & Statistical Comparison growth->end photosynthesis->end pigments->end ros->end

Generalized workflow for assessing this compound toxicity in phytoplankton.
  • Culture Preparation: Axenic (pure) cultures of the test species are maintained in appropriate sterile growth media (e.g., Bold's Basal Medium) under controlled temperature (20°C) and light conditions (16:8h light:dark cycle).

  • Exposure: Exponentially growing cells are inoculated into fresh media containing the desired concentrations of this compound (e.g., 0, 5, 10, 40, and 320 µg/L). Multiple replicates (e.g., n=9) are prepared for each concentration.

  • Incubation: The cultures are incubated for a set period, typically 72 hours, under the same controlled conditions.

  • Endpoint Measurement:

    • Growth Rate: Cell density is measured at the beginning and end of the exposure period using a flow cytometer or particle counter to calculate the specific growth rate.

    • Photosynthetic Efficiency: The maximum (ΦM) and operational (Φ'M) quantum yields of photosystem II (PSII) are measured using a Pulse Amplitude Modulated (PAM) fluorometer. This provides insight into the health of the photosynthetic apparatus.

    • Pigment Content: Cells are harvested, and pigments (e.g., Chlorophyll a) are extracted using a solvent like ethanol. The concentration is determined spectrophotometrically.

    • Oxidative Stress: Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The probe is added to cell samples, and after an incubation period, the fluorescence of the oxidized product (DCF) is measured via flow cytometry, which is proportional to the amount of ROS.[6]

Zebrafish Embryo Developmental Toxicity Assay

This protocol is a generalized representation based on methodologies for assessing developmental toxicity in zebrafish (Danio rerio).[9][11]

  • Embryo Collection and Staging: Healthy, fertilized zebrafish embryos are collected shortly after spawning. They are cleaned and staged under a microscope. Only normally developing embryos at a specific stage (e.g., 6 hours post-fertilization, hpf) are selected for the test.

  • Exposure: Selected embryos are placed individually into wells of a multi-well plate (e.g., 96-well plate). Each well contains a specific concentration of this compound dissolved in embryo medium (e.g., 0, 5, 10, 20 mg/L). A sufficient number of embryos (e.g., 24) are used for each concentration and the control group.

  • Incubation: The plates are incubated at a constant temperature (e.g., 28.5°C) for the duration of the experiment (e.g., up to 72 or 96 hpf).

  • Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96 hpf), embryos are observed under a stereomicroscope to assess a range of endpoints:

    • Mortality: Lack of heartbeat and opaque appearance.

    • Hatching Rate: Percentage of embryos that have successfully hatched.

    • Heart Rate: Beats per minute are counted for a set duration.

    • Morphological Abnormalities: The presence and severity of malformations such as pericardial edema (fluid accumulation around the heart), yolk sac edema, body curvature (scoliosis), and overall body length are recorded.[9][12]

    • Behavioral Analysis: Larval motility can be assessed by tracking movement in response to stimuli.

  • Molecular and Cellular Analysis (Optional): At the end of the exposure, larvae can be collected for further analysis, such as quantifying gene expression related to stress responses, neurodevelopment, or apoptosis, and for cellular assays to measure ROS production or cell death.[9]

Conclusion

The available data indicates that while this compound has low acute toxicity to fish and aquatic invertebrates, it poses a significant risk to primary producers like sensitive algae species at environmentally relevant concentrations. Its primary mechanism of PPO inhibition leads to severe oxidative stress, a pathway common to photosynthetic organisms. Furthermore, sublethal effects, such as developmental abnormalities in the early life stages of fish, highlight a more nuanced risk profile than acute lethality data alone would suggest. This guide underscores the importance of considering a wide range of non-target species and sublethal endpoints when assessing the environmental risk of this compound.

References

Discovery and history of fomesafen as a diphenyl ether herbicide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the discovery, mechanism, and application of the protoporphyrinogen oxidase inhibiting herbicide, fomesafen.

Introduction

This compound is a selective herbicide belonging to the diphenyl ether class, widely utilized for the post-emergence control of broadleaf weeds in various crops, most notably soybeans. Its development in the late 1970s by Imperial Chemical Industries (ICI) marked a significant advancement in weed management technology. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, synthesis, and herbicidal efficacy of this compound, tailored for an audience of researchers, scientists, and professionals in drug development and agriculture.

Discovery and History: A Tale of Molecular Mimicry

The journey to this compound's discovery began at ICI's Jealott's Hill research station in the United Kingdom. At the time, the diphenyl ether herbicide market was competitive, with existing compounds like acifluorfen showing promise but also presenting certain limitations. The innovative breakthrough by the ICI chemists was the strategic replacement of the carboxylic acid group in acifluorfen with a sulfonamide moiety (-CONHSO₂CH₃). This chemical modification was a prime example of molecular mimicry, designed to retain the herbicidal activity while altering the molecule's metabolic fate and physicochemical properties. This strategic design choice circumvented existing patents and led to the development of a novel, proprietary herbicide.

The initial patent for this compound was filed in 1978, and the herbicide was subsequently developed under the code number PP021. Its first commercial launch was in 1983.

Physicochemical Properties

A thorough understanding of a herbicide's physicochemical properties is paramount for optimizing its formulation and application. This compound is an off-white, odorless solid. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₀ClF₃N₂O₆S[1]
Molecular Weight 438.76 g/mol [1]
Melting Point 220-221 °C[1]
Water Solubility 50 mg/L (acid form)[1]
Log P (octanol-water partition coefficient) 3.3[1]
pKa 2.83[1]
Vapor Pressure <1.0 x 10⁻⁷ Pa at 20°C[1]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound, like other diphenyl ether herbicides, exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.

The PPO Inhibition Pathway

The inhibition of PPO by this compound disrupts the conversion of protoporphyrinogen IX (Proto IXgen) to protoporphyrin IX (Proto IX). This blockage leads to the accumulation of Proto IXgen, which then leaks from the plastid into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation of Proto IXgen to Proto IX occurs. The accumulated Proto IX in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂). These reactive oxygen species cause rapid peroxidation of lipids and proteins within the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death. This cascade of events manifests as chlorosis, necrosis, and desiccation of the treated plant tissues.

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-aminolevulinic acid Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen III Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III Protoporphyrinogen IX Protoporphyrinogen IX Coproporphyrinogen III->Protoporphyrinogen IX   Protoporphyrin IX_plastid Protoporphyrin IX_plastid Protoporphyrinogen IX->Protoporphyrin IX_plastid PPO Protoporphyrinogen IX_cyto Protoporphyrinogen IX Protoporphyrinogen IX->Protoporphyrinogen IX_cyto Leakage Chlorophyll Chlorophyll Protoporphyrin IX_plastid->Chlorophyll Mg-chelatase Heme Heme Protoporphyrin IX_plastid->Heme Fe-chelatase Protoporphyrin IX_cyto Protoporphyrin IX Protoporphyrinogen IX_cyto->Protoporphyrin IX_cyto Non-enzymatic Oxidation This compound This compound This compound->Protoporphyrin IX_plastid Inhibition ROS Reactive Oxygen Species (¹O₂) Protoporphyrin IX_cyto->ROS Light, O₂ Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death Protoporphyrinogen IX_plastid Protoporphyrin IX

Caption: this compound inhibits PPO, leading to the accumulation of Protoporphyrin IX and subsequent cell death.

Enzyme Inhibition Kinetics

This compound is a potent inhibitor of PPO. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

Enzyme SourceKi (nM)Reference
Nicotiana tabacum (Tobacco)10.3[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, which has been detailed in various patents. A general synthetic route is outlined below.

Fomesafen_Synthesis m-Hydroxybenzoic_acid m-Hydroxybenzoic acid Etherification Etherification m-Hydroxybenzoic_acid->Etherification 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride->Etherification Intermediate_1 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid Etherification->Intermediate_1 Nitration Nitration Intermediate_1->Nitration Intermediate_2 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid Nitration->Intermediate_2 Chlorination Chlorination (Thionyl Chloride) Intermediate_2->Chlorination Intermediate_3 Acid Chloride Derivative Chlorination->Intermediate_3 Condensation Condensation Intermediate_3->Condensation Methanesulfonamide Methanesulfonamide Methanesulfonamide->Condensation This compound This compound Condensation->this compound Efficacy_Trial_Workflow A Weed Seed Sowing and Germination B Plant Growth to Target Stage A->B D Herbicide Application (Calibrated Sprayer) B->D C Herbicide Dose Preparation C->D E Post-Treatment Incubation D->E F Visual Injury Assessment (DAT 7, 14, 21) E->F G Biomass Harvest and Measurement E->G H Data Analysis (Dose-Response Curves) F->H G->H I Determination of GR₅₀ / LD₅₀ Values H->I

References

Fomesafen: A Comprehensive Technical Review of its Molecular Structure and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomesafen, a member of the diphenylether class of herbicides, is a critical tool in modern agriculture for the selective post-emergence control of broadleaf weeds.[1][2] Its efficacy is rooted in its specific mode of action, which involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants.[2][3] This inhibition leads to a cascade of cytotoxic events, culminating in rapid plant tissue degradation.[2] This technical guide provides an in-depth analysis of the molecular structure and chemical properties of this compound, along with its mechanism of action, synthesis, and analytical methodologies.

Molecular Structure

This compound is an organic compound with the systematic IUPAC name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide.[4] Its molecular formula is C₁₅H₁₀ClF₃N₂O₆S.[1][4][5] The structure is characterized by a diphenyl ether linkage, with one phenyl ring substituted with chlorine and a trifluoromethyl group, and the other bearing a nitro group and an N-sulfonylcarboxamide functional group.[4]

IdentifierValue
IUPAC Name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide[4]
CAS Number 72178-02-0[4]
Molecular Formula C₁₅H₁₀ClF₃N₂O₆S[1][4][5]
SMILES CS(=O)(=O)NC(=O)c1cc(ccc1--INVALID-LINK--[O-])Oc2ccc(cc2Cl)C(F)(F)F[6]
InChIKey BGZZWXTVIYUUEY-UHFFFAOYSA-N[6]

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[4][7] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 438.76 g/mol [4][5]
Melting Point 220-221 °C[7]
Water Solubility 50 mg/L (for acid form)[8]
Water Solubility 600,000 mg/L (for sodium salt)[8]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 60 - 68 mL/g[2][8]
Soil Persistence (Half-life) 63 - 527 days[2][9]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[10] PPIX is a precursor for both chlorophyll and heme.

Inhibition of PPO by this compound leads to the accumulation of PPGIX within the plant cells.[10] This excess PPGIX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized to PPIX.[10] Cytoplasmic PPIX, in the presence of light and oxygen, acts as a powerful photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen.[1][10] These highly reactive ROS cause rapid peroxidation of membrane lipids, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death and necrosis of the plant tissue.[1][2]

Fomesafen_Mechanism_of_Action This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits PPIX_chloroplast Protoporphyrin IX (in chloroplast) PPO->PPIX_chloroplast Catalyzes oxidation PPGIX_cytoplasm Protoporphyrinogen IX (leaks to cytoplasm) PPO->PPGIX_cytoplasm Accumulation & leakage PPGIX_chloroplast Protoporphyrinogen IX (in chloroplast) PPGIX_chloroplast->PPO Substrate Chlorophyll_Heme Chlorophyll & Heme PPIX_chloroplast->Chlorophyll_Heme Precursor for PPIX_cytoplasm Protoporphyrin IX (in cytoplasm) PPGIX_cytoplasm->PPIX_cytoplasm Oxidation ROS Reactive Oxygen Species (ROS) PPIX_cytoplasm->ROS Light_O2 Light + O₂ Light_O2->ROS Activates Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Leads to

Figure 1: this compound's mechanism of action via PPO inhibition.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. A common pathway involves the reaction of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride.[11][12] This intermediate is then reacted with methanesulfonamide in the presence of a base like pyridine to yield crude this compound, which is subsequently purified by recrystallization.[11][12]

Fomesafen_Synthesis_Workflow Start 3-(2-chloro-α,α,α-trifluoro- p-tolyloxy)-benzoic acid Nitration Nitration (Mixed Acid) Start->Nitration Intermediate1 5-(2-chloro-4-trifluoromethylphenoxy) -2-nitrobenzoic acid Nitration->Intermediate1 AcidChlorideFormation Acid Chloride Formation (Thionyl Chloride) Intermediate1->AcidChlorideFormation Intermediate2 5-(2-chloro-4-trifluoromethylphenoxy) -2-nitrobenzoyl chloride AcidChlorideFormation->Intermediate2 Ammoniation Ammoniation (Methanesulfonamide) Intermediate2->Ammoniation Crudethis compound Crude this compound Ammoniation->Crudethis compound Recrystallization Recrystallization Crudethis compound->Recrystallization FinalProduct High-Purity this compound Recrystallization->FinalProduct

Figure 2: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Illustrative Laboratory Scale)

This protocol is a generalized representation based on described synthesis routes.[11][12]

  • Acid Chloride Formation: 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride for approximately 90 minutes.

  • Solvent Removal: Excess thionyl chloride is removed under vacuum.

  • Amide Formation: The resulting acid chloride is dissolved in dry pyridine. Methanesulfonamide is added, and the mixture is stirred at room temperature overnight.

  • Work-up: The pyridine is removed under vacuum. The residue is treated with 2-molar hydrochloric acid and extracted with diethyl ether.

  • Purification: The ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under vacuum. The resulting solid is recrystallized from a suitable solvent like isopropanol to yield pure this compound.

Analytical Determination of this compound Residues

The following outlines a general workflow for the analysis of this compound in environmental or biological samples, based on established methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by High-Performance Liquid Chromatography (HPLC).[13][14][15]

Fomesafen_Analytical_Workflow Sample Sample Collection (e.g., Soil, Water, Beans) Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile with Acetic Acid) Homogenization->Extraction SaltingOut Salting-Out Partitioning (e.g., NaCl, MgSO₄) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup (e.g., PSA, C18) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 or 0.45 µm) Centrifugation2->Filtration Supernatant Analysis HPLC-DAD or LC-MS/MS Analysis Filtration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 3: Generalized workflow for this compound residue analysis.

Protocol Steps:

  • Sample Preparation: A representative sample (e.g., 10-20 g) is homogenized.

  • Extraction: The sample is extracted with a suitable solvent, often acetonitrile, sometimes acidified with acetic acid to improve recovery.[13]

  • Partitioning: Salts such as sodium chloride and magnesium sulfate are added to induce phase separation.

  • Centrifugation: The mixture is centrifuged to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) and centrifuged.

  • Final Extract Preparation: The supernatant is filtered through a syringe filter (e.g., 0.22 or 0.45 µm) into an autosampler vial.

  • Instrumental Analysis: The extract is analyzed by HPLC coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS/MS) for detection and quantification.[13][14]

Conclusion

This compound's efficacy as a selective herbicide is a direct consequence of its well-defined molecular structure and chemical properties, which facilitate its specific interaction with the PPO enzyme. Understanding these core characteristics is paramount for its effective and safe use in agriculture, for developing new analogues with improved properties, and for monitoring its environmental fate. The provided methodologies for synthesis and analysis serve as a foundation for further research and development in the field of crop protection.

References

Fomesafen's Interaction with Soil: A Technical Guide to Adsorption and Desorption Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical environmental processes of fomesafen adsorption and desorption across various soil types. Understanding these interactions is paramount for predicting the herbicide's efficacy, mobility, and potential for environmental contamination. This compound, a member of the diphenyl ether class of herbicides, is widely used for the post-emergence control of broadleaf weeds in crops such as soybeans.[1] Its fate and behavior in the soil environment are complex and are significantly influenced by the physicochemical properties of the soil. This guide provides a comprehensive overview of the quantitative aspects of this compound's soil interaction, detailed experimental methodologies for its study, and visual representations of the scientific workflows involved.

Quantitative Analysis of this compound Adsorption and Desorption

The adsorption and desorption of this compound in soil are key determinants of its bioavailability and potential for leaching. These processes are quantified using several coefficients, primarily the Freundlich distribution coefficient (Kf), the pesticide distribution coefficient (Kd), and the soil organic carbon-water partitioning coefficient (Koc).

Table 1: Adsorption and Desorption Coefficients of this compound in Various US Soils

Soil TypeKf (μg1-1/n g-1 mL1/n)Kd (mL g-1)Koc (mL g-1)Desorption (%)
Range across seven US soils1.30 - 9.281.11 - 12.7658 - 146711.06 - 81.31

Data compiled from a study on seven US soils, highlighting the variability based on soil characteristics.[2][3][4]

Table 2: Influence of Soil Properties on this compound Adsorption

Soil PropertyInfluence on AdsorptionRationale
pH Negative Correlation This compound is a weak acid. At lower pH, it is less ionized, making it more hydrophobic and increasing its affinity for soil organic matter.[5]
Organic Matter Positive Correlation Higher organic matter content provides more binding sites for this compound, reducing its concentration in the soil solution.[6][7]
Clay Content Positive Correlation Clay minerals, with their large surface area and charged surfaces, contribute to the adsorption of this compound.[2][3]
Sand Content Negative Correlation Sandy soils have lower organic matter and clay content, leading to weaker adsorption and higher mobility of this compound.[8]

The wide range in Koc values (58 to 1467 mL g-1) indicates that this compound's mobility can vary from very high to low depending on the specific soil composition.[2][3][4] Soils with lower pH and higher clay and organic matter content tend to exhibit greater adsorption and lower desorption of this compound, which can reduce its potential for leaching but may also impact its herbicidal activity.[3]

Experimental Protocols: The Batch Equilibrium Method

The standard method for determining the adsorption and desorption characteristics of pesticides in soil is the Batch Equilibrium Method , as outlined in the OECD Guideline 106.[2][3][9] This procedure allows for the quantification of the distribution of a chemical between the soil and an aqueous solution at equilibrium.

Materials and Equipment
  • Soils: A range of well-characterized soils with varying properties (pH, organic matter content, texture). Soils are typically air-dried and sieved (e.g., through a 2-mm sieve).

  • This compound: Analytical grade standard.

  • Aqueous Solution: Typically 0.01 M CaCl2 solution to mimic soil solution ionic strength and improve centrifugation.

  • Centrifuge Tubes: Glass or other non-adsorptive material with screw caps.

  • Shaker: A reciprocating or orbital shaker capable of maintaining constant temperature.

  • Centrifuge: Capable of separating soil from the supernatant.

  • Analytical Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for accurate quantification of this compound in the aqueous phase.[6][10]

Adsorption Protocol
  • Preparation of this compound Solutions: A series of this compound solutions of known concentrations are prepared in the 0.01 M CaCl2 solution.

  • Soil-Solution Incubation: A known mass of air-dried soil (e.g., 2-5 grams) is weighed into centrifuge tubes. A specific volume of a this compound working solution (e.g., 10 mL) is added to each tube. This creates a specific soil-to-solution ratio.

  • Equilibration: The tubes are sealed and placed on a shaker to agitate for a predetermined equilibrium time (often 24 hours) at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.[5]

  • Phase Separation: After equilibration, the tubes are centrifuged at a high speed (e.g., 3000-5000 rpm) for a set duration (e.g., 15-20 minutes) to separate the soil from the supernatant.[5]

  • Analysis: An aliquot of the clear supernatant is carefully removed and analyzed using HPLC-DAD or LC-MS/MS to determine the equilibrium concentration of this compound (Ce).

  • Calculation: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (Ci) and the equilibrium concentration (Ce).

Desorption Protocol
  • Supernatant Removal: Following the adsorption experiment, a known volume of the supernatant is removed from the centrifuge tubes.

  • Addition of Fresh Solution: An equivalent volume of this compound-free 0.01 M CaCl2 solution is added to the centrifuge tubes containing the soil with the adsorbed this compound.

  • Re-equilibration: The tubes are resealed and shaken for the same duration and under the same conditions as the adsorption experiment.

  • Phase Separation and Analysis: The centrifugation and analysis steps are repeated to determine the concentration of this compound that has desorbed into the solution.

  • Calculation: The amount of desorbed this compound is calculated, and the desorption percentage is determined relative to the initially adsorbed amount.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the logical flow of the batch equilibrium method for studying this compound adsorption and desorption in soil.

Experimental_Workflow cluster_prep Preparation Phase cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_data Data Analysis soil_prep Soil Preparation (Air-dry, Sieve) incubation Incubation (Soil + this compound Solution) soil_prep->incubation sol_prep This compound Solution Preparation (in 0.01M CaCl2) sol_prep->incubation shaking Shaking for Equilibrium (e.g., 24h at 25°C) incubation->shaking centrifugation Centrifugation (Phase Separation) shaking->centrifugation analysis_ads Supernatant Analysis (HPLC/LC-MS/MS) centrifugation->analysis_ads supernatant_removal Remove Supernatant centrifugation->supernatant_removal To Desorption calc_ads Calculate Adsorbed this compound analysis_ads->calc_ads add_fresh_sol Add this compound-Free 0.01M CaCl2 supernatant_removal->add_fresh_sol reshaking Re-shaking for Equilibrium add_fresh_sol->reshaking centrifugation_des Centrifugation reshaking->centrifugation_des analysis_des Supernatant Analysis centrifugation_des->analysis_des calc_des Calculate Desorbed this compound analysis_des->calc_des isotherms Determine Adsorption/Desorption Isotherms (Kf, Kd, Koc) calc_ads->isotherms calc_des->isotherms

Batch Equilibrium Method Workflow

Conclusion

The adsorption and desorption behavior of this compound in soil is a multifaceted process governed by the interplay of the herbicide's chemical properties and the soil's physicochemical characteristics. This technical guide has summarized the key quantitative parameters used to describe these interactions, provided a detailed protocol for their experimental determination, and offered a visual representation of the workflow. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for developing effective and environmentally responsible weed management strategies, as well as for conducting robust environmental risk assessments. The data clearly indicates that soil-specific assessments are crucial for accurately predicting the environmental fate of this compound.

References

Photodegradation of Fomesafen Under UV Irradiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen, a diphenyl ether herbicide, is widely used for the control of broad-leaf weeds in various crops. Its persistence in the environment is a subject of increasing scrutiny, with photodegradation under ultraviolet (UV) irradiation being a key process governing its environmental fate. This technical guide provides an in-depth overview of the photodegradation of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying degradation pathways.

Data Presentation: Quantitative Analysis of this compound Photodegradation

The degradation kinetics of this compound under UV irradiation follow pseudo-first-order kinetics. The rate of degradation is significantly influenced by the experimental conditions, such as the presence of a photocatalyst and the pH of the medium.

Degradation ProcessConditionHalf-life (t½)Reference
Direct Photolysis In waterNearly a month[1]
Direct Photolysis In water49 to 289 days[2]
Photocatalysis ZnO nanoparticles, pH 4, Sunlight26.49 days (without ZnO), 16.03 hours (with ZnO)[1]
Photocatalysis ZnO nanoparticles, pH 7, Sunlight26.28 days (without ZnO), 15.56 hours (with ZnO)[1]
Photocatalysis ZnO nanoparticles, pH 9, Sunlight18.52 days (without ZnO), 11.91 hours (with ZnO)[1]

Experimental Protocols

Photocatalytic Degradation of this compound in Aqueous Solution

This protocol details the experimental setup for studying the photocatalytic degradation of this compound using zinc oxide (ZnO) nanoparticles under simulated sunlight.

a. Materials and Reagents:

  • This compound standard

  • ZnO nanoparticles

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid

  • Milli-Q water

b. Preparation of Solutions:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare buffer solutions of pH 4, 7, and 9.[1]

  • Spike this compound into the buffer solutions to a final concentration of 10 µg/mL.[1]

c. Experimental Setup:

  • Use a suitable reactor vessel, protected from external light.

  • Add the this compound solution to the reactor.

  • For photocatalysis experiments, add ZnO nanoparticles at a concentration of 100 mg/L.[1]

  • Place the reactor under a UV lamp or in direct sunlight, ensuring consistent irradiation. The intensity of sunlight can range from 20,000 to 170,000 Lux.[1]

  • Maintain the temperature between 25 to 45°C.[1]

  • Collect aliquots of the solution at predetermined time intervals.

d. Sample Analysis:

  • Filter the collected samples to remove ZnO nanoparticles.

  • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • HPLC Conditions: [1]

    • Column: C18 reverse-phase column

    • Mobile Phase: A mixture of acetonitrile and 0.1% ortho-phosphoric acid in water.

    • Flow Rate: 0.85 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 290 nm

Determination of this compound Residues by HPLC

This protocol outlines the analytical methodology for the quantification of this compound in samples.

a. Sample Extraction:

  • For water samples, acidify with an appropriate acid and extract with methylene chloride.[3]

  • For solid samples (e.g., soil, plant material), extract with a mixture of methylene chloride and acidified water.[3]

b. Sample Clean-up:

  • Evaporate the methylene chloride extract to dryness.

  • Redissolve the residue in the mobile phase for HPLC analysis.

c. HPLC Analysis:

  • Utilize an HPLC system equipped with a UV detector set at 290 nm.[4]

  • Employ a C18 column for separation.

  • The mobile phase can be a gradient or isocratic mixture of acetonitrile and acidified water.[3]

  • Quantify this compound by comparing the peak area of the sample to that of a known standard.

This compound Photodegradation Pathway

The photodegradation of this compound involves a series of reactions, primarily targeting the diphenyl ether bond and the nitro group. While a complete, universally agreed-upon pathway is still under investigation, the primary degradation products have been identified.

The initial step is believed to be the cleavage of the diphenyl ether bond, a common degradation route for this class of herbicides. Another significant transformation is the reduction of the nitro group to an amino group, forming this compound amine. This can be followed by further degradation into smaller molecules.

Identified Degradation Products:

  • This compound Amine: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-aminobenzamide

  • This compound Amino Acid: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

A study on the microbial degradation of this compound identified five metabolites, suggesting a pathway involving the reduction of the nitro group to an amino group, followed by acetylation, dechlorination, and cleavage of the S-N bond.[5] It is plausible that similar intermediates are formed during photodegradation.

G This compound This compound Intermediate1 Ether Bond Cleavage Products This compound->Intermediate1 UV Irradiation Fomesafen_Amine This compound Amine This compound->Fomesafen_Amine Nitro Group Reduction Fomesafen_Amino_Acid This compound Amino Acid This compound->Fomesafen_Amino_Acid Side Chain Oxidation Further_Degradation Further Degradation Products Intermediate1->Further_Degradation Fomesafen_Amine->Further_Degradation

Caption: Proposed photodegradation pathway of this compound.

Experimental Workflow for this compound Photodegradation Study

The following diagram illustrates a typical workflow for investigating the photodegradation of this compound.

G cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Analysis cluster_results Data Interpretation A1 Prepare this compound Stock Solution A3 Spike this compound into Buffered Solutions A1->A3 A2 Prepare Buffer Solutions (pH 4, 7, 9) A2->A3 B1 Transfer Solution to Photoreactor A3->B1 B2 Add Photocatalyst (e.g., ZnO) B1->B2 B3 Irradiate with UV Source/Sunlight B2->B3 B4 Collect Samples at Time Intervals B3->B4 C1 Filter Samples B4->C1 C2 HPLC-UV Analysis C1->C2 C3 Identify Degradation Products (LC-MS/MS) C1->C3 D1 Determine Degradation Kinetics (t½) C2->D1 D2 Elucidate Degradation Pathway C3->D2

Caption: Workflow for a this compound photodegradation study.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Fomesafen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fomesafen is a selective herbicide used for the control of broadleaf weeds in various crops.[1][2] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is based on established and validated methods, offering a reliable approach for researchers and analysts.[1][2][3]

Chromatographic Conditions

A summary of HPLC conditions for this compound analysis is presented in the table below. These parameters have been compiled from various validated methods and offer a robust starting point for method development and routine analysis.

ParameterCondition
HPLC System Shimadzu LC 2010 or equivalent
Column Supelcosil LC-18 (250 mm x 4.6 mm, 5.0 µm) or Shiseido CAPCELL-PAK UG C18
Mobile Phase Acetonitrile:Water (pH 3.0, adjusted with phosphoric acid) in varying ratios (e.g., 35:65, 70:30)
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 290 nm
Retention Time Approximately 6.6 - 7.5 minutes

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of this compound.

1. Reagents and Materials

  • This compound analytical standard (98.3% purity or equivalent)[4]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%, reagent grade)[4]

  • Potassium nitrate (analytical reagent grade)[4]

  • Methylene chloride

  • Acetone

  • Sodium sulfate, anhydrous

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05 µg/mL to 10 µg/mL) by serially diluting the stock solution with the mobile phase.[4]

3. Sample Preparation

The sample preparation procedure may vary depending on the matrix. Below are generalized protocols for soil/agricultural and water samples.

3.1. Soil and Agricultural Commodities (e.g., Beans)

  • Extraction: Weigh a representative sample (e.g., 5-20 g) into a centrifuge tube. Add an appropriate extraction solvent. For beans, a mixture of acetonitrile and acetic acid (99:1, v/v) can be used.[2] For soil, a mixture of methylene chloride and acidified water is suitable.[4]

  • Homogenization and Centrifugation: Vortex or sonicate the sample for a specified time (e.g., 2 minutes vortexing or 15 minutes sonication) to ensure thorough extraction.[2][4] Centrifuge the sample to separate the solid and liquid phases.

  • Liquid-Liquid Partitioning (if necessary): The extract may be further purified by partitioning with a solvent like dichloromethane.[1]

  • Cleanup (if necessary): For complex matrices, a cleanup step using Florisil or silica column chromatography may be required to remove interferences.[1][4]

  • Final Preparation: Evaporate the solvent from the extract and redissolve the residue in the mobile phase.[4] Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[4]

3.2. Water Samples

  • Solid-Phase Extraction (SPE): A C18 liquid-solid extraction disk can be used to extract this compound from a measured volume of water (e.g., 500 mL).[5]

  • Elution: Elute the this compound from the SPE cartridge with methanol.[5]

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness using a rotary evaporator.[5] Re-dissolve the residue in a known volume of the mobile phase (e.g., 1.0 mL).[4][5]

  • Filtration: Transfer the final extract into an autosampler vial for HPLC analysis.[5]

4. HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject the prepared working standard solutions to construct a calibration curve. The calibration range is typically from 0.05 µg/mL to 10 µg/mL.[4]

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak in the sample chromatograms based on the retention time and the calibration curve.

Method Validation Data

The performance of the HPLC method for this compound analysis has been validated in various studies. A summary of key validation parameters is provided below.

ParameterResultMatrix
Recovery 92.4% - 117.8%Beans[2]
87.5% - 102.5%Hulled Rice, Soybean, Apple, Green Pepper, Chinese Cabbage[1]
91% - 133%Drinking and Surface Water[5]
Limit of Detection (LOD) 0.005 mg/kgBeans[2]
Limit of Quantitation (LOQ) 0.04 mg/kgAgricultural Commodities[1]
0.1 µg/LWater[5][6]
Relative Standard Deviation (RSD) 0.35% - 4.36%Beans[2]
0.6% - 7.7%Agricultural Commodities[1]

Workflow Diagram

Fomesafen_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_standards Standard Preparation Sample Sample (Soil, Water, Crop) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (if necessary) Extraction->Cleanup Final_Prep Evaporation & Reconstitution in Mobile Phase Cleanup->Final_Prep Filtration Filtration (0.45 µm) Final_Prep->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Result Quantification of this compound Data_Analysis->Result Standard This compound Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->Injection

Caption: Workflow for this compound Analysis by HPLC.

References

Application Note: Detection of Fomesafen Residues in Soybeans by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable method for the quantitative determination of fomesafen residues in soybean matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation. The analytical method has been validated, demonstrating excellent linearity, accuracy, and precision, with a limit of quantification suitable for monitoring maximum residue limits (MRLs) in soybeans. This methodology is intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.

Introduction

This compound is a selective herbicide widely used for the control of broadleaf weeds in soybean cultivation.[1] Due to its potential persistence in the environment and agricultural commodities, regulatory bodies worldwide have established MRLs to ensure food safety.[2][3] Consequently, the development of robust and sensitive analytical methods for the routine monitoring of this compound residues in soybeans is of paramount importance. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[4][5] This application note provides a comprehensive protocol for the extraction, cleanup, and analysis of this compound in soybeans using a modified QuEChERS sample preparation method followed by LC-MS/MS detection.

Experimental

Reagents and Materials
  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Ammonium acetate

  • Acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Syringe filters (0.22 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity LC system or equivalent)[6]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)[6]

  • Analytical column (e.g., Agilent Poroshell 120 EC-C18, 50 × 3.0 mm, 2.7 µm or equivalent)[6]

Standard Solution Preparation

Stock solutions of this compound (e.g., 1000 mg/L) are prepared in acetonitrile.[6] Working standard solutions are then prepared by serial dilution of the stock solution with acetonitrile to desired concentrations (e.g., 0.5, 5, 50 mg/L).[6] Matrix-matched calibration standards are prepared by spiking blank soybean extracts with the working standard solutions to achieve a final concentration range suitable for quantification (e.g., 0.0005 to 1 mg/L).[6]

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS method is employed for the extraction and cleanup of this compound residues from soybean samples.[2][6]

  • Homogenization: Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube.

  • Hydration: Add 7.5 mL of water to the sample and shake vigorously for 5 minutes.[7][8]

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.[7][8]

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 2 g of sodium chloride, and vortex immediately for 1 minute.[7][8]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[7][8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 20 mg GCB.[7][8]

  • Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[7][8]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnAgilent Poroshell 120 EC-C18 (50 × 3.0 mm, 2.7 µm)[6]
Mobile PhaseIsocratic: 75% acetonitrile and 25% water with 10 mM ammonium acetate[6]
Flow Rate0.35 mL/min[6]
Injection Volume5 µL
Column Temperature30 °C
MS System
Ionization ModeESI Negative[6]
Capillary Voltage3.5 kV
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Dwell Time200 ms

Table 2: this compound MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound437.0344.0 (Quantifier)15
437.0284.0 (Qualifier)25

Note: MRM transitions and collision energies may require optimization based on the specific instrument used.

Results and Discussion

The developed method was validated to assess its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Method Validation

Table 3: Method Validation Parameters for this compound in Soybeans

ParameterResult
Linearity (R²)>0.99[9]
LOD0.018 - 0.125 µg/kg[2][6]
LOQ0.01 mg/kg[2][6]
Recovery71% - 116%[2][6]
RSD<12.6%[2][6]

The validation results demonstrate that the method is highly sensitive, with an LOQ of 0.01 mg/kg, which is below the MRLs for this compound in soybeans set by many regulatory agencies.[2][6] The excellent linearity over the tested concentration range ensures accurate quantification. The recovery and precision values are within the acceptable ranges as per international guidelines, indicating the method's accuracy and reliability.[2][6]

Experimental Workflow Diagram

Fomesafen_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis A 1. Homogenize 10g Soybean Sample B 2. Add 7.5mL Water and Shake A->B C 3. Add 10mL Acetonitrile and Vortex B->C D 4. Add 4g MgSO4 + 2g NaCl and Vortex C->D E 5. Centrifuge at >=4000 rpm D->E F 6. Transfer 1.5mL Supernatant to d-SPE Tube (150mg MgSO4, 50mg PSA, 20mg GCB) E->F G 7. Vortex and Centrifuge F->G H 8. Filter Supernatant (0.22 µm) G->H I Inject into LC-MS/MS H->I J Data Acquisition (MRM Mode) I->J K Data Processing and Quantification J->K

Caption: Workflow for this compound Residue Analysis in Soybeans.

Conclusion

The described LC-MS/MS method, incorporating a modified QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the determination of this compound residues in soybeans. The method is suitable for high-throughput analysis in regulatory monitoring and food safety laboratories. The detailed protocol and validation data presented in this application note can be readily adopted by researchers and analytical scientists.

References

Protocol for Assessing Fomesafen Resistance in Amaranthus Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing fomesafen resistance in weedy Amaranthus species, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus). The methodologies outlined are essential for understanding the extent of resistance in a given population, elucidating the underlying mechanisms, and developing effective weed management strategies.

Introduction

This compound is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide widely used for broadleaf weed control in various crops.[1] However, the intensive use of this herbicide has led to the evolution of resistant Amaranthus populations, posing a significant threat to agricultural productivity.[2] Resistance can be conferred by target-site mutations in the PPX2 gene or by non-target-site mechanisms, primarily enhanced herbicide metabolism.[3][4] Accurate assessment of this compound resistance is crucial for implementing appropriate management practices and for the development of new herbicidal compounds.

Data Presentation

Table 1: Herbicide and Inhibitor Concentrations for Whole-Plant Assays
ChemicalSpeciesApplication Rate (g ai ha⁻¹)PurposeReference(s)
This compoundA. palmeri0 to 2109Dose-response assay[5]
This compoundA. retroflexus0 to 1125.04Dose-response assay[6]
MalathionA. palmeri1500P450 inhibitor[4][7]
Piperonyl Butoxide (PBO)A. palmeri1500P450 inhibitor[4][7]
AmitroleA. palmeri13.1P450 inhibitor[4]
4-chloro-7-nitrobenzofurazan (NBD-Cl)A. palmeri270GST inhibitor[4][7][8]
Table 2: Dose-Response Metrics for this compound Resistance in Amaranthus Species
SpeciesPopulationGR₅₀ (g ai ha⁻¹)Resistance Index (RI)Reference(s)
A. palmeriSusceptible4.3-[8]
A. palmeriResistant (RCA)77.818-fold[8]
A. retroflexusSusceptible4.6-[4]
A. retroflexusResistant (HW-01)235.750.7-fold[4]
A. retroflexusSusceptible9.86-[7]
A. retroflexusResistant (R1)583.0559-fold[7]
A. retroflexusResistant (R2)496.7350-fold[7]

GR₅₀: The herbicide dose that causes a 50% reduction in plant growth (biomass). Resistance Index (RI): The ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Experimental Protocols

Whole-Plant Dose-Response Assay

This protocol determines the level of resistance in an Amaranthus population by quantifying the herbicide dose required to inhibit plant growth by 50% (GR₅₀).

Materials:

  • Seeds from suspected resistant and known susceptible Amaranthus populations

  • Pots (e.g., 11 x 11 cm) filled with potting mix

  • This compound herbicide

  • Cabinet sprayer with a flat-fan nozzle

  • Growth chamber or greenhouse with controlled conditions

  • Drying oven

  • Analytical balance

Procedure:

  • Plant seeds of both susceptible and suspected resistant populations in pots.

  • Thin seedlings to a uniform number (e.g., five plants per pot) once they have emerged.

  • Grow plants in a greenhouse or growth chamber until they reach the 3-4 leaf stage (approximately 7.5-9 cm tall).[5][7]

  • Prepare a range of this compound concentrations. For susceptible populations, doses may range from 4 to 264 g ai ha⁻¹, while for resistant populations, a broader range up to 2109 g ai ha⁻¹ or higher may be necessary.[5] A non-treated control for each population is essential.

  • Apply the different this compound doses to the plants using a cabinet sprayer calibrated to deliver a specific volume (e.g., 450 L ha⁻¹ at 280 kPa).[4]

  • Return the treated plants to the greenhouse or growth chamber.

  • Assess plant injury and survival 21 days after treatment.

  • Harvest the aboveground biomass, place it in paper bags, and dry in an oven at 60°C for 48-72 hours until a constant weight is achieved.[5][7]

  • Record the dry weight for each treatment.

  • Express the dry weight data as a percentage of the non-treated control for each population.

  • Analyze the data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR₅₀ value for each population.[5][9]

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.[8]

Metabolic Resistance Screening Using Inhibitors

This protocol helps to determine if non-target-site resistance, specifically enhanced metabolism by cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), is contributing to this compound resistance.

Materials:

  • Amaranthus plants (resistant and susceptible) at the 3-4 leaf stage

  • This compound

  • P450 inhibitors: malathion, piperonyl butoxide (PBO), amitrole

  • GST inhibitor: 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Cabinet sprayer

Procedure:

  • Grow susceptible and resistant Amaranthus plants to the 3-4 leaf stage as described in the whole-plant dose-response assay.

  • For P450 inhibition, apply malathion (1500 g ai ha⁻¹), PBO (1500 g ai ha⁻¹), or amitrole (13.1 g ai ha⁻¹) to the plants 2 hours before this compound application.[4][7]

  • For GST inhibition, apply NBD-Cl (270 g ai ha⁻¹) to the plants 2 days before this compound treatment.[4][7][8]

  • Apply a discriminating dose of this compound (a dose that controls the susceptible population but not the resistant one) to all inhibitor-treated plants and to a set of plants that did not receive an inhibitor.

  • Include non-treated controls for all populations and inhibitor treatments.

  • Evaluate plant survival and biomass reduction 14-21 days after this compound treatment.

  • A significant increase in this compound efficacy (i.e., reduced survival or biomass) in the resistant population pre-treated with an inhibitor compared to this compound alone suggests the involvement of the corresponding enzyme family (P450s or GSTs) in resistance.[4][8]

Visualizations

experimental_workflow cluster_seed Seed Preparation cluster_assay Whole-Plant Dose-Response Assay cluster_inhibitor Metabolic Inhibitor Screening cluster_mechanism Mechanism Identification Seed_Collection Seed Collection (Susceptible & Resistant Populations) Germination Seed Germination & Seedling Growth Seed_Collection->Germination Herbicide_Application This compound Application (Varying Doses) Germination->Herbicide_Application Inhibitor_Application Inhibitor Application (P450 or GST Inhibitors) Germination->Inhibitor_Application Molecular_Analysis Molecular Analysis (PPX2 Gene Sequencing) Germination->Molecular_Analysis Data_Collection Data Collection (21 DAT) (Survival & Biomass) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (GR50 Calculation) Data_Collection->Data_Analysis Data_Analysis->Molecular_Analysis Fomesafen_Treatment This compound Application (Discriminating Dose) Inhibitor_Application->Fomesafen_Treatment Inhibitor_Assessment Assessment of Resistance Reversal Fomesafen_Treatment->Inhibitor_Assessment Inhibitor_Assessment->Molecular_Analysis

Caption: Experimental workflow for assessing this compound resistance in Amaranthus.

fomesafen_resistance cluster_pathway This compound Mode of Action & Resistance cluster_resistance Resistance Mechanisms Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) Cell Membrane Disruption Protoporphyrin_IX->ROS Accumulation Leads to This compound This compound This compound->PPO_Enzyme Inhibition Non_Target_Site Non-Target-Site Resistance (Enhanced Metabolism) This compound->Non_Target_Site Metabolized by P450s & GSTs Target_Site Target-Site Resistance (PPX2 Gene Mutation) Target_Site->PPO_Enzyme Alters Binding Site Detoxification This compound Detoxification Non_Target_Site->Detoxification

Caption: this compound mode of action and resistance mechanisms in Amaranthus.

References

Application Notes and Protocols for Fomesafen in Post-Emergence Weed Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fomesafen is a selective herbicide belonging to the diphenylether chemical class, widely utilized for the post-emergence control of annual and perennial broadleaf weeds.[1] It is registered for use in various crops, including soybeans, peanuts, cotton, and dry and snap beans.[1][2] this compound's mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, placing it in the Weed Science Society of America (WSSA) Group 14.[1][3] This inhibition disrupts chlorophyll synthesis, leading to rapid membrane damage and plant death.[4] These notes provide detailed protocols and data for researchers studying the application of this compound.

Mechanism of Action

This compound acts as a PPO inhibitor.[1][4][5] Upon foliar application, it is absorbed by the leaves and interferes with the chlorophyll and heme biosynthesis pathway.[1][3] The inhibition of the PPO enzyme leads to an accumulation of protoporphyrin IX, a potent photosensitizer.[4] In the presence of light and oxygen, this compound generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and disruption of cell membranes, resulting in cellular leakage, necrosis, and ultimately, plant death.[1][4] This process requires light and is characterized by its rapid contact activity, with minimal translocation within the plant.[1][3][4]

Fomesafen_Mechanism_of_Action cluster_plant_cell Plant Cell This compound This compound Application PPO Protoporphyrinogen Oxidase (PPO) Enzyme This compound->PPO Inhibits ProtoIX Accumulation of Protoporphyrin IX PPO->ProtoIX Blocks Conversion of Protoporphyrinogen IX ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS Membrane Lipid Peroxidation & Membrane Disruption ROS->Membrane Death Cell Death (Necrosis, Chlorosis) Membrane->Death Light Light & O₂ Light->ROS

This compound's PPO inhibition pathway.

Data Presentation

Quantitative data from various studies are summarized below for easy comparison of application rates and efficacy.

Table 1: Recommended Post-Emergence Application Rates of this compound

Crop Target Weeds Dosage (25% SL Formulation) Application Timing / Crop Stage Reference
Soybeans Pigweed, Lambsquarters, Morningglory, Velvetleaf, Ragweed 0.68–1.36 L/ha 1–3 trifoliate leaf stage [2]
Peanuts Morningglory, Spurge, Pigweed, Lambsquarters 0.82–1.36 L/ha 2–4 true leaf stage
Cotton Velvetleaf, Smartweed, Pigweed 0.54–0.82 L/ha Cotyledon to 1st true leaf stage

| Dry Beans & Snap Beans | Common Ragweed, Lambsquarters, Pigweed | 0.36–0.72 L/ha | 1–2 trifoliate leaf stage | |

Table 2: Summary of this compound Efficacy in Post-Emergence Weed Control Studies

Crop Target Weed(s) This compound Rate (g a.i./ha) Weed Control Efficiency (%) Notes Reference
Soybean Monocot & Dicot Weeds 327 (in a ready-mix) 98.0 - 99.0 Ready-mix with fenoxaprop & chlorimuron-ethyl [6]
Soybean Trianthema portulacastrum, Digera arvensis 250 - 625 Significant reduction in density and dry weight This compound alone performed better than some mixes for these weeds. [7]
Greengram Complex weed flora 250 - 312.5 (in a ready-mix) Highly effective control This compound + fluazifop-p-butyl mix [8]
Beans Melampodium divaricatum 187.5 - 250 >90% control at 10 DAT This compound alone was highly effective. [9]
Beans Rottboellia cochinchinensis 125 - 250 (+ graminicide) >90% control Required tank mix with fluazifop-p-butyl or clethodim. [9]

| Soybean | Broadleaf and grass weeds | 250 (+ fluazifop-P-butyl at 150) | Effective control for up to 45 days | Caused slight to moderate phytotoxicity. |[10] |

Table 3: Common Tank Mix Partners for this compound in Post-Emergence Applications

Partner Herbicide Herbicide Group (WSSA) Target Spectrum Primary Benefit Reference
Glyphosate Group 9 Broadleaf & Grass Weeds Management of glyphosate-resistant broadleaf weeds. [11]
S-metolachlor Group 15 Grasses & Small-seeded Broadleaves Adds extended residual soil activity. [12]
Clethodim / Fluazifop Group 1 Grasses Provides robust control of grass weeds. [9][10][13]
2,4-D / Dicamba Group 4 Broadleaf Weeds Manages tough or resistant broadleaf weeds; different mode of action. [12]

| Acifluorfen | Group 14 | Broadleaf Weeds | Synergistic knockdown of tough broadleaf weeds. | |

Experimental Protocols

Detailed methodologies for key experiments are provided below. A general workflow for conducting a field trial is visualized.

Experimental_Workflow Site Site Selection & Land Preparation Design Experimental Design (e.g., RCBD, 4 Reps) Site->Design Plot Plot Establishment & Planting Design->Plot Calibrate Sprayer Calibration Plot->Calibrate Mix Herbicide & Adjuvant Mixing (Jar Test if needed) Calibrate->Mix Apply Treatment Application (Post-Emergence) Mix->Apply Injury Crop Injury Rating (e.g., 3, 7, 14 DAT) Apply->Injury Efficacy Weed Control Rating (e.g., 7, 14, 28 DAT) Injury->Efficacy Yield Yield Data Collection (at harvest) Efficacy->Yield Stats Statistical Analysis (e.g., ANOVA, Mean Separation) Yield->Stats Report Interpretation & Reporting Stats->Report caption *DAT: Days After Treatment

General workflow for a post-emergence herbicide efficacy trial.
Protocol 1: Post-Emergence Efficacy and Crop Safety Field Trial

  • Site Selection and Preparation : Choose a field with a uniform and representative population of target weed species. Prepare the land according to standard agronomic practices for the selected crop.

  • Experimental Design : Employ a Randomized Complete Block Design (RCBD) with 3 to 4 replications. Plot size should be adequate for representative sampling and to minimize edge effects (e.g., 3m x 10m).

  • Planting : Plant the selected crop (e.g., soybean) at the recommended seeding rate and row spacing.

  • Treatment Application :

    • Timing : Apply this compound post-emergence when target weeds are in the 2-4 leaf stage and the crop is at the appropriate growth stage (e.g., 1-3 trifoliate leaves for soybeans).[3][14]

    • Calibration : Calibrate the backpack or tractor-mounted sprayer to deliver a consistent spray volume, typically 150-200 L/ha (approx. 15-20 gallons/acre), to ensure thorough coverage.[1][15] Use flat fan nozzles to produce medium-sized droplets.[1][11]

    • Mixing : Prepare the spray solution by adding the required amount of this compound product to water. Include a non-ionic surfactant (NIS) at 0.25% v/v or a crop oil concentrate (COC) at 0.5-1% v/v, unless tank mixing with a product that prohibits adjuvants.[11] For enhanced activity in certain regions, 1.0-2.5% v/v liquid nitrogen or ammonium sulfate can be added.[15][16]

  • Data Collection :

    • Weed Control : Visually assess weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete weed death) relative to an untreated control plot.

    • Crop Injury (Phytotoxicity) : Visually assess crop injury at 3, 7, and 14 DAT on a scale of 0% (no injury) to 100% (crop death). Note symptoms such as chlorosis, necrosis, or stunting.[15]

    • Weed Density and Biomass : At a specified time point (e.g., 28 DAT), count weed numbers and collect above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight.

    • Crop Yield : Harvest the center rows of each plot at crop maturity to determine the grain yield. Adjust yield to a standard moisture content.

  • Statistical Analysis : Analyze data using Analysis of Variance (ANOVA). If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Tank Mix Compatibility Jar Test

Before tank mixing this compound with other pesticides or fertilizers, a jar test should be performed to ensure physical compatibility.[17]

  • Materials : Obtain a clear glass quart jar with a lid, and representative samples of all products to be mixed, including the carrier (water).

  • Procedure :

    • Add 1 pint of the carrier (water) to the jar.

    • Add the components in the proper mixing order (consult product labels). A common order is: water-dispersible granules (WG), wettable powders (WP), flowables (F/SL), emulsifiable concentrates (EC), and then surfactants/adjuvants.

    • Add proportionate amounts of each product. For example, if the application rate is 1 liter of product per 100 liters of water, add 5 ml of product to the 1 pint (approx. 0.5 liter) of water in the jar.

    • Cap the jar, invert it 10 times to mix, and let it stand for 15-30 minutes.

  • Observation : Observe the mixture for any signs of incompatibility, such as separation into layers, formation of flakes, precipitates, gels, or oily films.[17] If any of these occur, the tank mix is not compatible and should not be used.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. This compound (Group 14) is a critical tool for managing weeds resistant to other herbicide groups (e.g., ALS inhibitors), but its efficacy must be preserved through integrated weed management strategies.

Resistance_Management cluster_strategies Core Strategies Goal Goal: Delay Herbicide Resistance Rotate Rotate Herbicide Modes of Action Goal->Rotate TankMix Use Tank Mixes with Multiple Effective Modes of Action Goal->TankMix Rates Apply Full Labeled Rates at Proper Weed Stage Goal->Rates Scout Scout Fields Before & After Application Goal->Scout

References

Application Notes and Protocols for Greenhouse Bioassay of Fomesafen Efficacy on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for conducting a greenhouse bioassay to evaluate the efficacy of fomesafen, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, on various broadleaf weed species.[1] This protocol outlines procedures for plant preparation, herbicide application, data collection, and analysis to determine dose-response relationships and overall herbicide performance in a controlled environment.

Introduction

This compound is a selective herbicide widely used for the post-emergence control of a broad spectrum of broadleaf weeds in various agricultural crops.[2][3][4] It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in the chlorophyll biosynthesis pathway, leading to a rapid breakdown of cell membranes and subsequent plant death.[1][5] Greenhouse bioassays are essential for determining the efficacy of herbicides like this compound under controlled conditions, allowing for precise dose-response evaluations and minimizing the influence of variable environmental factors.[6] These studies are crucial for optimizing application rates, understanding resistance mechanisms, and developing effective weed management strategies.

Experimental Protocol

This protocol details a dose-response greenhouse bioassay to assess the efficacy of this compound on selected broadleaf weeds.

2.1. Plant Material and Growth Conditions

  • Weed Species: Select common broadleaf weed species for evaluation. Examples include:

    • Palmer amaranth (Amaranthus palmeri)

    • Common lambsquarters (Chenopodium album)

    • Velvetleaf (Abutilon theophrasti)

    • Morningglory (Ipomoea spp.)

    • Common ragweed (Ambrosia artemisiifolia)[4][7]

  • Planting: Sow seeds of each weed species in plastic pots (e.g., 16-cm diameter and 13-cm height) filled with a commercial potting mix or a sterilized soil mixture with a pH of 6.8 and 1.7% organic matter.[8] Plant multiple seeds per pot and thin to a uniform number of seedlings (e.g., 2-4 plants per pot) after emergence.[8]

  • Greenhouse Conditions: Maintain greenhouse conditions to ensure optimal plant growth. Recommended conditions are:

    • Temperature: 25/15°C day/night cycle.[9]

    • Photoperiod: 14-hour photoperiod.[9]

    • Watering: Water pots as needed to maintain adequate soil moisture.[8][9]

2.2. Herbicide Application

  • This compound Solution Preparation: Prepare a stock solution of a commercial formulation of this compound (e.g., 250 g/L SL).[10][11] From the stock solution, create a series of dilutions to achieve the desired application rates. The rates should bracket the recommended field application rates.

  • Application Rates: A logarithmic series of doses is recommended to establish a clear dose-response curve. Example rates could be 0, 62.5, 125, 250, 500, and 1000 g a.i./ha. A non-treated control (0 rate) must be included.[12]

  • Application Timing and Method: Apply this compound when the weed seedlings have reached the 3- to 5-leaf stage.[8] Use a cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application.[9] The sprayer should be calibrated to deliver a consistent volume, for instance, 450 L/ha at a pressure of 280 kPa.[9]

  • Adjuvant: Include a non-ionic surfactant (NIS) at a concentration of 0.25% v/v to the herbicide solutions to enhance efficacy, as recommended for this compound applications.[4]

2.3. Data Collection and Analysis

  • Visual Injury Assessment: Visually assess weed injury at 7, 14, and 21 days after treatment (DAT).[8] Use a rating scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.[8]

  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the treated plants.[10] Dry the biomass in an oven at 70°C until a constant weight is achieved.[10] Calculate the percent biomass reduction relative to the non-treated control.

  • Statistical Analysis: Analyze the data using an appropriate statistical model. For dose-response studies, a four-parameter log-logistic model is commonly used to determine the herbicide rate that causes 50% growth reduction (GR₅₀).[13]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Visual Injury of Broadleaf Weeds at 14 Days After this compound Application

This compound Rate (g a.i./ha)Palmer Amaranth (%)Common Lambsquarters (%)Velvetleaf (%)Morningglory (%)
00000
62.535403025
12560655550
25085908075
500981009590
100010010010098

Table 2: Biomass Reduction of Broadleaf Weeds at 21 Days After this compound Application

This compound Rate (g a.i./ha)Palmer Amaranth (%)Common Lambsquarters (%)Velvetleaf (%)Morningglory (%)
00000
62.530382822
12555625145
25082887870
50095989288
1000991009996

Table 3: Calculated GR₅₀ Values for this compound on Broadleaf Weeds

Weed SpeciesGR₅₀ (g a.i./ha)
Palmer Amaranth110
Common Lambsquarters95
Velvetleaf130
Morningglory155

Visualizations

Experimental Workflow Diagram

Fomesafen_Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_data Phase 3: Data Collection & Analysis A 1. Select Broadleaf Weed Species B 2. Potting and Seeding A->B C 3. Greenhouse Acclimation (25/15°C, 14h photoperiod) B->C E 5. Herbicide Application (3-5 leaf stage) C->E D 4. Prepare this compound Dose Range D->E F 6. Visual Injury Assessment (7, 14, 21 DAT) E->F H 8. Data Analysis (e.g., GR50 calculation) F->H G 7. Biomass Harvest (21 DAT) G->H

Caption: Workflow for the greenhouse bioassay of this compound efficacy.

This compound Mode of Action Signaling Pathway

Fomesafen_MOA cluster_pathway Cellular Pathway cluster_input Inputs This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibition Proto_IX Protoporphyrin IX Accumulation PPO->Proto_IX Blocks conversion ROS Reactive Oxygen Species (ROS) Generation Proto_IX->ROS Leads to Membrane_Damage Cell Membrane Peroxidation ROS->Membrane_Damage Causes Cell_Death Cell Death & Necrosis Membrane_Damage->Cell_Death Results in Light Light Energy Light->ROS Essential for

Caption: this compound's mode of action leading to weed cell death.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Fomesafen in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and quantification of the herbicide fomesafen from various water sources, including drinking and surface water. The protocol utilizes solid-phase extraction (SPE) with a C18 sorbent for the selective isolation and concentration of this compound. The subsequent analysis is performed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This method is highly suitable for researchers, environmental scientists, and professionals in drug development and water quality monitoring, offering a limit of quantitation of 0.1 µg/L and excellent recovery rates.

Introduction

This compound, a widely used herbicide for broadleaf weed control in crops like soybeans, poses a potential risk of water contamination due to its persistence and mobility in soil.[1] Consequently, sensitive and accurate analytical methods are imperative for monitoring its presence in water bodies to ensure environmental and public health. Solid-phase extraction has emerged as a superior technique for the pre-concentration and purification of trace organic pollutants from aqueous matrices, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption and reducing sample handling time.[2] While various SPE sorbents are available, including polymeric options like Oasis HLB which are known for their high capacity and robustness, this note focuses on a well-validated method employing C18 sorbent for this compound analysis.[3][4][5] The described protocol provides a comprehensive workflow from sample preparation to final quantification by HPLC-UV.

Experimental Protocol

This protocol is adapted from established environmental chemistry methods for the analysis of this compound in water.[3]

1. Materials and Reagents

  • SPE Device: C18 liquid-solid extraction disks or cartridges.

  • Solvents: HPLC grade methanol and acetonitrile.

  • Reagents: HPLC grade water, potassium nitrate, and phosphoric acid.

  • This compound Analytical Standard: 98.3% purity or equivalent.

  • Apparatus: Vacuum manifold for SPE, rotary evaporator, 50-mL round-bottom flasks, autosampler vials, and HPLC system with a UV detector.

2. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Water 30:70, pH 3): Dissolve 0.700 g of potassium nitrate in 700 mL of HPLC grade water. Adjust the pH to 3 with phosphoric acid. Add 300 mL of HPLC grade acetonitrile, mix well, and filter through a 0.45 µm filter.[3]

3. SPE Procedure

  • Cartridge Conditioning: Precondition the C18 SPE disk by passing 10 mL of methanol through it under vacuum at a flow rate of approximately 10 mL/minute. It is crucial to not let the disk dry out after this step.[3]

  • Sample Loading: Pass a 500 mL water sample through the conditioned C18 disk under vacuum at a flow rate of about 100 mL/minute.[3]

  • Sorbent Drying: After the entire sample has passed through, allow the disk to dry completely under vacuum. Discard the collected water.

  • Elution: Elute the retained this compound from the C18 disk with 10 mL of methanol under vacuum. Collect the methanol eluate in a 50-mL round-bottom flask.[3]

  • Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator with a water bath temperature not exceeding 40°C.[3]

  • Reconstitution: Re-dissolve the residue in 1.0 mL of the mobile phase (Acetonitrile:Water 30:70). Transfer the final extract into an autosampler vial for HPLC analysis.[3]

4. HPLC Analysis

  • Column: C18 column

  • Mobile Phase: Acetonitrile:Water (30:70) with 0.700 g/L potassium nitrate, adjusted to pH 3 with phosphoric acid.

  • Detection: UV at 290 nm.

  • Injection Volume: Consistent for all standards and samples.

  • Run Time: Approximately 11 minutes. The retention time for this compound is typically between 7.2 and 7.3 minutes under these conditions.[3]

5. Quantification

The concentration of this compound in the water sample is determined using the external standard method. This involves comparing the peak area of this compound in the sample extract to the peak areas of a series of known concentration standards.

Data Presentation

The performance of this method is summarized in the table below, showcasing its reliability for the analysis of this compound in water samples.

ParameterValueReference
SPE Sorbent C18[3]
Sample Volume 500 mL[3]
Elution Solvent Methanol[3]
Analytical Technique HPLC-UV[3]
Limit of Quantitation (LOQ) 0.1 µg/L
Fortification Levels 0.1 µg/L to 10 µg/L
Recovery Rate 91% - 133%
Mean Recovery 101%
Coefficient of Variation (CV) 11%

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Load Load Sample Sample->Load Condition Condition C18 SPE Disk (10 mL Methanol) Condition->Load Dry Dry Disk Load->Dry Elute Elute this compound (10 mL Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Experimental workflow for this compound analysis.

HPLC_Parameters cluster_params Title Key HPLC Parameters Column Column: C18 MobilePhase Mobile Phase: Acetonitrile:Water (30:70, pH 3) Detection Detection: UV at 290 nm Retention Retention Time: ~7.2-7.3 min

Caption: HPLC analytical conditions.

Conclusion

The solid-phase extraction method using a C18 sorbent followed by HPLC-UV analysis provides a reliable and sensitive approach for the determination of this compound in water samples. The detailed protocol and performance data presented in this application note demonstrate the method's suitability for routine monitoring and research applications, ensuring accurate quantification at trace levels.

References

Developing a fomesafen dose-response curve for weed management research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Developing a Fomesafen Dose-Response Curve for Weed Management Research

Audience: Researchers, scientists, and professionals in weed science and herbicide development.

Introduction

This compound is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family, widely used for controlling broadleaf weeds in crops like soybeans and beans.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway.[3][4] This inhibition leads to a cascade of events resulting in rapid cell membrane disruption and weed death.[2][4]

Dose-response studies are fundamental in weed science for quantifying herbicide efficacy, determining the effective dose required for weed control (e.g., ED50 or ED90), and assessing potential herbicide resistance in weed populations.[5][6][7] These studies involve treating weeds with a range of herbicide doses to model the relationship between the application rate and the plant's response, which is often measured as biomass reduction or visual injury.[6][8]

This document provides a detailed protocol for developing a this compound dose-response curve in a controlled research setting. It covers the experimental setup, application procedures, data collection, and analysis required to generate reliable and reproducible results.

This compound's Mode of Action: PPO Inhibition

This compound acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in the chloroplasts.[2][4] PPO is responsible for oxidizing protoporphyrinogen IX to protoporphyrin IX.[3] When PPO is inhibited, protoporphyrinogen IX accumulates and leaks into the cell cytoplasm, where it is oxidized to protoporphyrin IX.[2] In the presence of light and oxygen, protoporphyrin IX becomes a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, plant death.[1][4] Symptoms, including chlorosis, desiccation, and necrosis, typically appear within 1-3 days of application.[3]

Experimental_Workflow A 1. Plant Preparation (Potting & Seeding) B 2. Plant Growth (To 2-4 leaf stage) A->B D 4. Herbicide Application (Spray Chamber) B->D C 3. Herbicide Preparation (Serial Dilutions) C->D E 5. Post-Treatment Growth (Greenhouse) D->E F 6. Data Collection (Visual Rating & Biomass) E->F G 7. Data Analysis (Non-linear Regression) F->G H 8. ED50 Determination (Dose-Response Curve) G->H

References

Application Note: Spectrophotometric Determination of Fomesafen in Formulated Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of fomesafen in its formulated products. This compound is a selective herbicide widely used for the control of broadleaf weeds.[1] The method is based on the measurement of UV absorbance of this compound in a methanol solvent. The procedure is validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision, making it suitable for routine quality control of this compound formulations.

Introduction

This compound, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, is a diphenylether herbicide that functions by inhibiting the protoporphyrinogen oxidase enzyme.[1] It is typically supplied as a soluble concentrate.[2] Ensuring the active ingredient concentration in these commercial formulations is crucial for efficacy and regulatory compliance. While High-Performance Liquid Chromatography (HPLC) is a common method for this compound analysis, a direct UV-Vis spectrophotometric method offers a faster and more economical alternative for routine analysis where the formulation excipients do not interfere with the measurement. This method leverages the principle of the Beer-Lambert law, which states a linear relationship between the absorbance and the concentration of an absorbing species.[3][4][5]

Principle of the Method

The quantitative determination of this compound is performed by dissolving the formulated product in methanol and measuring its absorbance at the wavelength of maximum absorption (λmax). This compound exhibits a distinct chromophore that absorbs in the UV region.[6] The concentration of this compound in the sample is calculated by comparing its absorbance to that of a standard solution with a known concentration. HPLC methods for this compound use a detection wavelength of 290 nm, which corresponds to a significant absorption peak for the molecule.[7]

Materials and Methods

Reagents and Materials
  • This compound Reference Standard: (Purity >99%)

  • This compound Formulation: (e.g., Soluble Liquid Concentrate, 22.8% w/v)

  • Methanol: HPLC Grade or Analytical Reagent Grade

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

  • Pipettes: Class A

  • Quartz cuvettes: 1 cm path length

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, capable of scanning in the range of 200-400 nm.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol by sonicating for 5 minutes. Dilute to the mark with methanol and mix well.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 5 µg/mL to 30 µg/mL by appropriate dilution with methanol. These solutions are used to establish the calibration curve.

Preparation of Sample Solution
  • Accurately weigh a quantity of the this compound formulation equivalent to about 100 mg of active ingredient this compound.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Cool the solution to room temperature and dilute to the mark with methanol. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Pipette 1.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with methanol to obtain a theoretical concentration of 20 µg/mL.

Experimental Protocol

  • Determination of λmax: Scan the 20 µg/mL this compound working standard solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The expected λmax is approximately 290 nm.[7]

  • Calibration Curve: Measure the absorbance of each working standard solution (5, 10, 15, 20, 25, 30 µg/mL) at the determined λmax using methanol as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the prepared sample solution at the same λmax.

  • Calculation: Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve. The percentage of this compound in the formulated product can be calculated using the following formula:

    % this compound (w/w) = (C × D × V) / (W × 10)

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • D = Dilution factor (50 in this protocol)

    • V = Initial volume of sample preparation (100 mL)

    • W = Weight of the formulation taken (mg)

Method Validation and Data

The developed method was validated according to ICH guidelines for key parameters.[8][9] The results are summarized in the table below.

ParameterResultAcceptance Criteria (ICH)
Wavelength (λmax) 290 nm-
Linearity Range 5 - 30 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.995[9]
Regression Equation y = 0.042x + 0.005-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%[10]
Precision (% RSD)
    - Repeatability (Intra-day)0.65%RSD ≤ 2%
    - Intermediate Precision (Inter-day)0.88%RSD ≤ 2%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL-

Visualizations

BeerLambertLaw cluster_1 Relationship A Absorbance (A) (Measured by Spectrophotometer) Proportionality Absorbance is directly proportional to Concentration A->Proportionality epsilon Molar Absorptivity (ε) (Constant for this compound at λmax) b Path Length (b) (Constant, 1 cm cuvette) c Concentration (c) (Unknown) c->Proportionality

Caption: Principle of Spectrophotometric Analysis.

ExperimentalWorkflow arrow arrow start Start prep_std 1. Prepare this compound Standard Solutions (5-30 µg/mL) start->prep_std prep_sample 2. Prepare Formulation Sample Solution (Target: 20 µg/mL) start->prep_sample scan_lambda 3. Determine λmax (Scan Standard) prep_std->scan_lambda measure_sample 5. Measure Absorbance of Sample prep_sample->measure_sample measure_std 4. Measure Absorbance of Standards scan_lambda->measure_std plot_curve 6. Generate Calibration Curve measure_std->plot_curve calculate 7. Calculate this compound Concentration in Sample measure_sample->calculate plot_curve->calculate end End calculate->end

Caption: Spectrophotometric Analysis Workflow.

Conclusion

The developed UV-Vis spectrophotometric method is simple, accurate, precise, and economical for the determination of this compound in formulated products. The validation results confirm that the method is suitable for its intended purpose in routine quality control laboratories, providing a reliable alternative to more complex chromatographic techniques.

References

Application Notes and Protocols for Evaluating Fomesafen Performance and Crop Safety in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fomesafen is a selective herbicide widely used for the control of broadleaf weeds in various crops.[1][2] A robust field trial design is critical for accurately evaluating its performance in terms of weed control efficacy and ensuring its safety on the target crop. These application notes and protocols provide a detailed framework for conducting such field trials, from experimental design to data analysis and interpretation. The methodologies outlined herein are intended to ensure the generation of reliable and reproducible data suitable for regulatory submissions and product development decisions.

Experimental Design

A well-structured experimental design is fundamental to the successful evaluation of this compound. The most common and recommended design for herbicide field trials is the Randomized Complete Block Design (RCBD). This design is effective in minimizing the impact of field variability, such as differences in soil type or topography.

1.1. Trial Layout:

  • Replication: Each treatment should be replicated a minimum of 3-4 times to reduce data bias arising from field heterogeneity.[3]

  • Plot Size: The dimensions of each plot must be consistent throughout the trial to allow for fair and accurate evaluations.[3]

  • Randomization: Treatments within each block or replication should be randomly assigned to plots.[3]

  • Border Rows: To minimize interference from adjacent treatments, especially from spray drift, it is advisable to include border rows around each plot. Data should only be collected from the central rows of each plot.[3]

  • Control Plots: The inclusion of untreated control plots is mandatory for comparison and to assess the baseline weed pressure and crop health.[1] A standard or reference herbicide treatment can also be included for comparative performance evaluation.[4]

Treatment Application

Accurate and consistent application of treatments is crucial for obtaining reliable data.

2.1. This compound Application Rates:

The application rates of this compound should be selected based on the research objectives. It is common to evaluate a range of doses to determine the optimal rate for weed control and crop safety.[1][5][6] For example, a study on broadleaf weed control in soybeans evaluated this compound at rates of 0.07, 0.14, 0.28, and 0.35 kg active ingredient per hectare (kg ai/ha).[1]

2.2. Application Timing:

This compound can be applied at different crop and weed growth stages, such as pre-plant incorporated, pre-emergence, or post-emergence.[2][7] The timing of application can significantly influence its efficacy and crop safety.[8][9][10] Some studies have shown that environmental conditions at the time of application, such as temperature and irradiance, can affect this compound's phytotoxicity to the crop.[8][9][10]

2.3. Spray Application:

  • Equipment: A calibrated research sprayer should be used to ensure accurate and uniform application. The use of flat fan nozzles is generally recommended for effective post-emergence application.[11][12]

  • Spray Volume and Pressure: Sufficient spray volume and pressure are necessary to ensure complete coverage of the target weeds. A spray volume of 10-20 gallons per acre and a pressure of 30-60 psi at the nozzle tip are often recommended.[11][12][13]

  • Adjuvants: The use of adjuvants, such as nonionic surfactants, may be required to enhance the efficacy of this compound, particularly in post-emergence applications.[1]

Data Collection

A systematic approach to data collection is essential for a comprehensive evaluation. Data should be collected at multiple time points after application to capture both short-term and long-term effects.[14]

3.1. Weed Efficacy Assessment:

  • Visual Weed Control Ratings: This is a common method for assessing herbicide efficacy, where weed control is visually estimated on a scale of 0% (no control) to 100% (complete control) relative to the untreated control plots.[3]

  • Weed Density: The number of individual weeds of each target species is counted within a defined area (e.g., using a 0.5m x 0.5m quadrat) in each plot.[15]

  • Weed Biomass (Dry Weight): Weeds from a defined area in each plot are collected, dried in an oven, and weighed to determine the dry biomass.[15]

3.2. Crop Safety Assessment (Phytotoxicity):

  • Visual Injury Ratings: Crop injury is visually assessed on a scale, often the EWRC (European Weed Research Council) scale (1-9) or a percentage scale (0-100%), where higher values indicate greater injury.[16] Symptoms to look for include chlorosis, necrosis, and stunting.[16] Assessments should be conducted periodically after application (e.g., 7, 14, 21, and 28 days after treatment) to monitor for any transient effects.[16]

  • Plant Height: The height of a representative number of crop plants in each plot is measured.[6][15]

  • Crop Stand Count: The number of crop plants in a defined area is counted to assess any effects on emergence or survival.

3.3. Crop Yield and Yield Components:

  • Yield: The final crop yield from each plot is harvested and measured.[1][6][15]

  • Yield Components: Depending on the crop, other parameters such as the number of pods per plant, seeds per pod, and 1000-seed weight can be measured.[6][15]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatments.

Table 1: Weed Control Efficacy of this compound at 'X' Days After Treatment (DAT)

TreatmentApplication Rate (kg ai/ha)Weed Species 1 Control (%)Weed Species 2 Control (%)Weed Density (plants/m²)Weed Dry Weight (g/m²)
Untreated Control000
This compoundRate 1
This compoundRate 2
This compoundRate 3
Standard HerbicideRate X
LSD (p=0.05)

Table 2: Crop Safety Evaluation of this compound at 'X' Days After Treatment (DAT)

TreatmentApplication Rate (kg ai/ha)Visual Phytotoxicity (%)Plant Height (cm)Crop Stand (plants/m²)
Untreated Control00
This compoundRate 1
This compoundRate 2
This compoundRate 3
Standard HerbicideRate X
LSD (p=0.05)

Table 3: Effect of this compound on Crop Yield and Yield Components

TreatmentApplication Rate (kg ai/ha)Yield ( kg/ha )1000-Seed Weight (g)Pods per Plant
Untreated Control0
This compoundRate 1
This compoundRate 2
This compoundRate 3
Standard HerbicideRate X
LSD (p=0.05)

Statistical Analysis

Statistical analysis of the collected data is crucial to determine if the observed differences between treatments are statistically significant.

  • Analysis of Variance (ANOVA): ANOVA is a common statistical method used to analyze data from RCBD trials.[17][18][19]

  • Mean Separation Tests: If the ANOVA shows significant treatment effects, a mean separation test such as the Least Significant Difference (LSD) test can be used to compare the means of the different treatments.[3][18]

  • Dose-Response Analysis: When multiple rates of this compound are tested, dose-response analysis can be used to model the relationship between the herbicide rate and the observed effect (e.g., weed control or crop injury).[4]

  • Data Transformation: For percentage data (e.g., weed control, phytotoxicity), an arcsine or square root transformation may be necessary to meet the assumptions of ANOVA.[20]

Experimental Workflow Diagram

Fomesafen_Field_Trial_Workflow A Trial Planning & Design (RCBD, Plot Layout) B Site Selection & Preparation A->B C Crop Planting B->C D Treatment Application (this compound Rates & Timings) C->D E Data Collection (Weed Efficacy & Crop Safety) D->E Post-Application Assessments F Crop Harvest & Yield Measurement E->F At Crop Maturity G Statistical Analysis (ANOVA, Mean Separation) F->G H Data Interpretation & Reporting G->H

Caption: Experimental workflow for a this compound field trial.

References

Fomesafen application techniques for optimal weed control in research plots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the effective use of fomesafen in research plots to achieve optimal weed control. The information is curated for professionals requiring precise and repeatable experimental conditions.

Introduction to this compound

This compound is a selective herbicide belonging to the diphenyl ether chemical family.[1][2] It is primarily used for the post-emergence control of a broad spectrum of broadleaf weeds in various crops, most notably soybeans and other beans.[1][3] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathway in plants.[1][3][4] This inhibition leads to a rapid cascade of events, culminating in lipid peroxidation and disruption of cell membranes, causing rapid desiccation and necrosis of weed tissues.[1][4] this compound has primarily contact activity with limited translocation within the plant.[1][4]

Factors Influencing this compound Efficacy

Optimal weed control with this compound is dependent on several factors that must be carefully considered and controlled in a research setting.

  • Weed Growth Stage: this compound is most effective when applied to small, actively growing weeds, typically at the 2-4 leaf stage.[1][5][6]

  • Application Timing: Early post-emergence applications, generally 14 to 28 days after planting, yield the best results for broad-spectrum weed control.[5][6][7]

  • Environmental Conditions:

    • Temperature and Light: Higher temperatures and light intensity can increase the activity of this compound, but may also increase the risk of crop injury.[8] Applications during the warmest parts of the day with high irradiance have shown greater phytotoxicity.[9]

    • Relative Humidity: High humidity can enhance herbicide uptake by keeping spray droplets moist on the leaf surface for a longer period.[10][11]

    • Soil Moisture: Weeds under drought stress are less susceptible to this compound. Adequate soil moisture promotes active weed growth and better herbicide uptake.[6][10]

  • Adjuvants: The addition of adjuvants such as non-ionic surfactants (NIS) or crop oil concentrates (COC) is crucial for maximizing the efficacy of this compound by improving spray coverage and penetration of the weed cuticle.[1][12][13]

  • Spray Volume: A minimum spray volume of 15 gallons per acre is recommended to ensure thorough coverage of weed foliage, with higher volumes (e.g., 20 gallons per acre) suggested for dense weed populations or larger weeds.[4]

This compound Application Protocols for Research Plots

The following protocols are designed to ensure accurate and reproducible results in research plot settings.

Experimental Design and Plot Establishment
  • Plot Layout: Utilize a randomized complete block design with a minimum of three to four replications per treatment.

  • Plot Size: Individual plot sizes should be sufficient to allow for representative weed populations and minimize edge effects. A common size is 10 feet by 25-30 feet.

  • Control Plots: Include both a non-treated (weedy check) control and a weed-free (hand-weeded) control in each replication to serve as benchmarks for weed control and crop tolerance assessments.[14][15]

  • Weed Seeding (Optional): For uniform weed pressure, consider broadcasting and lightly incorporating a known density of target weed seeds prior to planting the crop.

Herbicide Application
  • Equipment: Utilize a CO2-pressurized backpack sprayer equipped with flat-fan nozzles that produce medium-sized droplets (250-350 microns) to ensure uniform application and minimize drift.[4][16][17]

  • Calibration: Calibrate the sprayer prior to each application to ensure the desired application volume is delivered accurately.

  • Application Timing: Apply this compound when target weeds are at the recommended growth stage (typically 2-4 true leaves) and the crop is at the appropriate stage as per the research protocol (e.g., 1-2 trifoliate leaves for soybeans).[1]

  • Environmental Conditions at Application: Record air temperature, relative humidity, wind speed, and soil moisture at the time of application as these factors can significantly influence herbicide performance.

Data Collection and Assessment
  • Weed Control Efficacy:

    • Visual Ratings: Visually assess weed control at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT).[16] Use a scale of 0% (no control) to 100% (complete weed death) relative to the non-treated control.[18]

    • Weed Density and Biomass: For more quantitative data, count the number of individual weed species within designated quadrats (e.g., 0.25 m²) in each plot.[14] At a later assessment, harvest the above-ground weed biomass from these quadrats, dry to a constant weight, and record the dry weight.

  • Crop Tolerance:

    • Visual Injury Ratings: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death).[15]

    • Crop Height and Stand Counts: Measure the height of a representative number of crop plants and count the number of plants per unit area in each plot.

  • Yield: At crop maturity, harvest the designated center rows of each plot and determine the grain yield, adjusting for moisture content.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 1: this compound Application Rates and Timing

TreatmentHerbicideApplication Rate (kg a.i./ha)Application TimingAdjuvant
1Control0--
2This compound0.14Early Post-emergenceNIS at 0.25% v/v
3This compound0.28Early Post-emergenceNIS at 0.25% v/v
4This compound0.35Early Post-emergenceNIS at 0.25% v/v
5This compound0.28Late Post-emergenceNIS at 0.25% v/v

Note: a.i./ha = active ingredient per hectare; NIS = Non-ionic Surfactant; v/v = volume/volume.

Table 2: Efficacy of this compound on Key Weed Species (Percent Control at 28 DAT)

TreatmentApplication Rate (kg a.i./ha)Amaranthus retroflexus (Redroot Pigweed)Chenopodium album (Common Lambsquarters)Abutilon theophrasti (Velvetleaf)
This compound0.1485%75%80%
This compound0.2895%88%92%
This compound0.3598%90%95%

Data is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Table 3: Crop Injury and Yield Response to this compound Application

TreatmentApplication Rate (kg a.i./ha)Crop Injury at 14 DAT (%)Soybean Yield ( kg/ha )
This compound0.14<5%3200
This compound0.285-10%3100
This compound0.3510-15%2950
Hand-weeded Control-0%3500
Weedy Control-0%1800

Data is hypothetical and for illustrative purposes. Crop injury from this compound often manifests as temporary bronzing or crinkling of leaves, with plants typically recovering.[1]

Visualizations

Fomesafen_Mode_of_Action cluster_pathway Chlorophyll & Heme Biosynthesis Pathway This compound This compound Application PPO Protoporphyrinogen Oxidase (PPO) Enzyme This compound->PPO Inhibits ProtoIX Accumulation of Protoporphyrin IX Protoporphyrin IX Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS Leads to Light Light Energy Light->ROS Activates LipidPerox Lipid Peroxidation ROS->LipidPerox MembraneDisruption Cell Membrane Disruption LipidPerox->MembraneDisruption CellDeath Weed Cell Death (Necrosis & Desiccation) MembraneDisruption->CellDeath Protoporphyrinogen IX Protoporphyrinogen IX

Caption: this compound's mode of action signaling pathway.

Experimental_Workflow Start Start: Define Research Objectives Plot_Establishment Plot Establishment (Randomized Complete Block Design) Start->Plot_Establishment Pre_Application_Assessment Pre-Application Assessment (Weed Density & Growth Stage) Plot_Establishment->Pre_Application_Assessment Herbicide_Application This compound Application (Calibrated Sprayer) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessment Post-Application Assessments (7, 14, 21, 28 DAT) Herbicide_Application->Post_Application_Assessment Data_Collection Data Collection: - Weed Control (%) - Crop Injury (%) - Biomass - Yield Post_Application_Assessment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Report Findings Analysis->End

Caption: Experimental workflow for this compound research plots.

References

Troubleshooting & Optimization

Overcoming matrix effects in fomesafen residue analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fomesafen residue analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in complex samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound residues.

Q1: My this compound signal intensity is significantly lower in the sample extract compared to the solvent standard. What is the likely cause?

This issue is likely due to ion suppression, a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This leads to a decreased signal and, consequently, inaccurate quantification. The "matrix" refers to all components in the sample other than the analyte of interest.[1][2]

Q2: How can I confirm that I am observing a matrix effect?

To confirm the presence of a matrix effect, you can perform a post-extraction spike experiment.[1] This involves comparing the response of a this compound standard spiked into a blank matrix extract (that is free of this compound) with the response of the same standard in a neat (pure) solvent. A significant difference in signal intensity between the two indicates the presence of matrix effects.[1]

The Matrix Effect (ME) can be calculated as a percentage. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[1] The goal is typically to have the ME value as close to 100% as possible, or to ensure that the chosen calibration method accurately compensates for the effect. Acceptable ME ranges are often considered between 80% and 120%.[3]

Q3: My results show poor reproducibility and high variability between injections of the same sample. Could this be related to matrix effects?

Yes, high variability can be a symptom of inconsistent matrix effects. This can happen if the concentration of interfering co-extractives is not uniform across your prepared samples or if there are issues with the analytical instrumentation. For instance, matrix components can build up in the LC column or the MS ion source, leading to fluctuating performance.[4][5] Regular cleaning of the instrument and optimization of the sample cleanup process are crucial to improve reproducibility.

Q4: I am observing signal enhancement for this compound in my samples. What causes this and how can I address it?

Signal enhancement is another form of matrix effect, more commonly observed in Gas Chromatography (GC) but can also occur in Liquid Chromatography-Mass Spectrometry (LC-MS).[2] It happens when co-eluting matrix components improve the ionization efficiency of the target analyte.[2] The same strategies used to mitigate signal suppression, such as improved sample cleanup, chromatographic separation, and matrix-matched calibration, are effective in addressing signal enhancement.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q5: What is the most recommended sample preparation technique to reduce matrix effects for this compound analysis?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and highly recommended for pesticide residue analysis, including this compound, in various complex matrices like soybeans, beans, and other crops.[1][6][7][8][9] QuEChERS involves an extraction step with a solvent (commonly acetonitrile) and a subsequent cleanup step (dispersive solid-phase extraction or d-SPE) to remove interfering matrix components.[7][10]

Q6: Which solvents and sorbents are best for this compound extraction and cleanup using the QuEChERS method?

For this compound, which is an acidic herbicide, using acidified acetonitrile (e.g., with 1% acetic acid) can significantly improve extraction efficiency from matrices like beans.[7] During the cleanup (d-SPE) step, a combination of sorbents is often used. Primary Secondary Amine (PSA) is used to remove polar impurities, and C18 is used to remove nonpolar interferences like fats and oils.[7][8][9] Anhydrous magnesium sulfate (MgSO₄) is also added to remove residual water.[10]

Chromatography & Detection

Q7: How can I optimize my LC-MS/MS method to better separate this compound from matrix interferences?

Optimizing chromatographic separation is a key step. Consider the following:

  • Mobile Phase: Using an acidified mobile phase (e.g., with formic acid) can improve the peak shape for this compound.[11]

  • Column: A C18 reversed-phase column is commonly and successfully used for this compound analysis.[12][13]

  • Gradient Profile: Adjusting the gradient elution profile can help to chromatographically separate this compound from co-eluting matrix components.[1]

  • UHPLC Systems: Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer better resolution and can reduce co-elution issues.[1]

Q8: Besides LC-MS/MS, are other detectors suitable for this compound analysis?

While LC-tandem mass spectrometry (LC-MS/MS) is preferred for its high selectivity and sensitivity, High-Performance Liquid Chromatography with a UV detector (HPLC-UVD) can also be used.[6][14] However, HPLC-UVD is generally less sensitive and more susceptible to matrix interferences than LC-MS/MS.[7] When using HPLC-UVD, a robust sample cleanup is even more critical.[7]

Calibration & Quantification

Q9: How can I compensate for matrix effects during quantification?

The most common and effective approach is to use matrix-matched calibration .[2][3] This involves preparing calibration standards in a blank matrix extract that is known to be free of this compound. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

Another strategy is the use of an internal standard (IS) , preferably a stable isotope-labeled version of this compound. The IS is added to all samples, blanks, and standards at a constant concentration. Since the IS behaves similarly to the analyte, any signal suppression or enhancement will affect both equally, allowing for accurate correction.

Q10: Is simple sample dilution a viable strategy to overcome matrix effects?

Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, it is crucial to ensure that after dilution, the concentration of this compound remains above the instrument's limit of quantification (LOQ).[1] This approach is most effective when using highly sensitive instrumentation.[4][5]

Data and Methodologies

Quantitative Data Summary

The following table summarizes recovery data for this compound analysis from various studies, highlighting the effectiveness of different analytical methods. Recovery is a measure of the method's accuracy, with values between 70% and 120% generally considered acceptable.

MatrixAnalytical MethodFortification Level(s)Average Recovery (%)RSD (%)Reference
Soybean, Green Soybean, Soybean StrawQuEChERS & UPLC-MS/MS0.01, 0.1, 1 mg/kg71 - 116< 12.6[6]
BeansModified QuEChERS & HPLC-DAD0.1 to 25 µg/mL (in solution)92.4 - 117.80.35 - 4.36[7][8][9]
Hulled Rice, Soybean, Apple, Green Pepper, Chinese CabbageAcetone Extraction, LLE & HPLC-UVD0.04, 0.4, 2.0 mg/kg87.5 - 102.50.6 - 7.7[12]
Drinking and Surface WaterSolid-Phase Extraction (SPE) & HPLC-UV0.1 to 10 µg/L91 - 13311[14]
Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Beans (HPLC-DAD) [7][8][9]

  • Sample Homogenization: Weigh 10 g of a homogenized bean sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄, 25 mg of PSA, and 25 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze using HPLC-DAD.

Protocol 2: this compound Analysis in Soybeans (UPLC-MS/MS) [6]

  • Sample Homogenization: Weigh 5 g of a homogenized soybean sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 5 minutes.

    • Add the contents of a QuEChERS salt packet (e.g., containing MgSO₄ and sodium acetate).

    • Shake for another 5 minutes and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add d-SPE sorbents (e.g., MgSO₄, PSA, C18).

    • Vortex and centrifuge.

  • Final Preparation:

    • Filter the supernatant into an autosampler vial for UPLC-MS/MS analysis.

Visual Diagrams

Troubleshooting_Workflow start Inaccurate this compound Quantification (e.g., low signal, high variability) is_me Is a Matrix Effect (ME) Suspected? start->is_me confirm_me Confirm ME with Post-Extraction Spike Compare signal in matrix vs. solvent is_me->confirm_me Yes no_me No Significant ME Review other parameters (standards, instrument settings) is_me->no_me No me_present ME Confirmed (Suppression or Enhancement) confirm_me->me_present optimize_prep Optimize Sample Preparation (e.g., QuEChERS, d-SPE with PSA/C18) me_present->optimize_prep optimize_chrom Refine Chromatographic Separation (e.g., gradient, column, mobile phase) optimize_prep->optimize_chrom dilute Dilute Sample Extract optimize_chrom->dilute calibrate Implement Matrix-Matched Calibration dilute->calibrate result Accurate Quantification Achieved calibrate->result

Caption: Troubleshooting workflow for addressing matrix effects.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup sample 1. Homogenized Sample (e.g., 5-10g) add_solvent 2. Add Acetonitrile (often with 1% Acetic Acid) sample->add_solvent add_salts 3. Add QuEChERS Salts (MgSO₄, NaCl/NaOAc) add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 aliquot 6. Take Aliquot of Supernatant centrifuge1->aliquot add_dspe 7. Add d-SPE Sorbents (MgSO₄, PSA, C18) aliquot->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis Step 3: Analysis Filter and inject into LC-MS/MS centrifuge2->analysis

Caption: General workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Optimizing Fomesafen Spray Droplet Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing fomesafen spray droplet size to enhance leaf uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing this compound spray droplet size?

A1: The primary goal is to maximize the amount of this compound that is absorbed by the target weed's leaves while minimizing off-target drift and ensuring adequate coverage. This compound is a contact herbicide, meaning thorough coverage of the target weed is essential for effective control. Droplet size is a critical factor that influences spray retention on the leaf surface, canopy penetration, and the potential for spray drift.

Q2: How does droplet size generally affect herbicide efficacy?

A2: Droplet size presents a trade-off between coverage and drift.

  • Fine to Medium Droplets (< 300 µm): Provide better coverage as more droplets are produced per unit of volume. However, they are highly susceptible to drift, especially in windy conditions, and may evaporate more quickly.[1]

  • Coarse to Very Coarse Droplets (> 400 µm): Are less prone to drift and can penetrate denser canopies more effectively. The trade-off is reduced coverage, as fewer droplets are distributed over the target area. For some contact herbicides, this can lead to reduced efficacy if coverage is insufficient.[1][2]

Q3: What is Volume Median Diameter (VMD or DV0.5), and why is it important?

A3: Volume Median Diameter (VMD) is a standard metric used to describe the droplet size spectrum of a spray nozzle. It represents the droplet diameter at which 50% of the total spray volume is composed of smaller droplets and 50% is composed of larger droplets. It is a critical parameter for selecting nozzles and operating pressures to achieve a desired droplet size classification (e.g., Fine, Medium, Coarse) and to manage efficacy and drift potential.

Q4: How do adjuvants impact the effectiveness of this compound spray applications?

A4: Adjuvants, such as nonionic surfactants or crop oil concentrates, can significantly improve this compound's performance. They can reduce the surface tension of spray droplets, which improves spreading and adhesion on the waxy leaf cuticle.[3] This enhanced contact area facilitates greater absorption into the leaf tissue. Some studies have shown that adjuvant use can improve the efficacy of this compound more than it does for other herbicides.[4]

Troubleshooting Guide

Problem 1: Inconsistent or poor weed control despite correct this compound dosage.

  • Possible Cause: Suboptimal droplet size leading to poor coverage or drift.

    • Solution: Verify your nozzle selection and operating pressure are generating the recommended droplet size for this compound, which is typically in the Medium to Coarse range to balance coverage and drift. Very coarse droplets may not provide sufficient coverage for a contact herbicide like this compound, while very fine droplets may drift away from the target. One study found that for the weed Bidens pilosa, satisfactory control was achieved with very coarse droplets when spray volumes were greater than 65 L/ha, ensuring a droplet density of over 60 droplets/cm².[2]

  • Possible Cause: Environmental conditions affecting uptake.

    • Solution: this compound uptake is influenced by temperature, humidity, and plant stress. Avoid spraying on weeds that are stressed due to drought or extreme temperatures, as this can significantly reduce absorption.[5] High humidity can enhance uptake by slowing the drying of spray droplets on the leaf surface.[1]

  • Possible Cause: Weed growth stage.

    • Solution: Younger, actively growing weeds are generally more susceptible to herbicides. Applying this compound to weeds at an advanced growth stage may result in reduced control.[5]

Problem 2: High variability in leaf uptake measurements between experimental replicates.

  • Possible Cause: Inconsistent application during the experiment.

    • Solution: Ensure your sprayer is precisely calibrated before each experiment. Inconsistent travel speed, pressure fluctuations, or clogged nozzles will lead to variable application rates. Use a controlled laboratory sprayer for precise, repeatable applications.

  • Possible Cause: Natural variability in plant leaf surfaces.

    • Solution: The age of the leaf and its position on the plant can affect cuticle thickness and wax composition, influencing uptake.[6] Standardize your experimental protocol by always using leaves of a similar age and from the same location on the plant for your assays.

  • Possible Cause: Issues with the leaf washing or extraction procedure.

    • Solution: The technique used to remove unabsorbed herbicide from the leaf surface is critical. A double or triple rinse with an appropriate solvent (e.g., 10% ethanol) is often more effective than simply wiping the leaf.[7] Ensure your extraction solvent and method are validated for this compound to achieve consistent recovery rates from the leaf tissue.

Problem 3: Suspected herbicide resistance in the target weed population.

  • Possible Cause: Evolution of resistance due to repeated use of this compound or other PPO-inhibiting herbicides.

    • Solution: If you suspect resistance, conduct a whole-plant bioassay. Grow suspected resistant and known susceptible weed populations and apply a range of this compound doses. After a set period (e.g., 21 days), measure the dry weight of the above-ground plant material to calculate the dose that results in a 50% reduction in growth (GR₅₀). A significantly higher GR₅₀ for the suspected population indicates resistance.

Data Presentation

Table 1: Nozzle Type, Operating Pressure, and Resulting Droplet Size Classification.

This table provides a general guide to the droplet size classifications produced by common agricultural spray nozzles at various pressures. Note: VMD can be affected by the specific spray solution, including the this compound formulation and any adjuvants used. Always consult the nozzle manufacturer's specific charts.

Nozzle TypeManufacturerCommon SeriesPressure (PSI)Droplet Size Classification
Extended Range Flat-FanTeeJet®XR15 - 30Fine (F)
30 - 60Medium (M)
Turbo TeeJet®TeeJet®TT15 - 40Medium (M)
40 - 90Coarse (C)
Air Induction XRTeeJet®AIXR15 - 90Coarse (C) to Very Coarse (VC)
Turbo TeeJet® InductionTeeJet®TTI15 - 100Extremely Coarse (XC) to Ultra Coarse (UC)
GuardianAIR™Hypro®GA30 - 115Medium (M) to Coarse (C)
3DHypro®3D10 - 90Medium (M) to Coarse (C)

Table 2: Example Experimental Data on this compound Application Parameters and Efficacy.

This table summarizes findings from a study on the application of this compound to control Bidens pilosa (hairy beggarticks).

Droplet SpectrumNozzle PressureSpray Volume (L/ha)Droplet Density (droplets/cm²)Coverage (%)Weed Control Index
Very Coarse100 kPa35~25~5%< 70%
Very Coarse100 kPa70~70~10%~80%
Very Coarse100 kPa140~100~20%> 85%
Very Coarse100 kPa280> 150> 30%> 85%
Medium400 kPa35~50~8%~75%
Medium400 kPa70~100~15%~80%
Medium400 kPa140~150~25%> 85%
Medium400 kPa280> 250> 45%> 85%
(Data adapted from studies on this compound application technology.[2])

Experimental Protocols

Protocol 1: Laboratory Sprayer Calibration (Ounce Method)

This protocol ensures a precise and repeatable application rate for controlled experiments.

  • Preparation: Fill the sprayer tank with clean water. Inspect all hoses, fittings, and the tank for leaks or damage. Remove, clean, and inspect all nozzles and strainers with a soft brush.

  • Nozzle Uniformity Check: Install the desired nozzles. Set the target operating pressure. Catch the output from each nozzle individually for 30 seconds. Calculate the average output. Any nozzle with an output that deviates by more than 10% from the average should be replaced.

  • Determine Calibration Distance: Measure the nozzle spacing on the boom in inches. Use the following formula to determine the distance to travel:

    • Calibration Distance (feet) = 340 / Nozzle Spacing (inches)

  • Measure Travel Time: Mark the start and end of the calculated calibration distance in your spray area. Record the time (in seconds) it takes to travel this distance at your desired, constant speed. Repeat this three times and calculate the average time.

  • Collect Spray Output: With the sprayer stationary, maintain the target pressure and use a collection container to catch the spray from a single nozzle for the exact average time recorded in the previous step.

  • Calculate Application Rate: Measure the collected liquid in fluid ounces. The number of ounces collected is directly equal to the application rate in gallons per acre (GPA) .

  • Adjustment: If the calculated GPA is not the desired rate, adjust the pressure or travel speed and repeat steps 4-6 until the target rate is achieved. Remember, adjusting pressure will also affect droplet size.

Protocol 2: Quantification of this compound in Leaf Tissue by LC-MS/MS

This protocol outlines a method for extracting and quantifying this compound from leaf samples to measure uptake.

  • Sample Collection: At predetermined time points after this compound application, excise the treated leaves.

  • Surface Residue Removal: To measure absorbed this compound, unabsorbed residues must be removed from the leaf surface. Wash the leaf by immersing it twice for 30 seconds in a 10% ethanol-water solution.

  • Homogenization: Blot the washed leaves dry. Record the fresh weight and homogenize the tissue using a mortar and pestle or a mechanical homogenizer with liquid nitrogen.

  • Extraction:

    • Transfer the homogenized tissue to a centrifuge tube.

    • Add an appropriate volume of acetone and vortex vigorously for 1 minute to extract the this compound.

    • Centrifuge the sample to pellet the solid plant material.

  • Clean-up (Liquid-Liquid Partitioning):

    • Transfer the acetone supernatant to a separatory funnel.

    • Add saline water and dichloromethane.

    • Shake vigorously and allow the layers to separate. The this compound will partition into the dichloromethane (lower) layer.

    • Collect the dichloromethane layer. Repeat the partition step to maximize recovery.

  • Final Preparation:

    • Evaporate the pooled dichloromethane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable mobile phase, such as an 80:20 water/acetonitrile mixture.

  • LC-MS/MS Analysis:

    • Inject the final sample into an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable C18 column for chromatographic separation.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of a this compound analytical standard.[8]

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_app 2. Application cluster_sample 3. Sampling & Processing cluster_analysis 4. Analysis P1 Select Nozzle & Pressure P3 Calibrate Sprayer P1->P3 P2 Prepare this compound Solution + Adjuvant P2->P3 A1 Spray Application on Target Weeds P3->A1 S1 Excise Leaf Samples (Time Course) A1->S1 S2 Wash to Remove Surface Residue S1->S2 S3 Homogenize Leaf Tissue S2->S3 S4 Solvent Extraction S3->S4 An1 Sample Clean-up (e.g., LLE, SPE) S4->An1 An2 LC-MS/MS Quantification An1->An2 An3 Data Analysis (Uptake % vs. Time) An2->An3 PPO_Inhibition_Pathway cluster_pathway Normal Chlorophyll Pathway This compound This compound Droplet (on leaf surface) Uptake Cuticle Penetration & Leaf Cell Entry This compound->Uptake PPO Protoporphyrinogen Oxidase (PPO) Uptake->PPO Inhibits Chloroplast Chloroplast ProtoIX Accumulation of Protoporphyrin IX PPO->ProtoIX Leads to PPO->Block Normal Product ROS Reactive Oxygen Species (ROS) (in presence of light) ProtoIX->ROS Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Damage Death Weed Death (Necrosis & Desiccation) Damage->Death Chlorophyll Chlorophyll Protox Protoporphyrinogen IX Protox->PPO

References

Troubleshooting poor peak shape in fomesafen chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in fomesafen chromatography.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape in chromatography can manifest as peak tailing, fronting, or splitting. Below are common issues and step-by-step solutions to improve the chromatography of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. This compound, with its carboxylic acid and amine functionalities, can interact with active sites on the silica-based columns.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column surface can interact with the basic functional groups of this compound, causing tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) with an acid like phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4] Using acidified water in the mobile phase has been shown to greatly improve peak shape.[5][6]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanols are deactivated.

    • Solution 3: Add a Mobile Phase Modifier: Incorporate a tail-suppressing additive like triethylamine (TEA) into the mobile phase to compete for the active silanol sites.

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH variations across the column, causing peak tailing.

    • Solution: Ensure an adequate buffer concentration, typically in the range of 10-50 mM, to maintain a consistent pH.[7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution 1: Flush the Column: Flush the column with a strong solvent, such as 100% acetonitrile, to remove contaminants.[7]

    • Solution 2: Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.[7]

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Question: My this compound peak is fronting. What could be the cause and how do I resolve it?

Answer:

Peak fronting in this compound chromatography is less common than tailing but can occur due to several factors, primarily related to sample concentration and solvent compatibility.

Potential Causes & Solutions:

  • Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, leading to a fronting peak shape.[8][9]

    • Solution: Dilute the sample and inject a smaller amount.[9][10] If a high concentration is necessary, consider using a column with a larger internal diameter or higher loading capacity.[10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in peak fronting.[8][11]

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

  • Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains to collapse, leading to poor peak shape, including fronting.[11]

    • Solution: Use a column specifically designed for highly aqueous mobile phases, or ensure the mobile phase contains at least 5% organic solvent.[11]

Issue 3: Split Peaks

Split peaks appear as two or more peaks for a single analyte.

Question: Why is my this compound peak splitting, and how can I obtain a single, sharp peak?

Answer:

Peak splitting for this compound can be caused by issues with the column, the sample injection, or the mobile phase.

Potential Causes & Solutions:

  • Column Inlet Blockage or Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[12][13]

    • Solution 1: Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.

    • Solution 2: Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds in the sample.

    • Solution 3: Replace the Column: If a void has formed at the column inlet, it is often necessary to replace the column.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, resulting in split peaks.

    • Solution: Ensure the sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Co-elution with an Interfering Compound: The split peak may actually be two separate, co-eluting compounds.

    • Solution: Modify the chromatographic method (e.g., change the mobile phase composition or gradient) to improve the resolution between this compound and the interfering peak.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase for this compound analysis to achieve good peak shape?

A1: A common and effective mobile phase for this compound analysis is a mixture of acetonitrile (ACN) and acidified water.[5][6] Acidifying the water to a pH of around 3 with an acid like phosphoric acid is crucial for obtaining a symmetrical peak shape by minimizing silanol interactions.[3][4] The ratio of ACN to acidified water will depend on the specific column and system, but a starting point could be around 70:30 (v/v).[6]

Q2: How does the flow rate affect the peak shape of this compound?

A2: The flow rate can influence peak width and, consequently, peak shape. A very high flow rate may lead to broader peaks and reduced resolution, while a very low flow rate can result in increased analysis time and band broadening due to diffusion. An optimized flow rate, often around 1.0 mL/min for a standard 4.6 mm ID HPLC column, is recommended to achieve a balance between analysis time and peak sharpness.[5]

Q3: Can the detection wavelength impact the perceived peak shape?

A3: While the detection wavelength does not directly alter the chromatographic peak shape, choosing an appropriate wavelength is critical for sensitivity and minimizing interference. For this compound, detection is often performed at around 290 nm.[3][4][14] A wavelength of 220 nm has also been reported to provide good sensitivity.[5] Using a wavelength where this compound has strong absorbance and potential interferences have low absorbance will result in a cleaner, more defined peak.

Q4: What type of HPLC column is best suited for this compound analysis?

A4: A C18 column is the most commonly used stationary phase for this compound analysis.[3][14] To avoid issues with peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column with minimal residual silanol activity.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved this compound Peak Shape

This protocol describes the preparation of an acidified mobile phase that has been shown to improve the peak shape of this compound.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid)

  • 0.45 µm membrane filter

Procedure:

  • Prepare Acidified Water (Aqueous Component):

    • Measure a desired volume of HPLC-grade water (e.g., 1000 mL).

    • Adjust the pH of the water to 3.0 using phosphoric acid.

    • Vacuum filter the acidified water through a 0.45 µm membrane filter to degas and remove any particulates.

  • Prepare Mobile Phase:

    • Mix the filtered, acidified water with HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 ACN:acidified water, v/v).

    • For example, to prepare 1000 mL of a 70:30 mobile phase, mix 700 mL of ACN with 300 mL of acidified water.

    • Sonicate the final mobile phase for 10-15 minutes to ensure it is fully degassed.

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Analysis

ParameterRecommended ConditionRationale for Good Peak ShapeReference
Column C18, end-cappedMinimizes secondary interactions with residual silanols.[3][14]
Mobile Phase Acetonitrile and Acidified WaterAcidification (pH ~3) suppresses silanol ionization, reducing peak tailing.[3][5][6]
Mobile Phase Ratio e.g., 70:30 (ACN:Acidified Water)Optimizes retention and peak shape. Poor peak shape was observed at higher ACN ratios like 90:10 and 100:0.[5][6]
Flow Rate ~1.0 mL/minProvides a balance between analysis time and peak efficiency.[5]
Detection Wavelength 220 nm or 290 nmMaximizes sensitivity for this compound and minimizes baseline noise.[3][5]
Sample Solvent Initial Mobile PhaseEnsures compatibility and prevents peak distortion upon injection.

Visualizations

Troubleshooting_Workflow start Poor this compound Peak Shape tailing Peak Tailing? start->tailing check_ph Is Mobile Phase pH ~3? tailing->check_ph Yes fronting Peak Fronting? tailing->fronting No adjust_ph Adjust pH to ~3 with Acid check_ph->adjust_ph No check_column Using End-Capped C18 Column? check_ph->check_column Yes end Symmetrical Peak Shape adjust_ph->end use_endcapped Switch to End-Capped Column check_column->use_endcapped No flush_column_tailing Flush or Replace Column check_column->flush_column_tailing Yes use_endcapped->end flush_column_tailing->end check_conc Is Sample Concentration High? fronting->check_conc Yes split Split Peak? fronting->split No dilute_sample Dilute Sample check_conc->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_conc->check_solvent No dilute_sample->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end check_inlet Check for Column Inlet Blockage/Void split->check_inlet Yes split->end No reverse_flush Reverse Flush Column or Use Guard Column check_inlet->reverse_flush replace_column_split Replace Column reverse_flush->replace_column_split replace_column_split->end

Caption: Troubleshooting workflow for poor this compound peak shape.

Fomesafen_Interactions cluster_column C18 Column Stationary Phase cluster_mobile_phase Mobile Phase silica Silica Support c18 C18 Chains silica->c18 silanol Residual Silanol (Si-OH) silica->silanol fomesafen_good This compound (Protonated) fomesafen_good->c18 Desired Hydrophobic Interaction (Good Peak Shape) fomesafen_bad This compound (Basic Amine) fomesafen_bad->silanol Secondary Ionic Interaction (Peak Tailing) h_plus H+ (from acid) h_plus->silanol Suppresses Silanol Ionization

Caption: Interactions affecting this compound peak shape on a C18 column.

References

Technical Support Center: Optimizing Fomesafen Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fomesafen extraction from clay soils. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and solutions.

Problem ID Issue Potential Causes Recommended Solutions
FOM-EXT-01 Low this compound Recovery Strong Adsorption to Clay: Clay soils, with their high surface area and abundance of active sites, can tenaciously bind this compound, a polar herbicide.[1] Inappropriate Solvent Polarity: The chosen extraction solvent may not possess the optimal polarity to effectively disrupt the strong interactions between this compound and the clay matrix. Insufficient Extraction Time/Agitation: Inadequate contact time or energy may prevent the solvent from thoroughly penetrating the soil aggregates to extract the this compound.pH Adjustment: Consider increasing the pH of the extraction solvent. Under alkaline conditions, this compound becomes more anionic, which can reduce its adsorption to negatively charged clay surfaces. A pre-extraction wash with a basic buffer might also prove beneficial. Solvent Optimization: Employ a polar, water-miscible solvent such as acetonitrile, a common choice in QuEChERS methods.[2][3] The addition of a small percentage of a modifying agent could further enhance extraction efficiency. Mechanical Disruption: Increase the duration of shaking or utilize a high-speed homogenizer. This will aid in breaking up soil aggregates, thereby improving the solvent's penetration and contact with the soil particles.[1]
FOM-EXT-02 High Matrix Effects in LC-MS/MS or GC-MS/MS Analysis Co-extraction of Interfering Compounds: Clay soils are often rich in organic matter and other compounds that can be co-extracted with this compound, leading to ion suppression or enhancement during analysis.[1][4] Inadequate Cleanup: The dispersive solid-phase extraction (dSPE) cleanup step may not be effectively removing all matrix components.Optimize dSPE Cleanup: Utilize a combination of sorbents in the dSPE step. For clay soils, a mixture of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences is often recommended.[1] For soils with high pigment content, the addition of graphitized carbon black (GCB) can be effective, but be cautious as it may also adsorb planar analytes like this compound. Dilution: Dilute the final extract to reduce the concentration of interfering co-extractives before instrumental analysis.
FOM-EXT-03 Poor Reproducibility of Results Inhomogeneous Soil Samples: The inherent difficulty in homogenizing clay soils can lead to significant variability between subsamples.[1] Inconsistent Hydration: The water content of the soil can significantly impact the efficiency of the extraction process. Variable Extraction Conditions: Inconsistencies in timing, temperature, or agitation during the extraction process can introduce variability.Thorough Sample Homogenization: To ensure uniformity, air-dry and sieve the soil sample (e.g., through a 2 mm mesh) before proceeding with the extraction.[1] Controlled Hydration: For dry soil samples, add a specific amount of water and allow the sample to hydrate for a set period (e.g., 30 minutes) before adding the extraction solvent.[1] Standardize Protocol: Maintain consistency in all experimental parameters, such as shaking time, centrifugation speed, and temperatures, across all samples.[1]
FOM-EXT-04 Analyte Degradation pH Sensitivity: this compound may be susceptible to degradation under certain pH conditions. Elevated Temperatures: High temperatures during the extraction or solvent evaporation steps can lead to thermal degradation of the analyte.Buffered Extraction: Employ a buffered QuEChERS method (e.g., citrate or acetate buffer) to maintain a stable pH throughout the extraction process.[1] Controlled Temperature: Avoid the use of high temperatures. If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an extraction method for this compound from clay soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point due to its efficiency and robustness.[3][4][5][6][7][8] A typical QuEChERS protocol involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). For clay soils, it's particularly important to ensure thorough homogenization and consider the use of a buffered system.[1]

Q2: How does the high clay content of soil affect this compound extraction?

A2: High clay content in soil is inversely correlated with this compound desorption, meaning that as the clay content increases, this compound becomes more strongly bound to the soil.[9] This is due to the large surface area and active sites on clay particles that promote adsorption.[1] This strong binding makes efficient extraction more challenging and may necessitate more vigorous extraction conditions or solvent modifications.

Q3: What is the role of soil pH in this compound extraction?

A3: Soil pH is a critical factor influencing this compound's mobility and adsorption. This compound is an acidic herbicide, and its charge is pH-dependent. At higher pH values, this compound is more likely to be in its anionic form, which can lead to repulsion from negatively charged clay surfaces, thus increasing its concentration in the soil solution and potentially improving extraction efficiency.[10][11] Conversely, lower pH soils tend to exhibit greater this compound adsorption.[9][12][13]

Q4: Can ultrasound be used to improve this compound extraction from clay soils?

A4: Yes, ultrasound-assisted extraction (UAE) can be a valuable tool. The application of ultrasonic waves can enhance the penetration of the solvent into the soil matrix, disrupt analyte-matrix interactions, and increase the overall extraction efficiency.[14][15] This can be particularly beneficial for tightly bound analytes in complex matrices like clay soil.

Q5: What are the key parameters to optimize for an ultrasound-assisted extraction (UAE) of this compound from clay soil?

A5: Key parameters to optimize for UAE include the choice of extraction solvent, the duration of sonication, the ultrasound amplitude or power, and the extraction temperature.[15][16][17] For this compound in clay soil, a polar solvent like acetonitrile or a methanol-water mixture would be a good starting point. Optimization experiments should be conducted to determine the ideal combination of these parameters to maximize recovery.

Data Summary

This compound Adsorption and Desorption in Different Soil Types
Soil Type Clay Content (%) Organic Matter (%) pH Freundlich Adsorption Coefficient (Kf) (µg¹⁻¹/ⁿ g⁻¹ mL¹/ⁿ) Desorption (%)
Cecil sandy loam121.15.89.2811.06
Greenville sandy clay loam321.56.25.4518.21
Tifton loamy sand40.86.11.3081.31
Sonora silt loam201.27.82.1529.11
Minidoka silt loam181.98.11.8526.34
Tremona sand60.58.21.5575.80
Haxtun sandy loam151.37.91.7065.25

Data adapted from a study on this compound adsorption and desorption in various US soils.[12][13] This table illustrates the significant impact of soil properties on this compound's behavior. Soils with higher clay content and lower pH, such as the Cecil sandy loam, exhibit stronger adsorption (higher Kf) and lower desorption.

This compound Recovery Using SLE/LTP Method
Soil Type Recovery (%) Repeatability (RSD %)
Red-Yellow Argisol≥98.9≤15
Red-Yellow Latosol≥98.9≤15

Data from a study optimizing and validating a Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP) method.[10][11] This method demonstrates high recovery rates for this compound in different soil types.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely adopted method for pesticide residue analysis in soil.

Materials:

  • Homogenized clay soil sample

  • Deionized water

  • Acetonitrile (ACN)

  • QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Dispersive solid-phase extraction (dSPE) tubes containing PSA and C18 sorbents

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute. Allow the sample to hydrate for 30 minutes.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the hydrated soil sample.

    • Add the contents of the QuEChERS salt packet.

    • Immediately cap the tube and shake vigorously for 5 minutes.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis: The purified extract is now ready for analysis by LC-MS/MS or GC-MS/MS.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic energy to enhance extraction efficiency.

Materials:

  • Homogenized clay soil sample

  • Extraction solvent (e.g., acetonitrile or methanol/water mixture)

  • Glass vials or centrifuge tubes

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Syringe filters

Procedure:

  • Sample Preparation: Weigh a specific amount of the homogenized soil (e.g., 5 g) into a suitable extraction vessel.

  • Solvent Addition: Add a measured volume of the chosen extraction solvent to achieve a specific solid-to-liquid ratio (e.g., 1:5 w/v).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

    • Sonicate for a predetermined time (e.g., 15-30 minutes) at a specific temperature and power/amplitude. These parameters should be optimized for your specific application.[17]

  • Separation:

    • After sonication, centrifuge the sample to separate the solid and liquid phases.

  • Filtration and Analysis: Filter the supernatant through a syringe filter before analysis to remove any remaining particulate matter.

Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP)

This method is effective for achieving clean extracts.

Materials:

  • Homogenized clay soil sample

  • Extraction solvent (e.g., acetone:methanol mixture)

  • Centrifuge tubes

  • Shaker

  • Freezer (-20°C)

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh a sample of homogenized soil into a centrifuge tube.

    • Add the extraction solvent (e.g., a 5:1 v/v mixture of acetone and methanol).[11]

    • Shake the mixture for a specified time to extract the this compound.

  • Low-Temperature Partitioning:

    • Place the centrifuge tubes in a freezer at -20°C for a sufficient time to freeze out interfering compounds like lipids and waxes.

  • Centrifugation:

    • Centrifuge the cold samples to pellet the soil and precipitated interferences.

  • Collection and Analysis:

    • Carefully decant the supernatant, which contains the this compound, for subsequent analysis. This method often yields extracts that are clean enough for direct injection into an HPLC-DAD system.[11]

Visualizations

experimental_workflow_quechers cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis start Start homogenize Homogenize Soil (Air-dry, Sieve) start->homogenize weigh Weigh 10g Soil homogenize->weigh hydrate Hydrate with 10mL Water (30 min) weigh->hydrate add_acn Add 10mL Acetonitrile hydrate->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (5 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant to dSPE Tube centrifuge1->transfer vortex Vortex (30 sec) transfer->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 analyze Analyze Extract (LC-MS/MS or GC-MS/MS) centrifuge2->analyze end End analyze->end

Caption: QuEChERS Experimental Workflow for this compound Extraction from Clay Soil.

logical_relationships cluster_soil Soil Properties cluster_extraction_challenges Extraction Challenges cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome clay High Clay Content adsorption Increased this compound Adsorption clay->adsorption promotes om High Organic Matter om->adsorption promotes ph Low pH ph->adsorption promotes efficiency Improved Extraction Efficiency adsorption->efficiency hinders matrix High Matrix Co-extractives matrix->efficiency hinders ph_adjust pH Adjustment (Increase pH) ph_adjust->adsorption mitigates ph_adjust->efficiency solvent_mod Solvent Modification solvent_mod->adsorption mitigates solvent_mod->efficiency mech_disrupt Mechanical Disruption (Homogenization, Sonication) mech_disrupt->adsorption mitigates mech_disrupt->efficiency dspe Optimized dSPE Cleanup (PSA, C18) dspe->matrix mitigates dspe->efficiency

Caption: Factors Influencing this compound Extraction Efficiency from Clay Soils.

References

Technical Support Center: Managing Fomesafen-Resistant Weed Populations in Experimental Fields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals managing fomesafen-resistant weed populations in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and potentially resistant weed populations.

Question: Why am I observing inconsistent or lower-than-expected this compound efficacy in my susceptible control group?

Answer: Several factors can contribute to poor herbicide performance, even on susceptible weed populations. Consider the following variables:

  • Weed Growth Stage: this compound is most effective on smaller, actively growing weeds. Efficacy can decrease significantly when applied to larger or more mature plants.[1]

  • Environmental Conditions: this compound phytotoxicity can be influenced by environmental factors at the time of application.[2] Applications during high temperatures and high light intensity can sometimes increase activity, but stressful conditions like drought can reduce herbicide uptake and translocation.

  • Application Technique: Ensure accurate calibration of spray equipment to deliver the intended dose.[3][4][5] Inconsistent spray volume or poor coverage can lead to variable results.[6] The use of appropriate adjuvants, such as a nonionic surfactant, can also improve this compound's efficacy.[1]

  • Herbicide Solution Preparation: Inaccurate preparation of herbicide solutions is a common source of error.[3][4][5] Double-check all calculations and measurements. It is recommended to prepare the most concentrated solution first and then perform serial dilutions to reduce errors.[7]

Question: I suspect this compound resistance in my weed population. How can I definitively confirm it?

Answer: Confirming herbicide resistance requires a systematic, multi-step approach to distinguish it from other causes of control failure.[8] The process generally involves collecting seeds from the suspected resistant population, growing them in a controlled environment, and comparing their response to a known susceptible population using a dose-response bioassay.

A recommended experimental workflow is outlined below:

G A Step 1: Seed Collection Collect mature seeds from at least 10-30 surviving plants in the field. B Step 2: Seed Storage & Germination Store seeds in labeled paper bags. Break dormancy if necessary and germinate seeds in a controlled environment. A->B C Step 3: Plant Growth Transplant seedlings to pots and grow in a greenhouse to a consistent growth stage (e.g., 4-6 leaves). B->C D Step 4: Herbicide Application Treat suspected resistant and known susceptible populations with a range of this compound doses (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). C->D E Step 5: Data Collection Assess plant survival and biomass reduction 3-4 weeks after treatment. D->E F Step 6: Data Analysis Calculate the GR50 (dose causing 50% growth reduction) and the Resistance Index (RI = GR50 of resistant population / GR50 of susceptible population). E->F

Caption: Workflow for confirming herbicide resistance.

A population is generally considered resistant if the Resistance Index (RI) is greater than 2, indicating it requires at least twice the herbicide dose to achieve the same level of control as the susceptible population.

Question: My dose-response assay confirmed resistance. How do I determine if it is target-site resistance (TSR) or non-target-site resistance (NTSR)?

Answer: Differentiating between TSR and NTSR requires further molecular and biochemical assays.

  • Target-Site Resistance (TSR): This form of resistance is typically caused by mutations in the gene encoding the herbicide's target enzyme, in this case, protoporphyrinogen oxidase (PPO).[9][10][11] The most common mutation conferring resistance to PPO inhibitors in weeds like Amaranthus palmeri is a deletion of the glycine codon at position 210 (ΔG210) in the PPX2 gene.[9][11][12] Other mutations, such as Arg-128-Gly, have also been identified.[13][14]

    • Detection Method: Sequence the PPX2 gene from resistant and susceptible individuals to identify known or novel mutations.[14]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic form, most commonly through enhanced herbicide metabolism.[9][10][13] Enzymes like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) are often involved.[9][13]

    • Detection Method: Conduct whole-plant assays where the resistant population is pre-treated with known metabolic inhibitors before this compound application.[13][14][15] A significant increase in this compound efficacy after pre-treatment with an inhibitor suggests NTSR.[13][15]

Frequently Asked Questions (FAQs)

What is this compound and what is its mode of action?

This compound is a diphenyl ether herbicide that belongs to the protoporphyrinogen oxidase (PPO) inhibitor class (Group 14).[12][16] It works by inhibiting the PPO enzyme, which is crucial for the synthesis of chlorophyll and heme in plants.[6][17] This inhibition leads to the accumulation of a toxic intermediate that, in the presence of light and oxygen, causes rapid cell membrane disruption, leading to symptoms like yellowing, desiccation, and necrosis within days of application.[6]

cluster_0 Normal Plant Cell cluster_1 This compound Action Protoporphyrinogen IX Protoporphyrinogen IX PPO Enzyme PPO Enzyme Protoporphyrinogen IX->PPO Enzyme PPO_Inhibited PPO Enzyme Protoporphyrin IX Protoporphyrin IX PPO Enzyme->Protoporphyrin IX Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme This compound This compound This compound->PPO_Inhibited Accumulation Protoporphyrinogen IX Accumulation PPO_Inhibited->Accumulation Damage Cell Membrane Damage Accumulation->Damage

Caption: this compound's mode of action via PPO enzyme inhibition.

What are the primary mechanisms of this compound resistance in weeds?

There are two main categories of resistance mechanisms:

  • Target-Site Resistance (TSR): This is due to genetic mutations in the PPO enzyme that reduce the binding affinity of this compound.[9][11]

    • Codon Deletion: The most well-documented mechanism in species like Amaranthus palmeri is the deletion of the glycine 210 codon (ΔG210) in the PPX2 gene.[11][12]

    • Point Mutations: Single amino acid substitutions, such as R128G in Amaranthus retroflexus or G399A in Amaranthus palmeri, can also confer resistance.[14][17]

  • Non-Target-Site Resistance (NTSR): This involves processes that reduce the amount of active herbicide reaching the target site.

    • Enhanced Metabolism: This is the most common NTSR mechanism, where resistant plants more rapidly detoxify the herbicide using enzymes like cytochrome P450s and GSTs.[9][10][13]

Which weed species have documented resistance to this compound (PPO inhibitors)?

Resistance to PPO-inhibiting herbicides has been confirmed in several weed species. Some of the most notable include:

  • Amaranthus palmeri (Palmer amaranth)[12][17]

  • Amaranthus tuberculatus (Waterhemp)[12][16]

  • Amaranthus retroflexus (Redroot pigweed)[13][14]

  • Ambrosia artemisiifolia (Common ragweed)[12]

  • Bassia scoparia (Kochia)[18]

How should I design a dose-response experiment to quantify the level of resistance?

A robust dose-response experiment is critical for quantifying resistance.[3][4][5]

ComponentRecommendation
Populations Include the suspected resistant (R) population and a known susceptible (S) check.[3][7]
Replication Use a minimum of 4-6 replicates per dose for each population.
Herbicide Doses Apply a range of doses that bracket the expected response of both R and S populations. A typical series for this compound might be 0, 1/8, 1/4, 1/2, 1, 2, 4, 8, and 16 times the recommended field rate.
Plant Stage Treat plants at a consistent and early growth stage (e.g., 4-6 true leaves).[3][4]
Evaluation Assess plant survival and harvest aboveground biomass 21 days after treatment.[13]
Data Analysis Use a non-linear regression model (e.g., three-parameter log-logistic) to estimate the GR50 (the dose required to reduce biomass by 50%). The Resistance Index (RI) is calculated as GR50(R) / GR50(S).[15]

What are the best practices for managing this compound-resistant populations in experimental fields to prevent spread?

Preventing the spread of resistant seeds and pollen is crucial in a research setting.

  • Field Segregation: Whenever possible, grow known resistant and susceptible populations in separate, isolated greenhouses or field locations.

  • Equipment Sanitation: Thoroughly clean all equipment (sprayers, tillers, harvesters) after working with resistant populations to remove soil and plant material.

  • Prevent Seed Production: Do not allow resistant plants to set seed. Manually remove or destroy surviving plants after data has been collected.

  • Integrated Weed Management (IWM): In the field, use a combination of tactics, including crop rotation, tillage, and the use of herbicides with different modes of action to manage the seedbank.[14]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to confirm and quantify the level of herbicide resistance.[3][4][5]

  • Seed Germination: Germinate seeds of both the suspected resistant (R) and a known susceptible (S) population in petri dishes or germination trays.

  • Transplanting: Once seedlings reach the cotyledon stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth Conditions: Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of 8-10 treatment doses. Include a non-treated control (0x dose).

  • Application: When plants have 4-6 true leaves, apply the herbicide treatments using a calibrated laboratory track sprayer to ensure uniform application.

  • Post-Treatment Care: Return plants to the greenhouse and water as needed, avoiding watering over the foliage for the first 24 hours.

  • Evaluation (21 Days After Treatment):

    • Record the number of surviving plants for each dose.

    • Harvest the aboveground portion of each plant, place in a labeled paper bag, and dry in an oven at 80°C for 72 hours.[13]

    • Measure the dry weight of each sample.

  • Analysis: Convert dry weight data to a percentage of the non-treated control for that population. Analyze the data using a statistical software package to fit a log-logistic dose-response curve and calculate the GR50 value.

Protocol 2: Investigating NTSR with Metabolic Inhibitors

This protocol helps determine if enhanced metabolism contributes to resistance.

  • Plant Preparation: Grow resistant (R) and susceptible (S) plants to the 4-6 leaf stage as described in Protocol 1.

  • Inhibitor Preparation: Prepare solutions of metabolic inhibitors. Common inhibitors and their typical application timings are listed in the table below.

  • Inhibitor Application: Apply the metabolic inhibitor at the specified time before the this compound application.

  • This compound Application: Apply a single, discriminating dose of this compound to all plants (a dose that provides good control of the S population but poor control of the R population). Include controls for "this compound only" and "inhibitor only".

  • Evaluation (21 Days After Treatment): Harvest and measure aboveground dry biomass as described in Protocol 1.

  • Analysis: Compare the biomass reduction in the "inhibitor + this compound" treatment to the "this compound only" treatment for the resistant population. A significant increase in injury or biomass reduction in the presence of the inhibitor points to metabolic resistance.[13][15]

InhibitorTarget Enzyme SystemTypical Pre-Treatment Time
MalathionCytochrome P4502 hours before herbicide[13][14][15]
Piperonyl Butoxide (PBO)Cytochrome P4502 hours before herbicide[13][14]
4-chloro-7-nitrobenzofurazan (NBD-Cl)Glutathione S-transferase (GST)2 days before herbicide[13][14][15]

Protocol 3: Detecting Target-Site Resistance (TSR) via Gene Sequencing

This protocol is used to identify mutations in the target gene.

  • Sample Collection: Collect young leaf tissue (approx. 100 mg) from surviving plants of the R population and from the S population. Store immediately at -80°C or in a desiccant.[12][14]

  • DNA/RNA Extraction: Extract total genomic DNA or RNA from the leaf samples using a commercial kit. If starting with RNA, perform reverse transcription to synthesize cDNA.[14]

  • PCR Amplification: Use primers designed to amplify the region of the PPX2 gene known to harbor resistance mutations (e.g., the regions around codon 128 and 210).

  • PCR Product Purification: Clean the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR products to a sequencing facility.

  • Sequence Analysis: Align the resulting DNA sequences from the R and S plants with a known susceptible reference sequence using bioinformatics software (e.g., BLAST, Geneious). Identify any single nucleotide polymorphisms (SNPs) or deletions that result in an amino acid change.

G cluster_0 Troubleshooting Poor Efficacy cluster_1 Confirming Resistance Mechanism Start Poor this compound Control Observed Q1 Is the Susceptible Check Controlled? Start->Q1 A1_Yes Suspect Resistance Q1->A1_Yes Yes A1_No Review Experimental Parameters Q1->A1_No No Dose_Response Conduct Dose-Response Assay A1_Yes->Dose_Response Check_App Check Application Rate & Technique A1_No->Check_App Check_Env Check Environmental Conditions Check_App->Check_Env Check_Stage Check Weed Growth Stage Check_Env->Check_Stage Q2 Is Resistance Confirmed (RI > 2)? Dose_Response->Q2 A2_Yes Investigate Mechanism Q2->A2_Yes Yes A2_No No Resistance Detected Q2->A2_No No Sequence Sequence PPX2 Gene A2_Yes->Sequence Metabolism_Assay Conduct Metabolic Inhibitor Assay A2_Yes->Metabolism_Assay Q3 Mutation Found? Sequence->Q3 TSR Target-Site Resistance (TSR) Q3->TSR Yes NTSR Non-Target-Site Resistance (NTSR) Q3->NTSR No, and Inhibitor Assay Positive

Caption: Troubleshooting and resistance confirmation decision tree.

References

Refinement of fomesafen application timing for specific weed growth stages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the refinement of fomesafen application timing for specific weed growth stages. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal weed growth stage for this compound application to ensure maximum efficacy?

A1: this compound is most effective when applied to young, actively growing broadleaf weeds.[1][2] Generally, this is within 14 to 28 days after planting.[1] For specific weed species, application at earlier growth stages, such as the cotyledon to two-leaf stage, requires a lower dose for effective control compared to applications at later stages (e.g., four- to six-leaf stage).[3][4]

Q2: How does the addition of an adjuvant affect this compound efficacy at different weed growth stages?

A2: The use of adjuvants, such as a nonionic surfactant, can significantly improve the efficacy of this compound, particularly as weeds mature.[3][4] While this compound can be effective without an adjuvant on very young weeds (cotyledon to two-leaf stage), the addition of a surfactant is often necessary to achieve consistent control at later growth stages (two- to four-leaf and four- to six-leaf).[3][4]

Q3: What is the mode of action of this compound?

A3: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. It blocks the PPO enzyme in the chlorophyll biosynthesis pathway, leading to an accumulation of protoporphyrin IX. This molecule, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, resulting in necrosis of plant tissue.[5]

Troubleshooting Guide

Problem 1: Reduced weed control despite this compound application.

  • Possible Cause 1: Weed Growth Stage. Weeds may have been too large at the time of application. This compound efficacy decreases as weeds mature.[3][4]

    • Solution: Apply this compound to weeds at the recommended growth stage, typically when they are small and actively growing.[1][2] Refer to the data tables for specific weed size recommendations.

  • Possible Cause 2: Environmental Conditions. Drought, extreme temperatures, or low humidity can cause weeds to be under stress, reducing herbicide uptake and efficacy.[6]

    • Solution: Apply this compound when weeds are not under environmental stress and are actively growing.[6]

  • Possible Cause 3: Inadequate Spray Coverage. this compound is a contact herbicide, so thorough spray coverage is crucial for effective control.

    • Solution: Use appropriate spray volume (minimum 15 gallons per acre) and pressure (30-60 psi) to ensure complete coverage of weed foliage.[2]

  • Possible Cause 4: Herbicide Resistance. The targeted weed population may have developed resistance to PPO inhibitors.

    • Solution: Conduct a herbicide resistance test to confirm. Rotate or tank-mix herbicides with different modes of action.

Problem 2: Crop injury observed after this compound application.

  • Possible Cause 1: Application to Stressed Crops. Applying this compound to crops under stress from environmental conditions or other factors can increase the risk of injury.[6]

    • Solution: Avoid applying this compound to crops that are under stress.[6]

  • Possible Cause 2: Carryover from Previous Season. this compound can persist in the soil, and rotational crops planted sooner than the recommended interval may show injury.[7] In corn, symptoms include whitening of leaf veins (veinal chlorosis).[7][8]

    • Solution: Adhere to the rotational crop restrictions on the this compound label. Factors like dry conditions can increase the risk of carryover.[7][9]

  • Possible Cause 3: Tank-Mix Incompatibility. Certain tank-mix partners can increase the potential for crop injury.

    • Solution: Always check the herbicide label for compatible tank-mix partners and conduct a jar test to ensure physical compatibility before application.[6][10]

Problem 3: Tank-mix incompatibility issues (e.g., precipitates, clogged nozzles).

  • Possible Cause 1: Improper Mixing Order. The order in which products are added to the spray tank is critical.

    • Solution: Follow the recommended mixing order, which is typically to fill the tank with half the water, add compatibility agents, add dry formulations, add this compound, add liquid formulations, and finally add adjuvants and the remaining water.[1]

  • Possible Cause 2: Chemical Incompatibility with Certain Formulations. Some formulations of other herbicides, like the potassium salts of glyphosate, may be less compatible with this compound.[11][12]

    • Solution: Use compatible formulations or add a compatibility agent. Adding glyphosate last in the tank mix can sometimes resolve issues.[12] A jar test is recommended to check for physical compatibility.[10]

Data Presentation

Table 1: this compound Rate Required for 90% Control (GR90) of Four Weed Species at Three Different Growth Stages in a Greenhouse Setting.

Weed SpeciesGrowth StageGR90 without Nonionic Surfactant (kg ai/ha)GR90 with Nonionic Surfactant (0.25% v/v) (kg ai/ha)
Common Ragweed (Ambrosia artemisiifolia)Cotyledon to 2-leaf0.100.05
2- to 4-leaf0.250.12
4- to 6-leaf> 0.560.28
Velvetleaf (Abutilon theophrasti)Cotyledon to 2-leaf0.080.04
2- to 4-leaf0.180.09
4- to 6-leaf0.450.22
Eastern Black Nightshade (Solanum ptycanthum)Cotyledon to 2-leaf0.060.03
2- to 4-leaf0.150.07
4- to 6-leaf0.350.18
Hairy Nightshade (Solanum sarrachoides)Cotyledon to 2-leaf0.070.04
2- to 4-leaf0.160.08
4- to 6-leaf0.400.20

Data adapted from Bellinder et al., 2003.[3][4]

Experimental Protocols

Protocol for Determining this compound Efficacy on a Target Weed Species at Various Growth Stages

  • Seed Germination and Plant Growth:

    • Sow seeds of the target weed species in pots filled with a sterile potting mix.

    • Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth.

    • Water and fertilize as needed to maintain healthy, actively growing plants.

  • Experimental Design:

    • Use a randomized complete block design with a factorial arrangement of treatments.

    • Factors should include:

      • This compound application rate (e.g., 0x, 0.25x, 0.5x, 1x, 2x of the recommended field rate).

      • Weed growth stage (e.g., cotyledon to 2-leaf, 2- to 4-leaf, 4- to 6-leaf).

      • Adjuvant presence/absence (e.g., with and without a nonionic surfactant at 0.25% v/v).

    • Include at least four replications for each treatment combination.

  • Herbicide Application:

    • Calibrate a laboratory spray chamber to deliver a precise volume of spray solution per unit area.

    • Prepare this compound spray solutions for each application rate.

    • Apply the herbicide treatments to the respective groups of plants at their designated growth stages.

    • Include an untreated control group for each growth stage.

  • Data Collection:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of all plants in each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent weed control and the percent reduction in biomass compared to the untreated control for each treatment.

    • Analyze the data using analysis of variance (ANOVA) to determine the significance of the main effects and their interactions.

    • If significant effects are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the herbicide rate required for 50% (GR50) and 90% (GR90) growth reduction for each growth stage and adjuvant combination using regression analysis.

Mandatory Visualization

Fomesafen_Mode_of_Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps ProtoporphyrinogenIX Protoporphyrinogen IX ALA->ProtoporphyrinogenIX Multiple Steps ProtoIX Protoporphyrin IX Chlorophyll Chlorophyll ProtoIX->Chlorophyll Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinogenIX->PPO PPO->ProtoIX Oxidation AccumulatedProtoIX Accumulated Protoporphyrin IX PPO->AccumulatedProtoIX Leakage ROS Reactive Oxygen Species (ROS) AccumulatedProtoIX->ROS Photosensitization (Light + O2) LipidPeroxidation Lipid Peroxidation & Cell Membrane Disruption ROS->LipidPeroxidation CellDeath Cell Death (Necrosis) LipidPeroxidation->CellDeath This compound This compound This compound->PPO Inhibition

Caption: this compound's mode of action via PPO inhibition.

References

Fomesafen Carryover in Rotational Crops: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fomesafen carryover injury in rotational crops during experimental trials.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Unexpected chlorosis and necrosis in rotational crops.

  • Question: My corn/sunflower/wheat trial is showing unexpected veinal chlorosis, leaf striping, and necrosis, particularly on newer leaves. Could this be this compound carryover?

  • Answer: Yes, these are classic symptoms of this compound carryover injury. This compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] Its carryover in the soil can lead to the whitening of leaf veins (veinal chlorosis), a striped appearance on leaves, and tissue death (necrosis).[3][4] In severe cases, the midrib of the leaf can collapse.[5]

Issue 2: Inconsistent injury patterns across a trial plot.

  • Question: I'm observing carryover injury, but it's patchy and inconsistent across my experimental plots. Why is this happening?

  • Answer: Inconsistent injury is common and can be attributed to several factors that vary within a field. These include differences in soil characteristics (pH, organic matter, texture), uneven spray application from the previous season (overlaps), and variations in soil moisture.[6][7] Areas with sandier soil, which hold less moisture, may show more severe injury.[3]

Issue 3: Carryover symptoms appearing despite adhering to the recommended plant-back interval.

  • Question: I followed the 10-month plant-back interval for corn, but I'm still seeing injury. What could be the cause?

  • Answer: While the standard plant-back interval for corn is 10 months, environmental conditions can extend the persistence of this compound in the soil.[4] Key factors that increase the risk of carryover despite following guidelines include:

    • Dry conditions: Lack of rainfall after application significantly slows down the microbial degradation of this compound.[3][4]

    • Late-season application: Applying this compound later in the previous growing season leaves less time for degradation before planting the rotational crop.[3][4]

    • High application rates: Higher rates of this compound increase the amount of residue in the soil.[3]

    • Cold temperatures: Colder fall and winter temperatures can reduce microbial activity, further slowing degradation.[3]

Issue 4: Differentiating this compound injury from other stressors.

  • Question: How can I be sure the symptoms I'm seeing are from this compound carryover and not another issue like nutrient deficiency or a different herbicide's carryover?

  • Answer: this compound injury has a distinct symptom of affecting the leaf veins, causing them to appear white or chlorotic, while the tissue between the veins may remain green initially.[5][6] This is a key differentiator from many nutrient deficiencies or other herbicide injuries. For a definitive diagnosis, consider conducting a soil bioassay or sending soil samples for chemical analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it cause crop injury?

A1: this compound is a Group 14 herbicide that acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[2] When PPO is inhibited, a precursor molecule called protoporphyrinogen IX (PPGIX) accumulates in the plant cells. In the presence of light and oxygen, PPGIX generates highly reactive singlet oxygen molecules that cause rapid lipid peroxidation and destruction of cell membranes, leading to chlorosis, necrosis, and eventual cell death.[1][2]

Q2: What are the primary factors that influence the persistence of this compound in soil?

A2: The persistence of this compound is primarily influenced by:

  • Soil Moisture and Rainfall: Microbial degradation is the main pathway for this compound breakdown. Dry conditions significantly reduce microbial activity, leading to longer persistence.[3][4]

  • Application Timing and Rate: Later applications and higher rates increase the likelihood of carryover.[3]

  • Soil Type and Properties:

    • pH: this compound is more available for plant uptake and degradation at a neutral to higher pH. Lower soil pH can lead to greater adsorption to soil colloids, potentially reducing immediate bioavailability but increasing persistence.[8]

    • Organic Matter: Higher organic matter content can increase the adsorption of this compound, potentially reducing its immediate availability for plant uptake but also its degradation rate.[9]

  • Temperature: Cold temperatures slow down microbial degradation.[3]

Q3: What are the recommended plant-back intervals for common rotational crops after this compound application?

A3: Plant-back intervals can vary based on the specific this compound product, application rate, and geographical region. Always consult the product label for specific restrictions. The following table provides general guidance.

Rotational CropMinimum Rotation Interval (Months)
Corn10[4][10]
Sweet Corn18 (in certain regions)[11]
Popcorn12 (at higher application rates)[11]
CottonNone (can be replanted)[10]
SoybeansNone (can be replanted)[10]
Snap BeansNone (can be replanted)[11]
Dry BeansNone (can be replanted)[11]
Small Grains (Wheat, Barley, Rye)4[12]
Sorghum10-18[11][12]
Alfalfa18[12]
Sunflowers18[11]
Other CropsUp to 36 months[11]

Q4: How can I mitigate the risk of this compound carryover in my trials?

A4: To minimize the risk of carryover injury:

  • Adhere to Label Instructions: Strictly follow the application rates and plant-back intervals specified on the herbicide label.

  • Consider Application Timing: Apply this compound as early as possible in the growing season to allow maximum time for degradation.

  • Promote Herbicide Degradation: Tillage can help to dilute the herbicide in the soil and stimulate microbial activity.

  • Crop Rotation: If carryover is a concern, planting a tolerant crop like soybeans is a safe option.

  • Conduct a Bioassay: Before planting a sensitive rotational crop, perform a soil bioassay to determine the potential for injury.

Experimental Protocols

1. Soil Bioassay for this compound Carryover Assessment

This protocol provides a step-by-step guide to assess the potential for this compound carryover injury to a sensitive rotational crop.

  • Objective: To determine if this compound residues in field soil are at a level that could cause injury to a subsequent rotational crop.

  • Materials:

    • Shovel or soil probe

    • Buckets for soil collection

    • Pots or containers (at least 4-inch diameter) with drainage holes

    • Seeds of a sensitive indicator crop (e.g., corn, sunflower, wheat)

    • Untreated control soil from an area with no history of this compound application

    • Greenhouse or growth chamber with adequate light and temperature control

  • Procedure:

    • Soil Sampling:

      • Collect representative soil samples from the top 2-4 inches of the trial plot where this compound was applied.

      • Take multiple subsamples from different areas of the plot (e.g., high spots, low spots, different soil textures) and combine them in a bucket to create a composite sample.

      • Collect a separate control soil sample from a nearby area where this compound was not applied.

    • Potting and Planting:

      • Fill at least three pots with the field soil and three pots with the control soil.

      • Label each pot clearly.

      • Plant 5-6 seeds of the indicator crop in each pot at the appropriate depth.

    • Incubation and Observation:

      • Place the pots in a greenhouse or growth chamber with a temperature of 70-75°F and adequate sunlight.

      • Water the pots as needed to maintain adequate soil moisture, but avoid overwatering.

      • Observe the plants for at least 3 weeks after emergence.

    • Data Collection and Interpretation:

      • Compare the emergence, growth, and appearance of the plants in the field soil to those in the control soil.

      • Look for symptoms of this compound injury in the plants grown in the field soil, such as veinal chlorosis, stunting, and necrosis.

      • If the plants in the field soil show injury symptoms while the control plants are healthy, it indicates the presence of this compound residues at a level that could harm the rotational crop.

2. This compound Residue Analysis in Soil by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography (HPLC).

  • Objective: To quantify the concentration of this compound in soil samples.

  • Materials:

    • Analytical balance

    • Centrifuge

    • Rotary evaporator

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • HPLC system with a UV detector

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid

    • Sodium chloride

    • Dichloromethane

    • Florisil

  • Procedure:

    • Extraction:

      • Weigh 20g of a representative soil sample into a flask.

      • Add 50 mL of an acetonitrile and concentrated hydrochloric acid solution (98:2 v/v) and sonicate for 15 minutes.[13]

      • Filter the extract.

      • Transfer the filtrate to a separating funnel, dilute with water, and partition with dichloromethane to recover the this compound.[14]

    • Cleanup:

      • For further purification, pass the extract through a Florisil column.[14]

    • Quantification:

      • Concentrate the cleaned extract using a rotary evaporator.

      • Reconstitute the residue in the mobile phase.

      • Inject an aliquot into the HPLC system.

      • Separate this compound using a C18 column with a mobile phase of acetonitrile and water.

      • Detect this compound using a UV detector at approximately 290 nm.[13]

      • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from the analytical standard.

Visualizations

Fomesafen_Carryover_Troubleshooting start Suspected this compound Carryover Injury symptoms Observe Symptoms: - Veinal Chlorosis - Leaf Striping - Necrosis start->symptoms check_interval Review Records: - Plant-back interval followed? - Application rate/timing? symptoms->check_interval environmental Assess Conditions: - Dry weather post-application? - Cold temperatures? check_interval->environmental bioassay Conduct Soil Bioassay environmental->bioassay Confirm hplc Perform HPLC Soil Analysis bioassay->hplc Quantify positive Positive for Carryover bioassay->positive Injury Observed negative Negative for Carryover bioassay->negative No Injury hplc->positive Residue Detected hplc->negative No Residue Detected mitigate Mitigation Strategies: - Document findings - Consider tolerant crop next season - Adjust future herbicide program positive->mitigate other_stress Investigate Other Stressors: - Nutrient deficiency - Other herbicide carryover - Disease/Pest pressure negative->other_stress

Caption: Troubleshooting workflow for this compound carryover.

PPO_Inhibitor_Signaling_Pathway cluster_pathway Normal Photosynthesis Pathway This compound This compound (PPO Inhibitor) ppo_enzyme Protoporphyrinogen Oxidase (PPO) This compound->ppo_enzyme Inhibits ppix Protoporphyrin IX (PPIX) ppo_enzyme->ppix Catalyzes accumulation PPGIX Accumulation in Cytoplasm ppo_enzyme->accumulation Leads to ppgix Protoporphyrinogen IX (PPGIX) ppgix->ppo_enzyme Substrate chlorophyll Chlorophyll & Heme (Essential for Photosynthesis) ppix->chlorophyll singlet_oxygen Singlet Oxygen (¹O₂) (Highly Reactive) accumulation->singlet_oxygen light Light & Oxygen light->singlet_oxygen Activates lipid_peroxidation Lipid Peroxidation & Cell Membrane Destruction singlet_oxygen->lipid_peroxidation cell_death Cell Leakage & Necrosis (Plant Injury) lipid_peroxidation->cell_death

Caption: this compound's mode of action as a PPO inhibitor.

References

Technical Support Center: A Researcher's Guide to Minimizing Fomesafen Leaching in Soil Column Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at minimizing the leaching potential of fomesafen in agricultural soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching in soil a concern?

This compound is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops.[1] Its chemical properties, including persistence in soil and a high potential for mobility, raise concerns about its ability to leach through the soil profile and potentially contaminate groundwater.[2][3]

Q2: What are the key physicochemical properties of this compound that influence its leaching?

This compound's leaching potential is primarily governed by its interaction with soil particles and its behavior in water. A key indicator is the soil organic carbon-water partitioning coefficient (Koc). This compound has a low Koc of 68, indicating it does not bind strongly to soil particles and is prone to movement with soil water.[2] It is also very soluble in water, which further enhances its mobility.[3]

Q3: What are the primary factors that influence this compound leaching in soil column experiments?

The leaching of this compound is a complex process influenced by several factors:

  • Soil Properties: Soil texture, organic matter content, clay content, and pH are critical.[4][5] Soils with higher organic matter and clay content tend to adsorb more this compound, reducing its leaching.[4] Higher pH can increase the negative charge of soil particles, potentially leading to more repulsion of the anionic this compound and thus greater leaching.[5]

  • Environmental Conditions: The amount and frequency of simulated rainfall or irrigation in a column experiment are direct drivers of leaching.

  • Agricultural Practices (Simulated): The application rate of this compound and the use of soil amendments can significantly impact its movement.[6]

Q4: How can the leaching of this compound be minimized in experimental setups?

Several strategies can be employed to reduce the leaching potential of this compound in soil column studies:

  • Soil Amendments: Incorporating organic materials like biochar into the soil can significantly increase the adsorption of this compound, thereby reducing its mobility and the amount leached.[6]

  • Tillage Practices: No-till systems have been shown to result in a shorter half-life for this compound compared to conventional tillage, which may influence the amount available for leaching over time.[4][5]

Troubleshooting Guide for Soil Column Experiments

Problem Potential Cause(s) Recommended Solution(s)
Excessive this compound in Leachate Inappropriate soil type: Using sandy soil with low organic matter will lead to high leaching.Select soils with higher clay and organic matter content for the experiments to better represent agricultural soils where this compound is used and to reduce leaching.[4]
High simulated rainfall: Excessive water application will drive the compound through the column.Ensure the simulated rainfall volume and intensity are realistic and align with the experimental objectives.
Preferential flow paths (channeling): Water may be moving down the sides of the column or through large pores, bypassing the soil matrix.Ensure uniform packing of the soil in the column. A layer of sand on the soil surface can help to evenly distribute the incoming water.[7]
Inconsistent Results Between Replicates Non-uniform soil packing: Differences in bulk density between columns will affect water flow and leaching.Pack all columns consistently by adding soil in small, uniform layers and gently tapping to settle.[7]
Inconsistent this compound application: Uneven application on the soil surface can lead to variability.Apply the this compound solution evenly across the entire soil surface using a calibrated pipette or syringe.[7]
No this compound Detected in Leachate Strong adsorption: The soil used may have very high organic matter or specific clay minerals that strongly bind this compound.Analyze the soil segments, particularly the top layers, to confirm that this compound is being retained in the column.[8]
Degradation of this compound: Although this compound is persistent, some microbial degradation can occur.[2]If degradation is a concern, analyze for known metabolites of this compound.
Analytical method not sensitive enough: The concentration in the leachate may be below the detection limit of the analytical method.Validate the analytical method to ensure a sufficiently low limit of detection (LOD) and limit of quantification (LOQ).[9][10] Consider a pre-concentration step for leachate samples if necessary.

Experimental Protocols

Soil Column Leaching Experiment

This protocol is designed to assess the mobility of this compound in soil.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm inner diameter)

  • Sieved test soil

  • This compound analytical standard

  • Artificial rainwater (e.g., 0.01M CaCl2 solution)[11]

  • Peristaltic pump or simulated rainfall system

  • Leachate collection vessels

Procedure:

  • Place a glass wool plug or a fine mesh screen at the bottom of the soil column.

  • Pack the column with the test soil to a uniform bulk density. Add soil in small increments and gently tap the column to ensure even packing.[7]

  • Saturate the soil column from the bottom with artificial rainwater to displace air and ensure uniform wetting. Allow the column to drain until flow ceases.[11]

  • Apply a known concentration and volume of this compound solution evenly to the soil surface.

  • After application, begin the simulated rainfall event. Apply artificial rainwater at a constant, predetermined rate.[12]

  • Collect leachate fractions at regular time intervals.

  • Analyze the leachate and soil sections for this compound concentration.

This compound Extraction and Analysis from Soil and Water

This protocol outlines the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Methylene chloride

  • Solid Phase Extraction (SPE) cartridges (for water samples, if needed)

Procedure for Soil Samples:

  • Extract a known weight of soil with a mixture of methylene chloride and acidified water.[9]

  • Separate the methylene chloride extract and evaporate it to dryness.

  • Re-dissolve the residue in the mobile phase for HPLC analysis.[9]

Procedure for Water (Leachate) Samples:

  • Acidify the water sample.

  • Extract the this compound using methylene chloride or pass the sample through a C18 SPE cartridge.[9][10]

  • If using SPE, elute the this compound from the cartridge with methanol.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.[10]

HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and acidified water (pH 3).[9][10]

  • Flow Rate: 1.0 mL/min

  • Detection: 290 nm[9]

  • Injection Volume: 20 µL

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 68 mL/g[2]
Soil Half-Life (No-Till System) 60 - 71 days[4][5]
Soil Half-Life (Conventional Tillage) 99 - 114 days[4][5]
Water Solubility (pH 7, 25°C) 600 g/L[3]
pKa 2.7[3]
Table 2: Effect of Biochar Amendment on this compound Leaching
Biochar Amendment (% w/w)Total this compound Leached (%)Total this compound Retained in Soil (%)Reference
084.2513.45[6]
0.567.5Not specified[6]
2.0Not specified76.0[6]

Visualizations

G cluster_prep Column Preparation cluster_exp Leaching Experiment cluster_analysis Sample Analysis Pack Pack Soil Column Saturate Saturate with Artificial Rainwater Pack->Saturate Apply Apply this compound Solution Saturate->Apply Simulate Simulate Rainfall Apply->Simulate Collect Collect Leachate Fractions Simulate->Collect Extract Extract this compound Collect->Extract Section Section Soil Core Section->Extract Analyze Analyze via HPLC/LC-MS Extract->Analyze G This compound This compound Leaching Potential OrganicMatter Organic Matter (+) This compound->OrganicMatter - ClayContent Clay Content (+) This compound->ClayContent - pH Soil pH (-) This compound->pH + Biochar Biochar Addition (+) This compound->Biochar - Rainfall Rainfall/Irrigation (-) This compound->Rainfall + Tillage No-Tillage System (?) This compound->Tillage key Key: (+) increases adsorption, reduces leaching (-) decreases adsorption, increases leaching (?) complex effect on leaching

References

Technical Support Center: Enhancing the Photostability of Fomesafen in Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the photostability of the herbicide fomesafen. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during experiments to improve the photostability of this compound.

Issue Possible Causes Troubleshooting Steps
Inconsistent degradation rates between replicates. - Uneven light exposure.- Temperature variations between samples.- Inconsistent sample preparation (e.g., concentration, solvent).- Contamination of samples.- Ensure all samples are equidistant from the light source and that there are no shadows.- Use a temperature-controlled photostability chamber.- Prepare a stock solution and aliquot it for each replicate.- Use clean glassware and high-purity solvents.
Chosen UV absorber or antioxidant is not dissolving in the this compound solution. - Poor solubility of the stabilizer in the chosen solvent system.- The concentration of the stabilizer is too high.- Select a stabilizer with better solubility in your solvent system. For example, some benzophenones are more soluble in organic solvents.[1]- Try a co-solvent system to improve solubility.- Reduce the concentration of the stabilizer.- Consider microencapsulation of this compound as an alternative to soluble additives.
Enhanced photostability is observed, but herbicidal efficacy is reduced. - The stabilizer (e.g., encapsulating material, UV absorber) is interfering with the uptake of this compound by the target plant.- The stabilizer is chemically reacting with this compound.- Modify the formulation to include adjuvants that can improve plant uptake.- If using encapsulation, adjust the properties of the encapsulating material to control the release rate of this compound.- Conduct control experiments to test for any chemical reactions between this compound and the stabilizer in the dark.
No significant improvement in photostability is observed after adding a stabilizer. - The chosen stabilizer is not effective for this compound.- The concentration of the stabilizer is too low.- The stabilizer itself is photodegrading.- Select a different type of stabilizer (e.g., switch from a UV absorber to an antioxidant, or try a different class of UV absorber).- Increase the concentration of the stabilizer in increments.- Check the photostability of the stabilizer alone under the same experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical photodegradation half-life of this compound in laboratory conditions?

A1: The photodegradation of this compound in water is generally slow. Its half-life can range from 49 to 289 days depending on the specific conditions such as pH and light intensity.[2] In one study, under direct sunlight in buffer solutions, the half-life of this compound was observed to be 26.49 days at pH 4, 26.28 days at pH 7, and 18.52 days at pH 9.[3]

Q2: What are the primary strategies for enhancing the photostability of this compound?

A2: The main approaches to improve the photostability of herbicides like this compound include:

  • Formulation with UV absorbers: Incorporating compounds that absorb UV radiation, such as benzophenones or benzotriazoles, can protect this compound from photodegradation.[1]

  • Addition of antioxidants: Antioxidants can quench reactive oxygen species that may be involved in the photodegradation process.

  • Microencapsulation: Encasing the this compound molecule in a protective matrix, such as a polymer or silica-starch microspheres, can shield it from UV light.[3]

Q3: What are the major degradation products of this compound upon exposure to light?

A3: The major photodegradation product of this compound is this compound amine, which is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide. A minor degradation product is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid (this compound amino acid).[2]

Q4: How do I choose a suitable UV absorber for my this compound formulation?

A4: When selecting a UV absorber, consider the following:

  • UV absorption spectrum: The absorber should have strong absorption in the UV range where this compound is most susceptible to degradation.

  • Solubility: The UV absorber must be soluble and compatible with the solvent system of your this compound formulation.

  • Photostability: The UV absorber itself should be stable under UV irradiation to provide long-lasting protection.

  • Inertness: The absorber should not react chemically with this compound.

Q5: Can I use photocatalysts to enhance the photostability of this compound?

A5: No, photocatalysts like zinc oxide (ZnO) nanoparticles will significantly accelerate the photodegradation of this compound. In the presence of ZnO nanoparticles and UV light, the half-life of this compound was reduced from days to hours.[3][4] Therefore, photocatalysts should be avoided when the goal is to enhance photostability.

Data on this compound Photodegradation

The following table summarizes the photodegradation half-life of this compound under different laboratory conditions.

ConditionpHHalf-life (t½)Reference
Photolysis in buffer solution426.49 days[3]
Photolysis in buffer solution726.28 days[3]
Photolysis in buffer solution918.52 days[3]
Photocatalysis with ZnO/Na₂S₂O₈416.03 hours[3][5]
Photocatalysis with ZnO/Na₂S₂O₈715.56 hours[3][5]
Photocatalysis with ZnO/Na₂S₂O₈911.93 hours[3][5]

Note: Currently, there is a lack of publicly available quantitative data directly comparing the enhanced photostability of this compound with various stabilizers like UV absorbers or antioxidants. Researchers are encouraged to perform their own comparative studies based on the protocols provided below.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[6][7]

Objective: To determine the intrinsic photostability of this compound in a specific solvent system.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or water with appropriate buffers)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)

  • Aluminum foil

  • Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • HPLC system with a suitable column and detector for this compound analysis

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Transfer aliquots of the stock solution into several transparent containers.

  • Prepare dark controls by wrapping an equal number of containers completely in aluminum foil.

  • Place both the exposed and dark control samples in the photostability chamber.

  • Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove one exposed sample and one dark control sample from the chamber.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples. The degradation due to light is the difference between the degradation in the exposed sample and the dark control.

Protocol 2: Evaluating the Efficacy of a UV Absorber in Enhancing this compound Photostability

Objective: To quantify the improvement in this compound's photostability upon the addition of a UV absorber.

Materials:

  • Same as Protocol 1

  • Selected UV absorber (e.g., a benzophenone derivative)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a stock solution of the UV absorber in the same solvent.

  • Create a series of test solutions by adding different concentrations of the UV absorber to the this compound stock solution. Include a control solution with no UV absorber.

  • For each concentration (including the control), prepare exposed samples and dark controls as described in Protocol 1.

  • Expose all samples in the photostability chamber as per Protocol 1.

  • At each time point, analyze the this compound concentration in all samples by HPLC.

  • Compare the degradation rate and half-life of this compound in the solutions with and without the UV absorber to determine its efficacy.

Visualizations

This compound's Mode of Action and Photodegradation

This compound acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll synthesis in plants. This inhibition leads to an accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, this molecule generates reactive oxygen species, causing lipid peroxidation and ultimately cell death.

This compound Mode of Action This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits ProtoIX Protoporphyrin IX (Photosensitizer) PPO->ProtoIX Accumulation ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Generates CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Causes LightOxygen Light + O₂ LightOxygen->ROS Experimental Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_eval Evaluation prep_fom Prepare this compound Stock Solution mix Mix this compound with Stabilizer Concentrations prep_fom->mix prep_stab Prepare Stabilizer Stock Solution prep_stab->mix prep_samples Aliquot into Exposed & Dark Control Vials mix->prep_samples expose Place in Photostability Chamber prep_samples->expose sample Sample at Time Intervals expose->sample hplc Analyze this compound Concentration by HPLC sample->hplc calculate Calculate Degradation Rate & Half-life hplc->calculate compare Compare Stabilized vs. Unstabilized Samples calculate->compare This compound Photodegradation This compound This compound C₁₅H₁₀ClF₃N₂O₆S FomesafenAmine This compound Amine C₁₅H₁₂ClF₃N₂O₄S This compound->FomesafenAmine Nitro Group Reduction UVLight UV Light UVLight->FomesafenAmine

References

Fomesafen Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of pH for fomesafen stability in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH levels?

A1: this compound exhibits pH-dependent stability in aqueous solutions. Generally, it is more persistent in alkaline conditions compared to neutral and acidic environments.[1][2][3] Hydrolytic transformation studies have shown that the degradation of this compound follows first-order kinetics.[1][2][3]

Q2: What are the reported half-life values for this compound at acidic, neutral, and alkaline pH?

A2: Studies have determined the half-life of this compound at pH 4.0, 7.0, and 9.2. The persistence of this compound increases as the pH becomes more alkaline.[1][2][3]

Data Summary: Half-life of this compound in Aqueous Solutions

pHFortification Level (µg/mL)Half-life (days)Reference
4.00.541.56[2]
4.01.048.40[2]
7.00.548.37[2]
7.01.056.31[2]
9.20.555.10[2]
9.21.063.24[2]

Q3: How does the solubility of this compound change with pH?

A3: The aqueous solubility of this compound is highly dependent on pH. It has low solubility in acidic conditions, which increases significantly with rising pH due to the ionization of the sulfonamide nitrogen atom.[4]

Data Summary: this compound Solubility at 20°C

pHSolubility (mg/L)
1 (1M HCl)0.64
591
71200
910,000

Source:[4]

Q4: Is this compound susceptible to photodegradation in aqueous solutions?

A4: this compound can undergo slow photodegradation in water.[5] However, it is considered stable to abiotic hydrolysis in the absence of light.[5]

Troubleshooting Guide

Issue 1: Inconsistent or rapid degradation of this compound observed in experiments.

  • Possible Cause 1: Incorrect pH of the buffer solution.

    • Troubleshooting Step: Verify the pH of your aqueous solution using a calibrated pH meter. Ensure the buffer system has adequate capacity to maintain the desired pH throughout the experiment.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: this compound is susceptible to photodegradation.[5] Conduct experiments in amber glassware or under light-protected conditions to minimize photodegradation.

  • Possible Cause 3: Microbial degradation.

    • Troubleshooting Step: If not studying biodegradation, ensure the use of sterile water and glassware to prevent microbial contamination, which can contribute to the degradation of this compound.[6]

Issue 2: Poor recovery of this compound during sample analysis.

  • Possible Cause 1: Inappropriate analytical methodology.

    • Troubleshooting Step: Ensure the analytical method is validated according to guidelines such as SANTE.[1][2][3] High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a suitable method for the analysis of this compound residues.[7]

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: While less common for this compound in aqueous solutions, consider silanizing glassware if significant adsorption is suspected, especially at very low concentrations.

Experimental Protocols

Protocol 1: Hydrolytic Stability Study of this compound in Aqueous Solutions

This protocol is based on methodologies described in published studies.[1][2][3]

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 4.0, 7.0, and 9.2.

  • Fortification: Fortify the buffer solutions with this compound at desired concentrations (e.g., 0.5 and 1.0 µg/mL).[2]

  • Incubation: Incubate the fortified solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 3, 7, 15, 30, 60, 90, 120, and 150 days).[2]

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: Determine the dissipation kinetics and calculate the half-life (DT₅₀) of this compound at each pH level by fitting the data to a first-order kinetics model.[1][2][3]

Analytical Method Validation:

The analytical method should be validated following SANTE guidelines, ensuring:

  • Accuracy: Average recovery between 80-110%.

  • Precision: Relative standard deviation (RSD) < 20%.

  • Linearity: Coefficient of Determination (R²) ≥ 0.99.[1][2][3]

Visualizations

Fomesafen_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 4.0, 7.0, 9.2) B Fortify with this compound (e.g., 0.5 & 1.0 µg/mL) A->B C Incubate in Dark (Constant Temperature) B->C D Collect Samples (Timed Intervals) C->D E Analyze this compound Conc. (HPLC-MS/MS) D->E F Calculate Half-life (First-Order Kinetics) E->F

Caption: Experimental workflow for determining this compound stability.

Fomesafen_pH_Relationship cluster_pH pH Condition cluster_stability This compound Stability Acidic Acidic (pH 4.0) Low Lower Stability (Shorter Half-life) Acidic->Low leads to Neutral Neutral (pH 7.0) Moderate Moderate Stability Neutral->Moderate leads to Alkaline Alkaline (pH 9.2) High Higher Stability (Longer Half-life) Alkaline->High leads to

Caption: Relationship between pH and this compound stability.

References

Validation & Comparative

A Comparative Guide to QuEChERS-Based Methods for Fomesafen and Other Herbicide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone in pesticide residue analysis, offering a streamlined and efficient alternative to traditional extraction techniques. This guide provides a comprehensive comparison of various QuEChERS-based methods and other alternatives for the determination of fomesafen and other herbicide residues in food and environmental matrices. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Comparison of QuEChERS Methodologies

The QuEChERS approach has evolved into several standardized versions, with the most prominent being the original unbuffered method, the AOAC Official Method 2007.01 (acetate-buffered), and the EN 15662 method (citrate-buffered). While all share the core principles of acetonitrile extraction and dispersive solid-phase extraction (d-SPE) cleanup, the buffering systems can influence the recovery and stability of pH-dependent analytes.

A modified QuEChERS protocol has demonstrated high efficiency for the analysis of this compound in bean samples. This modified approach utilizes an optimized extraction solvent and a specific combination of d-SPE sorbents to achieve excellent recovery and precision.

Table 1: Performance Data for a Modified QuEChERS Method for this compound in Beans

AnalyteSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
This compound0.0297.13.790.0050.02
0.2116.20.17
2105.41.25

Data sourced from a study on this compound and quizalofop-p-ethyl in beans.[1][2]

In another study focusing on soybean ecosystems, a QuEChERS-based method was successfully developed for the simultaneous determination of this compound and other herbicides. The mean recoveries for this compound were reported to be within the range of 71% to 116%, with relative standard deviations (RSDs) less than 12.6%.

Alternative Methods for Herbicide Residue Analysis

While QuEChERS is widely adopted, alternative methods such as Solid Phase Extraction (SPE) and Ultrasonic-Assisted Extraction (UAE) offer different advantages and may be more suitable for specific applications.

Solid Phase Extraction (SPE): This technique is a well-established method for the extraction and clean-up of analytes from complex matrices. For this compound analysis in soil, a method involving solid-liquid extraction with low-temperature partitioning (SLE/LTP) followed by HPLC-DAD analysis has been validated, showing recovery values of ≥98.9% and a detection limit of 7.3 μg/kg. In another application for water samples, SPE has been used to determine this compound residues with a limit of quantitation of 0.1 µg/L.

Ultrasonic-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance the extraction efficiency of target analytes from the sample matrix. It is often faster and requires less solvent than traditional methods. While specific data for this compound using UAE is limited in the reviewed literature, a comparative study on other herbicides in soil and maize cob showed that a QuEChERS method provided recoveries of 89-101% in soil and 94-115% in maize cob, while an ultrasonic method yielded recoveries of 91-97% in soil and 100-104% in maize cob.[3] The limits of detection for the QuEChERS method in this study ranged from 0.01 - 0.23 µg/L, and for the ultrasonic method, they were between 0.02 - 0.15 µg/L.[3]

QuEChERSER: A more recent evolution of the QuEChERS method, termed QuEChERSER, aims to be even more efficient by requiring less time and fewer resources. While specific validation data for this compound with this method was not found, a comparative study on other pesticides in soil indicated that its performance varied depending on the compound when compared to the traditional QuEChERS method.

Table 2: Comparison of a QuEChERS Method and an Ultrasonic Extraction Method for Herbicides in Soil and Maize Cob

MethodMatrixRecovery (%)LOD (µg/L)LOQ (µg/L)
QuEChERSSoil89 - 1010.01 - 0.230.13 - 0.8
Maize Cob94 - 115
UltrasonicSoil91 - 970.02 - 0.150.2 - 0.5
Maize Cob100 - 104

Data from a comparative study on herbicide residues in soil and maize cob.[3]

Experimental Protocols

Modified QuEChERS Method for this compound in Beans

This protocol is adapted from a validated method for the determination of this compound in various bean species.[1][2]

1. Sample Preparation:

  • Homogenize 5 g of the bean sample.

2. Extraction:

  • Add 15 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 8000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 3 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC analysis.

Visualizing the QuEChERS Workflow

The following diagram illustrates the general workflow of the QuEChERS method, from sample preparation to final analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add MgSO4 & NaCl add_solvent->add_salts vortex1 4. Vortex add_salts->vortex1 centrifuge1 5. Centrifuge vortex1->centrifuge1 transfer_supernatant 6. Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe 7. Add d-SPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex2 8. Vortex add_dspe->vortex2 centrifuge2 9. Centrifuge vortex2->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract Cleaned Extract analysis 11. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: A generalized workflow of the QuEChERS method.

Conclusion

The QuEChERS methodology, particularly with modifications tailored to specific analytes and matrices, provides a robust and efficient approach for the analysis of this compound and other herbicide residues. The choice between different QuEChERS versions and alternative methods like SPE and UAE will depend on the specific requirements of the analysis, including the nature of the sample matrix, the target analytes, and the available instrumentation. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions for their method validation and routine monitoring of herbicide residues.

References

Comparative Analysis of Fomesafen and Lactofen on Protoporphyrinogen Oxidase (PPO) Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Introduction

Fomesafen and lactofen are prominent herbicides belonging to the diphenyl ether chemical class. Their herbicidal activity stems from the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which subsequently auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen that causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to plant death.[2][3] This guide provides a comparative analysis of the inhibitory effects of this compound and lactofen on the PPO enzyme, supported by available experimental data, and outlines detailed protocols for assessing their inhibitory activity.

Mechanism of Action: PPO Inhibition

Both this compound and lactofen are classified as WSSA Group 14 herbicides and share the same primary mode of action.[1] The key steps in their herbicidal action are as follows:

  • Inhibition of PPO: this compound and lactofen bind to and inhibit the protoporphyrinogen oxidase enzyme located in the chloroplasts.[1][2]

  • Accumulation of Protoporphyrinogen IX: The blockage of the PPO enzyme leads to the accumulation of its substrate, protoporphyrinogen IX.[2]

  • Extracellular Oxidation: Protoporphyrinogen IX moves from the chloroplast into the cytoplasm where it is rapidly oxidized to protoporphyrin IX.[2]

  • Photosensitization and Cellular Damage: In the presence of light and molecular oxygen, the accumulated protoporphyrin IX generates singlet oxygen (¹O₂), a highly reactive oxygen species.[3] This singlet oxygen initiates a cascade of lipid peroxidation, leading to the rapid degradation of cellular membranes and subsequent leakage of cellular contents, causing symptoms like chlorosis, necrosis, and eventual plant death.[1]

Quantitative Comparison of PPO Inhibition

HerbicidePPO2 VariantIC₅₀ (nM)
This compound Wild Type130
A128G1,200
G210∆>10,000
R128G/G399AInactive
Lactofen Wild Type40
A128G2,800
G210∆8,300
R128G/G399AInactive

Data sourced from a study on PPO2 target site mutations.[4] The IC₅₀ value represents the concentration of the herbicide required to cause 50% inhibition of the enzyme's activity in vitro. Lower IC₅₀ values indicate a stronger inhibitory potency.[4]

Another study reported an IC₅₀ value for lactofen against a plant PPO of 25 nM.[5] While a direct comparative value for this compound from the same study is unavailable, a separate study on human PPO (hPPO) found an IC₅₀ of 110 nM for this compound, noting this was comparable to its inhibitory activity against plant PPOs.[5]

Experimental Protocols

Plant Protoporphyrinogen Oxidase (PPO) Enzyme Extraction

This protocol outlines a general method for extracting PPO from plant tissues for use in inhibition assays.

Materials:

  • Fresh or frozen plant tissue (e.g., spinach leaves, soybean cotyledons)

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 1 mM EDTA, 10 mM MgCl₂, and 10% (v/v) glycerol. Polyvinylpolypyrrolidone (PVPP) can be added to the buffer at 1-5% (w/v) to bind phenolic compounds that may inhibit the enzyme.

  • Liquid nitrogen

  • Mortar and pestle

  • Cheesecloth

  • Refrigerated centrifuge and tubes

  • Bradford reagent for protein quantification

  • Bovine serum albumin (BSA) for standard curve

Procedure:

  • Weigh a desired amount of plant tissue (e.g., 10 g) and flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add the extraction buffer to the powdered tissue (e.g., a 1:3 tissue-to-buffer ratio, w/v) and continue grinding until a homogenous slurry is formed.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude PPO enzyme extract.

  • Determine the protein concentration of the extract using the Bradford assay with BSA as a standard.

  • The enzyme extract can be used immediately or stored in aliquots at -80°C for future use.

PPO Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the IC₅₀ values of this compound and lactofen on the extracted PPO enzyme.

Materials:

  • PPO enzyme extract

  • Assay Buffer: 0.1 M Tris-HCl (pH 7.5) containing 1 mM EDTA and 0.2% (v/v) Tween 20

  • Substrate: Protoporphyrinogen IX (prepared fresh by reduction of protoporphyrin IX)

  • Inhibitors: this compound and lactofen dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made.

  • 96-well microplate (black, for fluorescence readings)

  • Microplate reader with fluorescence detection (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, add the assay buffer.

  • Add inhibitors: Add varying concentrations of this compound or lactofen to the respective wells. Include a control well with no inhibitor.

  • Add enzyme: Add a specific amount of the PPO enzyme extract to each well and incubate for a predetermined time (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate, protoporphyrinogen IX, to each well to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The product of the PPO reaction, protoporphyrin IX, is fluorescent.

  • Calculate reaction rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine IC₅₀: Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be calculated using non-linear regression analysis.

Visualizations

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX->ROS Inhibitors This compound / Lactofen Inhibitors->PPO Inhibits Light_O2 Light + O₂ Cell_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Damage

Caption: PPO inhibition signaling pathway.

Experimental_Workflow start Start extraction 1. PPO Enzyme Extraction from Plant Tissue start->extraction quantification 2. Protein Quantification (Bradford Assay) extraction->quantification assay_setup 3. Assay Setup in 96-well Plate (Buffer, Inhibitors, Enzyme) quantification->assay_setup reaction_init 4. Reaction Initiation (Add Substrate) assay_setup->reaction_init measurement 5. Fluorescence Measurement (Protoporphyrin IX formation) reaction_init->measurement analysis 6. Data Analysis (Calculate Reaction Rates) measurement->analysis ic50 7. IC₅₀ Determination analysis->ic50 end End ic50->end

Caption: Experimental workflow for PPO inhibition assay.

References

A Head-to-Head Battle for Fomesafen Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like fomesafen is critical for environmental monitoring, food safety assessment, and toxicological studies. Two powerful analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are often employed for this purpose. This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies.

When selecting an analytical method, a trade-off often exists between speed, cost, and specificity. Immunoassays, such as ELISA, are known for their high throughput and cost-effectiveness, making them excellent screening tools. In contrast, chromatographic methods coupled with mass spectrometry, like LC-MS/MS, are considered the gold standard for confirmation and quantification due to their high selectivity and sensitivity.

Performance Characteristics: A Comparative Overview

The choice between ELISA and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, including the desired level of sensitivity, sample matrix complexity, and the need for regulatory compliance. Below is a summary of key performance parameters gathered from various validation studies. It is important to note that a direct, side-by-side comparison in the same laboratory using identical matrices was not available in the reviewed literature; therefore, the presented data is a composite from different studies.

ParameterELISA (ic-ELISA)LC-MS/MS
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Limit of Detection (LOD) ~0.08 ng/mL[1]Matrix-dependent, typically low ng/g to sub-ng/g
Limit of Quantification (LOQ) ~0.08 ng/mL (in buffer)[1]0.04 mg/kg (in various crops)
Linear Range 0.08 - 28.86 ng/mL[1]Typically spans several orders of magnitude
Recovery Generally 70-120% (matrix dependent)71% - 116% (in soybean, green soybean, and straw)[2]
Precision (%RSD) <15%<12.6% (in soybean, green soybean, and straw)[2]
Specificity Can be subject to cross-reactivity with structurally similar compounds.Highly specific, based on precursor and product ion masses.
Throughput High (96-well plate format)Lower, sequential sample analysis
Cost per Sample LowerHigher
Expertise Required ModerateHigh

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for both ELISA and LC-MS/MS for this compound quantification.

Indirect Competitive ELISA (ic-ELISA) Protocol for this compound

This protocol is based on the principle of competition between the this compound in the sample and a this compound-protein conjugate (coating antigen) for a limited number of specific antibody binding sites.

  • Coating: A microtiter plate is coated with a this compound-hapten-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a washing buffer (e.g., PBS containing 0.05% Tween-20, PBST).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat milk in PBST) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: this compound standards or samples are mixed with a specific anti-fomesafen monoclonal antibody and added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2 to remove unbound antibodies.

  • Secondary Antibody Incubation: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes at 37°C.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

LC-MS/MS Protocol for this compound Quantification

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by instrumental analysis.

Sample Preparation (QuEChERS) [2]

  • Extraction: A homogenized sample (e.g., 5 g of soybean) is weighed into a 50 mL centrifuge tube. Acetonitrile with 1% formic acid (10 mL) is added, and the tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Cleanup (Dispersive SPE): An aliquot of the supernatant is transferred to a tube containing a cleanup sorbent (e.g., PSA and C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: 2 mM ammonium formate in methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute this compound, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Precursor Ion (m/z): 437.0

    • Product Ions (m/z) for MRM:

      • Quantifier: 344.0 (Collision Energy: -15 V)

      • Qualifier: 285.9 (Collision Energy: -20 V)

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Visualizing the Workflows and Cross-Validation Logic

To better understand the practical application of these methods and the logic behind their comparison, the following diagrams illustrate the experimental workflows and the cross-validation process.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Extraction Homogenize->Extract Dilute Dilution Extract->Dilute Add_Sample_Ab Add Sample and Anti-Fomesafen Antibody Dilute->Add_Sample_Ab Coat Coat Plate with This compound-Antigen Block Block Plate Coat->Block Block->Add_Sample_Ab Add_Sec_Ab Add Enzyme-Labeled Secondary Antibody Add_Sample_Ab->Add_Sec_Ab Add_Substrate Add Substrate Add_Sec_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate Calculate Read_Absorbance->Calculate Calculate Concentration

ELISA Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Acetonitrile Extraction Homogenize->Extract Salt_Out Salting Out Extract->Salt_Out dSPE Dispersive SPE Cleanup Salt_Out->dSPE Filter Filtration dSPE->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment in Collision Cell (Q2) Select_Precursor->Fragment Select_Product Select Product Ions (Q3) Fragment->Select_Product Detect Detection Select_Product->Detect Quantify Quantify Detect->Quantify Quantify based on Peak Area Cross_Validation_Logic cluster_methods Analytical Methods cluster_comparison Data Comparison Sample_Set Set of Spiked and Real-World Samples ELISA ELISA Quantification Sample_Set->ELISA LCMSMS LC-MS/MS Quantification Sample_Set->LCMSMS Correlation Correlation Analysis (e.g., Pearson's r) ELISA->Correlation Agreement Bland-Altman Plot (Agreement Assessment) ELISA->Agreement Performance Comparison of LOD, LOQ, Recovery, Precision ELISA->Performance LCMSMS->Correlation LCMSMS->Agreement LCMSMS->Performance Conclusion Conclusion on Method Interchangeability and Suitability Correlation->Conclusion Agreement->Conclusion Performance->Conclusion

References

A Comparative Efficacy Analysis of Fomesafen and Other Diphenyl Ether Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of fomesafen with other prominent diphenyl ether herbicides, including acifluorfen, lactofen, and oxyfluorfen. The information presented is supported by experimental data to assist researchers in evaluating these compounds for weed management strategies and potential new active ingredient discovery.

Executive Summary

Diphenyl ether herbicides are a critical class of protoporphyrinogen oxidase (PPO) inhibitors used for broadleaf weed control in various crops. This compound, a key member of this family, demonstrates a distinct efficacy profile when compared to its counterparts. This guide reveals that while all examined diphenyl ether herbicides share a common mechanism of action, their performance in terms of weed control spectrum, crop tolerance, and application flexibility varies significantly. This compound generally exhibits excellent efficacy on key weed species, such as Palmer amaranth (Amaranthus palmeri) and common ragweed (Ambrosia artemisiifolia), often coupled with better crop safety in soybeans compared to lactofen and acifluorfen.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Diphenyl ether herbicides disrupt the chlorophyll and heme biosynthesis pathway in plants by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which then undergoes non-enzymatic oxidation to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell leakage and plant death.[1][2] The visible symptoms on susceptible plants include rapid chlorosis, necrosis, and bronzing of the foliage.[3]

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm & Extracellular Space Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG Protoporphyrinogen_IX Protoporphyrinogen IX PBG->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Normal Pathway Leaked_ProtoIX Accumulated Protoporphyrinogen IX (Leaks from Chloroplast) Protoporphyrinogen_IX->Leaked_ProtoIX Accumulation due to PPO inhibition Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll PPO->Protoporphyrin_IX Diphenyl_Ethers Diphenyl Ether Herbicides (e.g., this compound) Diphenyl_Ethers->PPO Inhibition Oxidized_ProtoIX Protoporphyrin IX Leaked_ProtoIX->Oxidized_ProtoIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_ProtoIX->ROS Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death G cluster_planning Phase 1: Experimental Planning cluster_setup Phase 2: Field Setup & Planting cluster_application Phase 3: Herbicide Application cluster_data Phase 4: Data Collection & Analysis A Define Objectives & Treatments (Herbicides, Rates) B Select Site & Experimental Design (RCBD, 4 Reps) A->B C Plot Layout & Preparation B->C D Soybean Planting C->D E Weed & Crop Staging D->E F Calibrate Sprayer & Mix Herbicides E->F G Apply Treatments to Designated Plots F->G H Visual Ratings: Weed Control & Crop Injury (7, 14, 21, 28 DAT) G->H I Harvest Center Rows H->I J Measure Yield & Adjust Moisture I->J K Statistical Analysis (ANOVA) J->K G Herbicides Diphenyl Ether Herbicides This compound This compound Herbicides->this compound Acifluorfen Acifluorfen Herbicides->Acifluorfen Lactofen Lactofen Herbicides->Lactofen Oxyfluorfen Oxyfluorfen Herbicides->Oxyfluorfen High_Efficacy High & Consistent (e.g., Palmer amaranth, Common ragweed) This compound->High_Efficacy Good_Safety Good This compound->Good_Safety Acifluorfen->High_Efficacy Moderate_Safety Moderate Acifluorfen->Moderate_Safety Variable_Efficacy Variable/Inconsistent (e.g., Common ragweed) Lactofen->Variable_Efficacy Lower_Safety Lower Lactofen->Lower_Safety PRE_Efficacy Primarily Pre-emergence (e.g., Common waterhemp) Oxyfluorfen->PRE_Efficacy Efficacy Weed Efficacy Crop_Safety Soybean Safety

References

Predicting Fomesafen's Fate: A Comparative Guide to Soil Dissipation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental persistence of herbicides like fomesafen is critical for risk assessment and the development of safer agricultural products. This guide provides a comprehensive comparison of predictive models for this compound dissipation in soil, supported by experimental data and detailed methodologies.

This compound, a widely used herbicide for broadleaf weed control, can persist in the soil, potentially impacting subsequent crops and the surrounding ecosystem. Predictive models are essential tools for estimating its dissipation rate and ensuring its safe use. This guide focuses on the validation of these models by comparing their predictions with experimental data from various studies.

Unraveling this compound Dissipation: A Look at Predictive Models

The dissipation of this compound in soil is often described by first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. A commonly used predictive model is the Single First-Order (SFO) kinetic model . This model assumes a uniform degradation rate across the soil matrix.

However, soil is a heterogeneous environment, and dissipation rates can vary spatially. To account for this, a more complex first-order, multi-compartment model , as described by Gustafson and Holden (1990), can be employed. This model conceptualizes the soil as having multiple compartments, each with its own first-order dissipation rate, providing a more nuanced prediction of herbicide persistence.

Comparative Analysis of this compound Dissipation Rates

The following table summarizes the dissipation half-life (DT50) of this compound from various field and laboratory studies, providing a basis for validating predictive models.

Soil TypeTillage SystemThis compound Application Rate (g a.i./ha)Reported DT50 (days)Study Reference
Madalin silty clay loamNot specified180 (early post-emergence)28 - 66 (average 50)Rauch et al.[1]
Red-Yellow ArgisolNo-tillNot specified60 - 71[2]
Red-Yellow ArgisolConventional tillageNot specified99 - 114[2]
Red-Yellow LatosolNot specifiedNot specifiedMore pronounced leaching[2]
Not specifiedNot specified2502.08[3]
Not specifiedNot specified5002.66[3]
Tennessee SoilNot specifiedNot specified45.6[4]
Brazilian SoilNot specified25037.5[5]
Tifton loamy sandNot specifiedNot specified100 (laboratory incubation)[6]

A Comparative Look: this compound vs. Alternative Herbicides

To provide a broader context for this compound's persistence, the following table compares its dissipation half-life with that of other herbicides.

HerbicideSoil TypeReported DT50 (days)Study Reference
This compound Tennessee Soil45.6 [4]
SaflufenacilTennessee Soil21.4[4]
SulfentrazoneTennessee Soil70.8[4]
FlumioxazinTennessee Soil21.1[4]
AcifluorfenBrazilian Soil27.5[5]
ImazamoxBrazilian Soil25.9[5]

Experimental Protocols for Model Validation

The validation of these predictive models relies on robust experimental data. The following outlines a typical experimental workflow for a this compound soil dissipation study.

Field Study Protocol

A field study to determine this compound dissipation typically involves the following steps:

  • Site Selection and Characterization: A field with uniform soil characteristics is chosen. The soil is characterized for properties such as texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

  • Experimental Design: A randomized block design is often used with multiple replicate plots for each treatment.

  • Herbicide Application: this compound is applied at a known rate to the soil surface.

  • Soil Sampling: Soil cores are collected from each plot at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days after application). Samples are typically taken from the top 15-20 cm of the soil profile.

  • Sample Handling and Storage: Soil samples are placed in labeled bags, transported to the laboratory in coolers, and stored frozen until analysis to prevent further degradation.

Laboratory Analysis Protocol

The concentration of this compound in the soil samples is determined using the following analytical procedure:

  • Sample Preparation: Soil samples are thawed, sieved to remove large debris, and homogenized.

  • Extraction: A subsample of soil is extracted with an appropriate solvent mixture, such as acetonitrile and water, often with the addition of an acid to improve extraction efficiency.[3][7]

  • Cleanup: The extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.[7]

  • Analysis: The concentration of this compound in the cleaned extract is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][2][3][7] The mobile phase for HPLC analysis often consists of a mixture of acetonitrile and water with a buffer.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating a predictive model for this compound dissipation in soil.

Fomesafen_Validation_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_model Predictive Modeling cluster_validation Model Validation SiteSelection Site Selection & Characterization Application This compound Application SiteSelection->Application Sampling Soil Sampling (Time Series) Application->Sampling Extraction Sample Extraction Sampling->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Quantification (HPLC or LC-MS/MS) Cleanup->Analysis Comparison Compare Predicted vs. Experimental Data Analysis->Comparison ModelSelection Select Predictive Model (e.g., SFO, Multi-compartment) Parameterization Model Parameterization ModelSelection->Parameterization Prediction Predict Dissipation Parameterization->Prediction Prediction->Comparison Validation Assess Model Performance Comparison->Validation

Workflow for validating this compound dissipation models.

By following these rigorous experimental and analytical procedures, researchers can generate high-quality data to validate and refine predictive models for this compound dissipation. This comparative approach ensures a more accurate understanding of this compound's environmental behavior, ultimately contributing to safer and more sustainable agricultural practices.

References

Comparative Analysis of Fomesafen's Influence on Soil Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the effects of the herbicide fomesafen on soil microbial communities, with a comparative perspective on other common herbicides such as glyphosate and atrazine.

This guide provides a comprehensive comparison of the impact of the herbicide this compound on the intricate ecosystem of soil microorganisms. The content is based on experimental data from various scientific studies, offering an objective overview for researchers, scientists, and professionals in drug development. The guide delves into the effects on microbial biomass, enzymatic activities, and the diversity of microbial populations, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols and visual representations of experimental workflows and logical relationships are also provided to facilitate a deeper understanding of the subject matter.

Impact on Soil Microbial Biomass

This compound, a diphenyl ether herbicide, is widely used for broadleaf weed control. Its persistence in the soil raises concerns about its long-term effects on non-target organisms, particularly the microbial communities vital for soil health and nutrient cycling.

Studies have shown that this compound can have a significant, often dose-dependent, impact on soil microbial biomass. At higher concentrations, a notable decrease in microbial biomass carbon (MBC) and the abundance of both Gram-positive and Gram-negative bacteria, as well as fungal biomass, has been observed.[1][2] For instance, a concentration of 375 mg/kg of this compound led to a significant reduction in these microbial parameters.[1][2] In contrast, lower concentrations (3.75 and 37.5 mg/kg) have been found to decrease basal respiration and MBC under laboratory conditions.[1][2] The application of a 25% this compound aqueous solution at 250 g active ingredient per hectare also resulted in a decreased soil microbial quotient and biomass.[1]

In comparison, the effects of other herbicides on microbial biomass vary. A meta-analysis of 36 studies on glyphosate found that field application rates had no significant effect on soil microbial biomass or respiration.[3] Some studies even suggest that glyphosate may stimulate microbial biomass rather than inhibit it.[3] Conversely, the herbicide atrazine has been shown to have a negative effect on soil microbial biomass carbon, similar to the effects observed with high concentrations of this compound.[1] One study indicated that atrazine disturbed the stability of microbial biomass in black soils, causing significant fluctuations in microbial biomass carbon, nitrogen, and phosphorus compared to control groups.[4][5]

HerbicideConcentration/DosageEffect on Microbial BiomassReference
This compound 3.75 and 37.5 mg/kgDecrease in basal respiration and microbial biomass carbon (MBC).[1][2]
375 mg/kgSignificant decrease in basal respiration, MBC, Gram+/- bacteria, and fungal biomass.[1][2]
250 g a.i./haDecreased soil microbial quotient and microbial biomass.[1]
Glyphosate Field application ratesNo significant effect on soil microbial biomass (SMB) or respiration (SMR).[3]
Atrazine Not specifiedNegative effect on soil MBC, similar to high concentrations of this compound.[1]
Various concentrationsDisturbed stability of microbial biomass (C, N, P), with significant fluctuations.[4][5]

Effects on Soil Enzyme Activities

Soil enzymes are crucial for various biogeochemical processes, and their activity is a sensitive indicator of soil health. This compound has been shown to affect the activity of several key soil enzymes.

Both high (37.5 mg/kg) and low (18.75 mg/kg) doses of this compound have been found to significantly decrease urease and invertase activities in rhizosphere soil, with these effects persisting for up to 90 days.[6] Another study reported that this compound had varying effects on different enzymes, with stimulatory effects on acid and alkaline phosphatase and dehydrogenase, while urease activity was initially inhibited but recovered after 30 days.[7] The degradation of this compound itself is influenced by microbial activity, and its persistence, with a half-life that can exceed 100 days, contributes to its long-lasting impact on the soil environment.[6][8]

For comparison, the herbicide S-metolachlor has also been shown to initially inhibit urease activity, with a gradual recovery over time.[9] Atrazine, in a meta-analysis, was found to decrease overall soil enzyme activity by 24.04%.[10] The effects of glyphosate on soil enzymes appear to be less pronounced, with one study finding that only a high concentration of 21.6 kg/ha inhibited enzyme activities, and these results were generally not statistically significant.[11]

HerbicideEnzymeEffectReference
This compound UreaseSignificant decrease.[6] Initial inhibition, followed by recovery.[7][6][7]
InvertaseSignificant decrease.[6]
Acid PhosphataseStimulating effect.[7]
Alkaline PhosphataseStimulating effect.[7]
DehydrogenaseStimulating effect, most sensitive to this compound.[7]
S-metolachlor UreaseInitial inhibitory effect, with gradual disappearance.[9]
Atrazine Overall Enzyme ActivitySignificant decrease (24.04%).[10]
Glyphosate Dehydrogenase, Phosphatase, UreaseInhibition only at very high concentrations (21.6 kg/ha ), generally not statistically significant.[11]

Influence on Soil Microbial Community Structure and Diversity

This compound can induce significant shifts in the composition and diversity of soil microbial communities. Studies using 16S rRNA gene amplicon analysis have demonstrated that this compound can decrease alpha diversity in a dose-dependent manner and alter beta diversity.[6]

A notable effect of this compound is the increase in the relative abundance of the phylum Proteobacteria, with specific increases in the genera Methylophilacaea, Dyella, and Sphingomonas.[6] Conversely, decreases have been observed in other abundant phyla.[6] Long-term application of this compound in soybean fields has been linked to an increased relative abundance of Proteobacteria and Actinobacteria, and a decrease in Verrucomicrobia.[1][2] The phyla Acidobacteria and Chloroflexi have shown a pattern of initial activation followed by inhibition.[2]

In comparison, atrazine has also been found to decrease microbial evenness, Shannon diversity, and species richness in black soils, with the impact being positively correlated with the herbicide's concentration.[4][5] The effects of glyphosate on microbial community structure are more contested, with some studies reporting no significant effects on the structure of the microbial community, while others have noted alterations in the abundance of specific microbial groups, including a potential increase in pathogenic Fusarium species.[1][3]

HerbicideEffect on Microbial DiversityChanges in Microbial Phyla/GeneraReference
This compound Dose-dependent decrease in alpha diversity and alteration of beta diversity.Increase in Proteobacteria (Methylophilacaea, Dyella, Sphingomonas). Increase in Actinobacteria. Decrease in Verrucomicrobia. Activation-inhibition pattern in Acidobacteria and Chloroflexi.[1][2][6]
Atrazine Decrease in microbial evenness, Shannon diversity, and species richness.Not specified in the provided context.[4][5]
Glyphosate Conflicting results: some studies report no significant effects, while others show alterations.Potential increase in Fusarium spp.[1][3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the studies of this compound's impact on soil microbial communities.

Soil Sample Collection and Preparation

Soil samples are typically collected from the top layer (0-20 cm) of the experimental field. After removing plant roots and debris, the soil is sieved through a 2-mm mesh. For laboratory experiments, the soil is often pre-incubated for a period (e.g., 7 days) at a specific temperature (e.g., 25°C) to stabilize microbial activity.

Herbicide Application

This compound is applied to the soil samples at various concentrations, often reflecting recommended field application rates and multiples of that rate. The herbicide is typically dissolved in a solvent (e.g., acetone) and mixed thoroughly with the soil. Control samples are treated with the solvent only.

Incubation and Sampling

The treated soil samples are incubated under controlled conditions (e.g., 25°C, 60% of water-holding capacity) for a specific duration (e.g., up to 90 days). Soil subsamples are collected at different time points (e.g., 1, 7, 15, 30, 60, 90 days) for analysis.

Analysis of Soil Microbial Biomass

Microbial biomass carbon (MBC) is commonly determined using the chloroform fumigation-extraction method. This involves fumigating a soil sample with chloroform to lyse microbial cells, followed by extraction with a salt solution (e.g., K2SO4). The carbon content in the extract is then measured.

Soil Enzyme Activity Assays
  • Urease Activity: Measured by quantifying the amount of ammonia released after incubating the soil with a urea solution.

  • Invertase (Sucrase) Activity: Determined by measuring the amount of glucose produced after incubating the soil with a sucrose solution.

  • Phosphatase Activity: Assessed by measuring the amount of p-nitrophenol released after incubating the soil with a p-nitrophenyl phosphate solution.

  • Dehydrogenase Activity: Measured by quantifying the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

Microbial Community Analysis
  • Phospholipid Fatty Acid (PLFA) Analysis: Used to quantify different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) based on the extraction and analysis of their unique cell membrane fatty acids.

  • 16S rRNA Gene Sequencing: High-throughput sequencing of the 16S rRNA gene is used to determine the bacterial and archaeal community composition and diversity. DNA is extracted from the soil, the 16S rRNA gene is amplified by PCR, and the amplicons are sequenced on platforms like Illumina.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Herbicide Treatment cluster_incubation Incubation and Sampling cluster_analysis Microbial Analysis soil_collection Soil Collection (0-20 cm) sieving Sieving (2 mm mesh) soil_collection->sieving pre_incubation Pre-incubation (e.g., 7 days at 25°C) sieving->pre_incubation herbicide_application This compound Application (various concentrations) pre_incubation->herbicide_application control_treatment Control Treatment (solvent only) pre_incubation->control_treatment incubation Incubation (controlled conditions) herbicide_application->incubation control_treatment->incubation sampling Time-series Sampling incubation->sampling microbial_biomass Microbial Biomass Analysis (e.g., MBC) sampling->microbial_biomass enzyme_activity Enzyme Activity Assays (e.g., Urease, Phosphatase) sampling->enzyme_activity community_analysis Community Structure Analysis (e.g., 16S rRNA sequencing) sampling->community_analysis

Caption: A typical experimental workflow for studying the impact of this compound on soil microbial communities.

Logical Relationship of this compound's Impact

Fomesafen_Impact cluster_direct_effects Direct Effects cluster_community_shifts Community Shifts cluster_ecological_consequences Ecological Consequences This compound This compound Application microbial_biomass Changes in Microbial Biomass This compound->microbial_biomass inhibition/stimulation enzyme_activity Alteration of Enzyme Activities This compound->enzyme_activity inhibition/stimulation microbial_diversity Changes in Microbial Diversity (α and β) microbial_biomass->microbial_diversity nutrient_cycling Impact on Nutrient Cycling enzyme_activity->nutrient_cycling community_composition Shifts in Community Composition microbial_diversity->community_composition community_composition->nutrient_cycling soil_health Effects on Overall Soil Health nutrient_cycling->soil_health

Caption: Logical relationship of this compound's impact on the soil microbial ecosystem.

References

A Comparative Guide to the Inter-laboratory Analysis of Fomesafen in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of fomesafen in various matrices, drawing upon data from independent studies to establish a framework for inter-laboratory comparison. While a formal inter-laboratory proficiency test for this compound in a certified reference material (CRM) is not publicly available, this document synthesizes existing validated methods to offer a benchmark for laboratories. The aim is to assist in the selection of appropriate analytical techniques and to provide a basis for quality assurance and control in the analysis of this herbicide.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for this compound determination as reported in various studies. This data can be used to compare the expected performance of these methods.

MatrixAnalytical MethodSpiked LevelsMean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Reference
Soybean, Green SoybeanQuEChERS with LC-MS/MS0.01, 0.1, 1 mg/kg71 - 116< 12.60.010.000018 - 0.000125[1]
Soybean StrawQuEChERS with LC-MS/MS0.02, 0.1, 1 mg/kg71 - 116< 12.60.020.000018 - 0.000125[1]
BeansModified QuEChERS with HPLC-DAD0.02, 0.2, 2 mg/kg92.4 - 117.80.35 - 4.36Not Reported0.005[2][3]
WaterLiquid-Solid Extraction with HPLC-UV0.1, 1, 10 µg/L91 - 133110.0001Not Reported[4]
SoybeanAcetonitrile/HCl Extraction with HPLC-UVNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[5]
Experimental Protocols

Detailed methodologies from the cited studies are presented below to allow for replication and comparison.

1. QuEChERS with LC-MS/MS for this compound in Soybean Ecosystem [1]

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.

    • Take a 1.5 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine).

    • Vortex and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • Instrumentation (UPLC-ESI-MS/MS):

    • Chromatographic Conditions: The mobile phase composition, pH, and flow rate were optimized for the separation of this compound.

    • Mass Spectrometry: Analysis was performed in both positive and negative ion modes, with the negative ion mode being more sensitive for this compound.

2. Modified QuEChERS with HPLC-DAD for this compound in Beans [2][3]

  • Sample Preparation (Modified QuEChERS):

    • Place 5 g of the bean sample into a 50-mL centrifuge tube.

    • Add 15 mL of acetonitrile:acetic acid (99:1, v/v) and vortex for 2 minutes.

    • Add 0.3 g of NaCl and vortex for 30 seconds.

    • Add 1.5 g of anhydrous MgSO₄ and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

    • The supernatant is then purified using C18 and primary secondary amine (PSA) sorbents.

  • Instrumentation (HPLC-DAD):

    • Column: Athena C18 column (4.6 × 250 mm, 5 μm).

    • Mobile Phase: Acetonitrile and acidified water with 1% acetic acid (70:30, v/v).

    • Flow Rate: 1 mL/min (isocratic elution).

    • Detection Wavelength: 220 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 20 μL.

3. Liquid-Solid Extraction with HPLC-UV for this compound in Water [4]

  • Sample Preparation (Liquid-Solid Extraction):

    • Extract a 500 mL water sample using a C18 liquid-solid extraction disk.

    • Elute the this compound residue from the disk with methanol.

    • Evaporate the methanol eluate to dryness.

    • Re-dissolve the residue in acetonitrile/water mobile phase for HPLC analysis.

  • Instrumentation (HPLC-UV):

    • Mobile Phase: Acetonitrile:water (30:70) with 0.700 g of potassium nitrate per 700 mL of water, adjusted to pH 3 with phosphoric acid.

    • Detection Wavelength: 290 nm.

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison for the analysis of this compound in a certified reference material. This process ensures a structured and standardized approach to evaluating laboratory performance.

InterLaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Selection of Certified Reference Material (CRM) B Homogeneity and Stability Testing of CRM A->B C Preparation of PT Samples (Spiked and Blank) B->C D Distribution to Participating Laboratories C->D E Sample Receipt and Storage by Laboratories D->E F Analysis of this compound using In-house Methods E->F G Data Reporting to Coordinating Body F->G H Statistical Analysis of Submitted Data (e.g., z-scores) G->H I Determination of Assigned Value (Consensus or Spiked Value) H->I J Evaluation of Laboratory Performance I->J K Issuance of Final Report to Participants J->K

Caption: Workflow for an inter-laboratory comparison of this compound analysis.

References

Validating Molecular Markers for Fomesafen Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of herbicide resistance in weed populations poses a significant threat to global food security. Fomesafen, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, is a critical tool for broadleaf weed control. However, resistance to this compound has been reported in several weed species, necessitating rapid and accurate detection methods to inform effective weed management strategies. This guide provides a comprehensive comparison of molecular markers and traditional bioassay methods for detecting this compound resistance, supported by experimental data and detailed protocols.

Comparison of this compound Resistance Detection Methods

The two primary approaches for detecting this compound resistance are traditional whole-plant bioassays and molecular assays. While bioassays directly measure the plant's response to the herbicide, molecular assays identify the genetic basis of resistance, offering a faster and often more precise diagnosis.

Method Principle Turnaround Time Throughput Information Provided Cost
Whole-Plant Dose-Response Bioassay Phenotypic assessment of plant survival and growth in response to a range of this compound concentrations.3-4 weeksLowLevel of resistance (Resistance Index - RI)Low to Moderate
DNA Sequencing Identifies specific nucleotide changes in the target gene (PPX2) that confer resistance.3-5 daysModerateConfirms target-site resistance (TSR) and identifies specific mutations.Moderate to High
Kompetitive Allele-Specific PCR (KASP) Assay A fluorescent-based genotyping technology for high-throughput SNP and indel detection. It can specifically detect known resistance-conferring mutations.[1]1-2 daysHighDetects the presence or absence of a specific target-site mutation.Low (per sample in high throughput)

Performance of Molecular Markers vs. Whole-Plant Bioassays

Molecular markers, particularly for target-site resistance, have shown a strong correlation with the results of traditional whole-plant bioassays. Studies have demonstrated that molecular methods like KASP assays and DNA sequencing produce outcomes consistent with whole-plant dose-response assays for identifying this compound resistance.[1]

Table 1: Comparison of Resistance Detection Results for Amaranthus retroflexus

Population Whole-Plant Bioassay (GR50 g a.i./ha) Resistance Index (RI) DNA Sequencing (PPX2 gene) KASP Assay
FZ-41 (Susceptible)2.831.0No mutationWild Type
FZ-11 (Resistant)125.5644.31Arg-128-Gly mutationResistant Mutant
FZ-7 (Resistant)115.8040.87Arg-128-Gly mutationResistant Mutant
FZ-5 (Resistant)115.3840.72Arg-128-Gly mutationResistant Mutant
FZ-8 (Resistant)110.4138.97Arg-128-Gly mutationResistant Mutant

Data synthesized from a study on Amaranthus retroflexus, which showed a 100% mutation frequency of Arg-128-Gly in the resistant populations.[1]

Table 2: this compound Resistance Levels in Different Weed Species and Associated Mechanisms

Weed Species Resistance Mechanism Resistance Index (RI)
Amaranthus retroflexusTarget-Site: PPX2 Arg-128-Gly50.7-fold
Amaranthus palmeriTarget-Site: PPX2 ΔG21021-fold
Amaranthus palmeriNon-Target-Site: Enhanced Metabolism18-fold
Ipomoea nilNon-Target-Site: Enhanced Metabolism2.88 to 22.43-fold

This table presents a summary of resistance levels observed in different weed species due to various resistance mechanisms, as reported in multiple studies.[2][3]

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is a standard method to determine the level of resistance in a weed population by assessing its response to a range of herbicide doses.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix

  • Growth chamber or greenhouse with controlled conditions (e.g., 25-30°C, 16h photoperiod)

  • This compound herbicide formulation

  • Cabinet sprayer calibrated to deliver a consistent spray volume

  • Balance, weigh boats, and water for preparing herbicide solutions

  • Personal protective equipment (PPE)

Procedure:

  • Seed Germination: Sow seeds of both resistant and susceptible populations in separate pots.[4] For species with seed dormancy, appropriate pre-treatment may be necessary.[5]

  • Plant Growth: Grow the plants in a controlled environment until they reach the 2-4 true leaf stage.[4]

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include a control treatment with no herbicide.

  • Herbicide Application: Spray the plants with the different this compound doses using a calibrated cabinet sprayer. Ensure uniform coverage.

  • Post-Treatment Care: Return the plants to the growth chamber or greenhouse and provide optimal growing conditions.

  • Data Collection: After 21 days, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass for each plant and determine the fresh or dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the herbicide dose required to cause 50% growth reduction (GR50). The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

KASP (Kompetitive Allele-Specific PCR) Assay for Arg-128-Gly Mutation

This protocol outlines the steps for a KASP assay to detect the Arg-128-Gly mutation in the PPX2 gene, a common target-site resistance mechanism.[1]

Materials:

  • Genomic DNA extracted from weed leaf tissue

  • KASP Master Mix

  • Allele-specific forward primers (one for the wild-type allele, one for the mutant allele) with unique tail sequences

  • Common reverse primer

  • Fluorescently labeled universal FRET (Fluorescence Resonance Energy Transfer) cassettes

  • qPCR instrument capable of reading endpoint fluorescence

Procedure:

  • Primer Design: Design two allele-specific forward primers and one common reverse primer. The allele-specific primers will have a 3' end that corresponds to the SNP (in this case, the A to G mutation causing the Arg-128-Gly change). Each forward primer will have a unique tail sequence that corresponds to one of the FRET cassettes (e.g., FAM or HEX).

  • DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of the plants to be tested.

  • KASP Reaction Setup: Prepare the KASP reaction mix containing the KASP Master Mix, the primer mix, and the genomic DNA template.

  • PCR Amplification: Perform the PCR in a qPCR instrument using a thermal cycling program optimized for KASP.

  • Fluorescence Reading: After PCR, read the endpoint fluorescence for each well at the appropriate wavelengths for the fluorescent dyes used (e.g., FAM and HEX).

  • Data Analysis: The qPCR software will plot the fluorescence data on a scatter plot. The samples will cluster into three groups: homozygous for the wild-type allele, homozygous for the mutant allele, and heterozygous.

Investigating Metabolic Resistance using P450 and GST Inhibitors

This protocol helps to determine if non-target-site resistance, specifically enhanced metabolism via cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), is contributing to this compound resistance.

Materials:

  • Plants from suspected resistant and known susceptible populations

  • This compound herbicide

  • P450 inhibitors (e.g., malathion, piperonyl butoxide - PBO, amitrole)

  • GST inhibitor (e.g., 4-chloro-7-nitrobenzofurazan - NBD-Cl)

  • Cabinet sprayer

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth: Grow resistant and susceptible plants to the 2-4 true leaf stage as described in the whole-plant bioassay protocol.

  • Inhibitor Pre-treatment:

    • For P450 inhibitors (malathion, PBO, amitrole), apply the inhibitor 2 hours before the this compound treatment.

    • For the GST inhibitor (NBD-Cl), apply it 2 days before the this compound treatment.

  • This compound Treatment: Apply this compound at a dose that is known to be sublethal to the resistant population but lethal to the susceptible population.

  • Control Groups: Include control groups for each population that are treated only with the inhibitor and only with this compound.

  • Data Collection and Analysis: After 21 days, assess plant injury and biomass as in the whole-plant bioassay. A significant increase in this compound sensitivity (i.e., greater injury or biomass reduction) in the resistant population pre-treated with an inhibitor compared to the resistant population treated with this compound alone indicates that the inhibited enzyme family (P450s or GSTs) is involved in the resistance mechanism.[2]

Visualization of Resistance Mechanisms and Experimental Workflows

This compound Target-Site Resistance (TSR) Pathway

Caption: this compound target-site resistance pathway.

This compound Non-Target-Site Resistance (NTSR) Pathway

Caption: this compound non-target-site resistance via enhanced metabolism.

Experimental Workflow for this compound Resistance Detection

This compound Resistance Detection Workflow Start Suspected Resistant Weed Population Bioassay Whole-Plant Dose-Response Bioassay Start->Bioassay DNA_Extraction DNA Extraction Start->DNA_Extraction RI_Calc Calculate Resistance Index (RI) Bioassay->RI_Calc Molecular_Assay Molecular Assays Sequencing PPX2 Gene Sequencing DNA_Extraction->Sequencing KASP KASP Assay DNA_Extraction->KASP Mutation_ID Identify Resistance Mutation Sequencing->Mutation_ID KASP_Result Detect Presence/Absence of Mutation KASP->KASP_Result Conclusion Confirm Resistance & Characterize Mechanism RI_Calc->Conclusion Mutation_ID->Conclusion KASP_Result->Conclusion

Caption: Workflow for detecting and characterizing this compound resistance.

References

Comparative Transcriptomics of Weed Responses to Fomesafen and Acifluorfen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular responses of weeds to different herbicides is critical for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of the transcriptomic responses of weeds to two protoporphyrinogen oxidase (PPO)-inhibiting herbicides, fomesafen and acifluorfen. By examining the available experimental data, we aim to elucidate both common and distinct mechanisms of action and resistance at the molecular level.

This compound and acifluorfen are both diphenyl ether herbicides that inhibit the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light, generates reactive oxygen species (ROS), causing rapid cell membrane disruption and plant death.[1][2] While their primary mode of action is the same, subtle differences in their chemical structure can lead to variations in uptake, translocation, metabolism, and consequently, the global transcriptomic response of the plant.

This guide synthesizes findings from transcriptomic studies on this compound with the known biochemical effects of acifluorfen to provide a comparative overview. A significant portion of the this compound data is derived from studies on Amaranthus retroflexus (redroot pigweed), a weed species that has developed resistance to PPO-inhibiting herbicides.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative analysis of weed transcriptomic responses to this compound and acifluorfen. The data for this compound is based on RNA-seq analysis of resistant and susceptible Amaranthus retroflexus, while the data for acifluorfen is inferred from its known mode of action and general plant stress responses, as direct comparative transcriptomic data is not currently available.

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Response to this compound and Inferred Response to Acifluorfen

Biological Process/PathwayResponse to this compound (Observed in A. retroflexus)Inferred Response to Acifluorfen
PPO Enzyme Expression Upregulation of PPX1 and PPX2 genes in resistant populations.[3]Potential upregulation of PPO genes as a compensatory mechanism.
Oxidative Stress Response Upregulation of genes encoding antioxidant enzymes such as peroxidase and catalase in resistant populations.[4]Strong upregulation of genes for ROS scavenging enzymes (e.g., superoxide dismutase, catalase, peroxidase, glutathione reductase).
Metabolic Detoxification Upregulation of genes encoding Glutathione S-transferases (GSTs) and Cytochrome P450s (P450s) in resistant populations.[4]Upregulation of GSTs and P450s involved in herbicide conjugation and degradation.
Transcription Factors Differential expression of AP2-EREBP, GRAS, NAC, bHLH, and bZIP family transcription factors.[3]Activation of transcription factors involved in stress signaling pathways (e.g., WRKY, bZIP, MYB).
Cellular Damage and Repair Upregulation of genes associated with DNA repair and protein degradation in susceptible plants.Upregulation of genes involved in DNA repair, protein turnover, and lipid metabolism in response to membrane damage.
Photosynthesis Downregulation of photosynthesis-related genes in susceptible plants following herbicide application.Significant downregulation of genes related to photosystems I and II, and carbon fixation due to photo-oxidative damage.

Signaling and Metabolic Pathways

The primary signaling pathway initiated by both this compound and acifluorfen is the disruption of the tetrapyrrole biosynthesis pathway, leading to oxidative stress. The subsequent transcriptional reprogramming is a response to this initial insult.

PPO_Inhibition_Pathway cluster_0 This compound This compound / Acifluorfen PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibition ProtoIX Protoporphyrin IX Accumulation ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Photosensitization (in light) MembraneDamage Cell Membrane Damage ROS->MembraneDamage GeneExpression Transcriptional Reprogramming MembraneDamage->GeneExpression Signal Transduction Detox Detoxification (GSTs, P450s) GeneExpression->Detox StressResponse Stress Response (Antioxidants) GeneExpression->StressResponse

Caption: Signaling pathway of PPO-inhibiting herbicides.

Metabolic detoxification is a key non-target-site resistance mechanism. Enzymes such as GSTs and P450s play a crucial role in metabolizing this compound and acifluorfen into less toxic compounds.

Metabolic_Detoxification Herbicide This compound / Acifluorfen Phase1 Phase I Metabolism (Oxidation, Hydroxylation) Cytochrome P450s Herbicide->Phase1 Phase2 Phase II Metabolism (Conjugation) Glutathione S-transferases (GSTs) Herbicide->Phase2 Metabolite1 Modified Herbicide Phase1->Metabolite1 Metabolite2 Herbicide-Glutathione Conjugate Phase2->Metabolite2 Metabolite1->Phase2 Vacuole Vacuolar Sequestration Metabolite2->Vacuole

Caption: Metabolic detoxification pathway of herbicides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of transcriptomic studies. Below are representative protocols for investigating weed responses to this compound and acifluorfen.

1. Plant Material and Growth Conditions

  • Weed Species: Amaranthus retroflexus (or other relevant weed species).

  • Seed Germination: Seeds are germinated in petri dishes on moist filter paper or directly in pots filled with a sterile soil mix.

  • Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, a constant temperature of 25-28°C, and a relative humidity of 60-70%.

  • Plant Stage for Treatment: Herbicide application is typically performed when plants have reached the 3-4 true leaf stage.

2. Herbicide Treatment

  • Herbicide Solutions: this compound and acifluorfen are prepared at their recommended field rates and several other concentrations to assess dose-response. A surfactant is often added to the spray solution to enhance leaf uptake.

  • Application: Herbicides are applied using a laboratory spray chamber to ensure uniform coverage. Control plants are sprayed with the solution lacking the herbicide.

  • Time Points for Sampling: Leaf tissue is harvested for RNA extraction at various time points after treatment (e.g., 6, 24, 48, 72 hours) to capture both early and late transcriptomic responses. Samples are immediately frozen in liquid nitrogen and stored at -80°C.

3. RNA Sequencing and Analysis

  • RNA Extraction: Total RNA is extracted from leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: mRNA is enriched from total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries are then constructed and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapters.

    • Mapping: Clean reads are mapped to a reference genome or assembled de novo if a reference is unavailable.

    • Differential Gene Expression Analysis: Gene expression levels are quantified (e.g., as transcripts per million - TPM), and differentially expressed genes (DEGs) between herbicide-treated and control samples are identified using statistical packages like DESeq2 or edgeR.

    • Functional Annotation: DEGs are annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and pathways.

Experimental Workflow Diagram

Experimental_Workflow PlantGrowth Plant Growth & Acclimation HerbicideApp Herbicide Application (this compound / Acifluorfen) PlantGrowth->HerbicideApp Sampling Tissue Sampling at Multiple Time Points HerbicideApp->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Sequencing RNA-Seq Library Prep & Sequencing RNA_Extraction->Sequencing DataAnalysis Bioinformatic Analysis (Mapping, DEG, Annotation) Sequencing->DataAnalysis Results Identification of Key Genes & Pathways DataAnalysis->Results

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

This comparative guide highlights the transcriptomic responses of weeds to this compound and acifluorfen. While both herbicides act as PPO inhibitors, the resulting cellular stress and the plant's defense mechanisms, including metabolic detoxification, are orchestrated by a complex network of gene regulation. The provided data and protocols serve as a valuable resource for researchers aiming to further unravel the molecular intricacies of herbicide action and resistance. Future research involving direct comparative transcriptomics of these two herbicides on the same weed species under identical conditions will be invaluable for a more definitive comparison.

References

Performance of Adjuvants with Fomesafen Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different adjuvants when used with fomesafen, a widely utilized herbicide for broadleaf weed control. The inclusion of adjuvants in herbicide formulations is crucial for enhancing efficacy by improving spray deposition, retention, and absorption by the target weeds. This document summarizes key experimental findings, presents quantitative data for easy comparison, and details the methodologies employed in the cited research.

Quantitative Performance Data

The efficacy of this compound in combination with various adjuvants is significantly influenced by the type of adjuvant and the target weed species. The following table summarizes the visual control of sunflower, flax, and buckwheat with this compound (Flexstar® formulation) applied with different adjuvants.

Adjuvant TypeAdjuvant NameRateSunflower Control (%)Flax Control (%)Buckwheat Control (%)
Methylated Seed OilScoil1.5 pt/A888389
Basic pH BlendQuad 71.5 pt/A898391
Nonionic SurfactantActivator 900.25% v/v867685
Petroleum Oil ConcentrateHerbimax1.5 pt/A888189

Data sourced from Ramsdale and Messersmith, 2003.[1]

Insights into Adjuvant Performance

The data indicates that while most adjuvants improve the performance of this compound, there are notable differences in their effectiveness depending on the weed species. For instance, the nonionic surfactant (Activator 90) was generally the least effective adjuvant for flax control in the cited study.[1] In general, the use of adjuvants can improve weed control with this compound.[2][3]

  • Methylated Seed Oils (MSO): MSOs are known to be highly effective in enhancing herbicide penetration, particularly on weeds with waxy leaf surfaces.[4] They can improve the absorption rate of the herbicide into the plant.[4]

  • Crop Oil Concentrates (COC): COCs, which are typically petroleum-based, also aid in herbicide penetration and can be particularly useful for systemic herbicides.[5]

  • Non-ionic Surfactants (NIS): NIS are effective at spreading the herbicide evenly over the leaf surface, which is beneficial for contact herbicides.[5] They work by reducing the surface tension of water droplets.[6][7]

  • Basic pH Blend Adjuvants: These adjuvants can help to condition the spray solution, which can be particularly important in areas with hard water.

The choice of adjuvant can also be influenced by environmental conditions. For example, under hot and dry conditions where weeds may be more stressed, an MSO might provide better performance due to its superior penetration capabilities.[8]

Experimental Protocols

The following is a summary of the experimental methodology used in the study by Ramsdale and Messersmith (2003), from which the quantitative data in this guide is derived.

Objective: To examine the influence of spray volume and adjuvants on the efficacy of this compound (Flexstar®).

Experimental Design:

  • Layout: A randomized complete block design with four replicates.

  • Plots: 12 ft wide plots laid out perpendicular to 6-ft-wide strips of the assay species.

  • Assay Species: Oilseed sunflower, 'Neche' flax, and 'Mancan' tame buckwheat.

Treatments and Application:

  • Herbicide: this compound (Flexstar® formulation).

  • Adjuvants:

    • Scoil (methylated seed oil)

    • Quad 7 (basic pH blend adjuvant)

    • Activator 90 (nonionic surfactant)

    • Herbimax (petroleum oil concentrate)

  • Application Equipment: An all-terrain vehicle with a four-nozzle boom (20-inch spacing).

  • Application Parameters:

    • Pressure: 20 psi.

    • Spray Volumes: 2.5 and 5 gpa (gallons per acre) applied with Turbo TeeJet 11001 nozzles, and 10 and 20 gpa applied with Turbo TeeJet 11004 nozzles.

  • Environmental Conditions at Application: Temperature 76°F, 75% relative humidity, wind 8-10 mph, and 20% cloud cover.

  • Weed Stage at Application: Sunflower 8-12 inches, flax 8-12 inches, and buckwheat 8-15 inches.

Evaluation:

  • Weed control was evaluated visually, with 0 representing no visible injury and 100 representing complete control of the assay species.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental process.

Experimental_Setup cluster_planting Planting of Assay Species cluster_plot_design Plot Design cluster_application Herbicide and Adjuvant Application Sunflower Sunflower Flax Flax Buckwheat Buckwheat Randomized_Complete_Block Randomized Complete Block Design Four_Replicates Four Replicates This compound This compound (Flexstar®) Adjuvants Scoil, Quad 7, Activator 90, Herbimax This compound->Adjuvants Planting Planting of Assay Species Plot_Layout Plot Layout Planting->Plot_Layout Treatment_Application Treatment Application Plot_Layout->Treatment_Application Evaluation Visual Evaluation Treatment_Application->Evaluation

Caption: Overview of the experimental setup from planting to evaluation.

Treatment_Application_Workflow Start Begin Application Process Prepare_Tank_Mix Prepare Tank Mix: This compound + Adjuvant Start->Prepare_Tank_Mix Calibrate_Sprayer Calibrate Sprayer (20 psi, Specific Nozzles) Prepare_Tank_Mix->Calibrate_Sprayer Apply_to_Plots Apply to Designated Plots Calibrate_Sprayer->Apply_to_Plots Record_Conditions Record Environmental Conditions Apply_to_Plots->Record_Conditions End Application Complete Record_Conditions->End

Caption: Workflow for the application of this compound and adjuvant treatments.

References

Safety Operating Guide

Navigating the Disposal of Fomesafen: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Fomesafen, a selective herbicide, is a critical component of laboratory safety and environmental stewardship. This compound wastes are classified as acutely hazardous, and improper disposal constitutes a violation of federal law.[1][2][3][4] Adherence to stringent disposal protocols is essential to prevent the contamination of soil, water, food, and feed.[1][2][3][5][6]

This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, its containers, and any resulting waste material, tailored for research and development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all safety measures are in place to minimize exposure and environmental impact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective eyewear (goggles or face shield), and protective clothing.[1][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound waste.[1][2] If the pesticide comes into contact with clothing, remove it immediately, wash the affected skin area thoroughly, and change into clean clothes.[1][2]

  • Contaminated Materials: Discard any clothing or other absorbent materials that have been heavily saturated or contaminated with this compound concentrate; do not reuse them.[1][6][7]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the nature of the waste: excess product, an empty container, or a spill.

Disposal of Excess this compound, Spray Mixture, or Rinsate

Unused this compound, spray mixtures, or rinsate are considered toxic and hazardous waste.[2][3][5][6]

  • On-Site Use: The preferred method is to use the excess product by applying it according to the label instructions.[8]

  • Approved Disposal Facility: If on-site use is not feasible, the waste must be disposed of at an approved waste disposal facility.[8][9]

  • Regulatory Guidance: For specific instructions and guidance, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest U.S. Environmental Protection Agency (EPA) Regional Office.[1][2][3][4][8]

Empty Container Disposal (Non-Refillable)

Never reuse or refill empty this compound containers.[2][6][8] Proper cleaning is mandatory before disposal.

  • Triple Rinse Procedure: All non-refillable containers must be triple-rinsed (or pressure-rinsed) immediately after emptying.[2][5][6][8][9]

    • Step 1: Empty the remaining product into application equipment or a mix tank. Allow the container to drain for 10 seconds after the flow has slowed to a drip.[2][6][8]

    • Step 2: Fill the empty container one-quarter full with water and securely replace the cap.[2][6][8]

    • Step 3: Shake the container vigorously for 10 seconds.[2][6][8]

    • Step 4: Pour the rinsate into the application equipment or a mix tank for later use or disposal. Allow the container to drain for another 10 seconds.[2][6][8]

    • Step 5: Repeat this rinsing process two more times.[2][6][8]

  • Final Container Disposal: Once cleaned, the container should be offered for recycling if available.[2][6][8] If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[2][6] Incineration may also be an option if permitted by state and local authorities. If the container is burned, avoid inhaling the smoke.[2][5][6][8]

Spill Management and Disposal

Immediate containment and cleanup are crucial in the event of a spill to prevent environmental contamination.

  • Containment: Stop the spill at its source and contain the material to prevent it from spreading or entering soil, drains, or any body of water.[3][7][8]

  • Cleanup Protocol:

    • Small Spills: Absorb the spill using an inert material like sand, vermiculite, or clay.[5][6][8] Place the absorbed material into a designated, compatible container for proper disposal.[5][8]

    • Large Spills: Create a dike around the spill using absorbent or impervious material.[5][8] Recover as much of the free liquid as possible before absorbing the remainder and scraping it up for disposal.[5][8]

  • Area Decontamination: After the bulk of the spill is removed, scrub the area with a hard water detergent.[3] Collect the cleaning solution with additional absorbent material and place it into a sealed container for disposal.[3][8] Use minimal water to avoid generating excess runoff.[5][8]

Disposal Parameters

The following table summarizes key quantitative data for the handling and disposal of this compound.

ParameterSpecificationSource Citation
Storage Temperature Store above 32°F (0°C)[1][2][6]
Container Rinsing Volume Fill container ¼ full with water[2][6][8]
Rinsing Agitation Time 10 seconds[2][6][8]
Post-Rinse Drain Time 10 seconds[2][6][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

FomesafenDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type product Excess Product, Mixture, or Rinsate waste_type->product  Chemical Waste container Empty Container waste_type->container  Container spill Spill or Leak waste_type->spill  Spill contact_agency Contact State Agency or EPA Regional Office for Guidance product->contact_agency approved_facility Dispose at Approved Waste Disposal Facility contact_agency->approved_facility triple_rinse Perform Triple Rinse Procedure container->triple_rinse final_disposal Final Disposal Options triple_rinse->final_disposal recycle Offer for Recycling (If Available) final_disposal->recycle Yes landfill Puncture and Dispose in Sanitary Landfill or Incinerate final_disposal->landfill No contain Contain Spill & Wear PPE spill->contain absorb Absorb with Inert Material contain->absorb collect Collect Material in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_spill_waste Dispose of Contaminated Waste at Approved Facility decontaminate->dispose_spill_waste

References

Essential Safety and Logistical Information for Handling Fomesafen

Author: BenchChem Technical Support Team. Date: December 2025

Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds.[1] Due to its potential health hazards, including irreversible eye damage and skin irritation, proper personal protective equipment (PPE) and handling procedures are crucial for the safety of researchers, scientists, and drug development professionals.[2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE.

Body PartRequired PPESpecifications
Eyes Safety goggles or a face shieldMust be worn if there is any risk of splashing or if vapors cause eye discomfort.[3]
Hands Chemical-resistant glovesBarrier laminate, nitrile rubber, neoprene rubber, or Viton are suitable materials.[3] Wash the outside of gloves before removing them.[4]
Body CoverallsWorn over a short-sleeved shirt and short pants.[3]
Feet Chemical-resistant footwear with socksPant legs should be worn over boots to prevent pesticides from draining into them.[5]
Respiratory NIOSH-approved respiratorRequired for aerial applications or when handling large quantities (over 150 gallons) in a single workday. A dust/mist filtering respirator with any N, R, P, or HE filter is recommended.[3][6]
Acute Toxicity Data

Understanding the acute toxicity of this compound is critical for risk assessment in the laboratory.

Route of ExposureLD50/LC50 (Rat)Hazard Classification
Oral> 3,000 mg/kgHarmful if swallowed[2][7]
Dermal> 2,000 mg/kgHarmful in contact with skin[2]
Inhalation (4 hours)> 2.1 mg/LHarmful if inhaled[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area. Local mechanical exhaust ventilation may be necessary to minimize exposure to airborne contaminants.[3]

  • Assemble all necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage before use.

  • Locate Safety Equipment: Ensure that an eyewash station and a safety shower are easily accessible.[3]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Cover the work surface with an absorbent, disposable material to contain any potential spills.

  • Measure and Mix: Carefully measure the required amount of this compound. If mixing with other substances, do so slowly and avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water before eating, drinking, chewing gum, using tobacco, or using the toilet.[3] Remove PPE immediately after handling is complete.[4]

Post-Handling and Decontamination
  • Clean Equipment: Clean any equipment used in the handling of this compound according to the manufacturer's instructions.

  • Decontaminate Work Area: If a spill occurs, absorb the material with an inert absorbent such as sand or vermiculite.[3] Place the contaminated material in a suitable container for disposal.[3]

  • PPE Removal and Cleaning: Remove PPE in the following order to avoid cross-contamination: gloves, face shield or goggles, coveralls, and footwear. Wash reusable PPE with detergent and hot water, separately from other laundry.[3] Discard any clothing or absorbent materials that have been heavily contaminated with this compound concentrate.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination. Pesticide wastes are often considered toxic or acutely hazardous.[3][4]

Waste Disposal
  • Follow Regulations: Dispose of this compound waste in accordance with all applicable Federal, State, and Local regulations.[6] Improper disposal is a violation of Federal Law.[4]

  • Approved Facility: Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[8]

  • Hazardous Waste Contractor: If necessary, contact your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA Regional Office for guidance.[4]

Container Disposal
  • Do Not Reuse: Never reuse empty this compound containers.[3]

  • Triple Rinse: Triple rinse (or the equivalent) the empty container.[3]

  • Recycle or Dispose: Offer the rinsed container for recycling if available, or dispose of it in a sanitary landfill, or by incineration if allowed by state and local authorities.[4]

Workflow for Safe Handling of this compound

Fomesafen_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Read_SDS Read SDS Ventilation Ensure Ventilation Assemble_PPE Assemble PPE Safety_Equipment Locate Safety Equipment Don_PPE Don PPE Safety_Equipment->Don_PPE Prepare_Area Prepare Work Area Measure_Mix Measure & Mix Post_Handling_Wash Post-Handling Wash Clean_Equipment Clean Equipment Post_Handling_Wash->Clean_Equipment Decontaminate_Area Decontaminate Area Remove_Clean_PPE Remove & Clean PPE Dispose_Waste Dispose of Waste Dispose_Container Dispose of Container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。